molecular formula C7H6FNO3 B566923 3-Fluoro-6-methoxypyridine-2-carboxylic acid CAS No. 1214328-79-6

3-Fluoro-6-methoxypyridine-2-carboxylic acid

Cat. No.: B566923
CAS No.: 1214328-79-6
M. Wt: 171.127
InChI Key: AXSBPWGUSHDMMC-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxypyridine-2-carboxylic acid is a fluorinated heterocyclic compound that serves as a versatile synthetic building block in advanced research applications. Its molecular structure, featuring both a carboxylic acid handle and a fluorine atom on the pyridine ring, makes it a valuable precursor in supramolecular chemistry for the construction of complex molecular architectures . Researchers utilize this family of compounds to develop ligands with specific metal-coordination properties, which are fundamental in creating materials with tailored nonlinear optical (NLO) characteristics, such as those used in optical computing and dynamic image processing . The presence of the fluorine atom is a critical structural modification, as it can significantly influence the electronic properties, metabolic stability, and binding affinity of the resulting molecules, making it a key moiety in pharmaceutical and agrochemical research . As a key intermediate, this compound is for research purposes only and is integral in the exploration of new coordination complexes, organic materials, and novel chemical entities.

Properties

IUPAC Name

3-fluoro-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSBPWGUSHDMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716570
Record name 3-Fluoro-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214328-79-6
Record name 3-Fluoro-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Fluoro-6-methoxypyridine-2-carboxylic acid: A Pivotal Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] Fluorinated pyridine derivatives, in particular, have garnered significant attention due to their prevalence in a multitude of clinically successful pharmaceuticals.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated basicity (pKa)—render these motifs highly valuable for optimizing drug candidates.[1][2][3] This guide provides an in-depth technical overview of 3-Fluoro-6-methoxypyridine-2-carboxylic acid (CAS 1214328-79-6), a key building block whose structural features are instrumental in the synthesis of next-generation therapeutics. We will explore its chemical properties, a plausible and detailed synthetic route, and its critical application in the development of potent and selective kinase inhibitors.

Physicochemical and Spectroscopic Profile

This compound is a crystalline solid at room temperature. Its molecular structure combines a pyridine core, a fluorine atom, a methoxy group, and a carboxylic acid, creating a unique electronic and steric profile that is highly sought after in medicinal chemistry.

PropertyValueSource
CAS Number 1214328-79-6[2]
Molecular Formula C₇H₆FNO₃[2]
Molecular Weight 171.13 g/mol [2]
Appearance White to off-white solidN/A
SMILES COC1=NC(=C(C=C1)F)C(=O)O[2]
Spectroscopic Data

While experimental ¹H and ¹³C NMR spectra for this specific compound are not widely published in publicly accessible databases, a predicted spectroscopic profile can be extrapolated from the analysis of its constituent functional groups and structurally related analogs.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.5-14.5 (s, 1H): The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region.

  • δ 7.8-8.0 (d, J ≈ 8-9 Hz, 1H): The proton at position 4 of the pyridine ring, coupled to the proton at position 5.

  • δ 7.1-7.3 (d, J ≈ 8-9 Hz, 1H): The proton at position 5 of the pyridine ring, coupled to the proton at position 4.

  • δ 3.9-4.1 (s, 3H): The singlet corresponding to the methoxy group protons.

Predicted ¹³C NMR (101 MHz, DMSO-d₆):

  • δ 165-168: The carbonyl carbon of the carboxylic acid.

  • δ 160-163 (d, J ≈ 240-250 Hz): The carbon at position 3, directly attached to the fluorine, exhibiting a large one-bond carbon-fluorine coupling constant.

  • δ 148-152: The carbon at position 6, attached to the methoxy group.

  • δ 140-143: The carbon at position 2, attached to the carboxylic acid group.

  • δ 115-118 (d, J ≈ 20-25 Hz): The carbon at position 4, showing a smaller two-bond carbon-fluorine coupling.

  • δ 110-113 (d, J ≈ 5-10 Hz): The carbon at position 5, with a three-bond carbon-fluorine coupling.

  • δ 54-56: The carbon of the methoxy group.

Synthesis Methodology: A Plausible and Referenced Approach

Synthesis_Workflow A 2,3-Difluoro-6-methoxypyridine B Intermediate Lithiated Species A->B n-BuLi, THF, -78 °C C 3-Fluoro-6-methoxy-2-(trimethylsilyl)pyridine B->C TMSCl D 3-Fluoro-6-methoxypyridine-2-carbaldehyde C->D 1. n-BuLi, THF, -78 °C 2. DMF E This compound D->E KMnO₄ or other oxidant

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Regioselective Lithiation and Silylation of 2,3-Difluoro-6-methoxypyridine

  • Rationale: The starting material, 2,3-difluoro-6-methoxypyridine, is chosen for its pre-installed fluoro and methoxy groups at the desired positions. The regioselectivity of the lithiation is directed by the ortho-directing effect of the fluorine at position 3 and the methoxy at position 6, with the position 2 being the most activated for deprotonation. Trapping the lithiated intermediate with trimethylsilyl chloride (TMSCl) provides a stable intermediate.

  • Procedure:

    • To a solution of 2,3-difluoro-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to -78 °C.

    • Slowly add n-butyllithium (1.1 eq) while maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add trimethylsilyl chloride (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-fluoro-6-methoxy-2-(trimethylsilyl)pyridine.

Step 2: Formylation of 3-Fluoro-6-methoxy-2-(trimethylsilyl)pyridine

  • Rationale: The trimethylsilyl group can be readily transmetalated with an organolithium reagent to regenerate the lithiated species at position 2. This is then reacted with an electrophile, N,N-dimethylformamide (DMF), to introduce a formyl group.

  • Procedure:

    • Dissolve the silylated intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C.

    • Add N,N-dimethylformamide (1.5 eq) and continue stirring at -78 °C for 2 hours before allowing the mixture to warm to room temperature.

    • Work up the reaction as described in Step 1 to obtain 3-fluoro-6-methoxypyridine-2-carbaldehyde.[4]

Step 3: Oxidation to the Carboxylic Acid

  • Rationale: The final step involves the oxidation of the aldehyde to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) being a common and effective choice.

  • Procedure:

    • Dissolve the aldehyde (1.0 eq) in a mixture of acetone and water.

    • Add potassium permanganate (1.5 eq) portion-wise while monitoring the reaction by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium bisulfite.

    • Acidify the mixture with hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Application in Drug Discovery: A Key Building Block for IRAK-4 Inhibitors

This compound is a pivotal intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases.

A prominent example of a drug candidate synthesized using this building block is Zimlovisertib (PF-06650833) , a clinical-stage IRAK-4 inhibitor. The synthesis of Zimlovisertib involves the amide coupling of this compound with a chiral amine fragment.

IRAK4_Inhibition cluster_0 Cellular Signaling cluster_1 Inhibitor Synthesis TLR_IL1R TLR/IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 Downstream Downstream Signaling (NF-κB, MAPKs) IRAK4->Downstream Inflammation Inflammatory Response Downstream->Inflammation Topic 3-Fluoro-6-methoxypyridine- 2-carboxylic acid Zimlovisertib Zimlovisertib (PF-06650833) Topic->Zimlovisertib Amide Coupling Amine Chiral Amine Fragment Amine->Zimlovisertib Zimlovisertib->IRAK4 Inhibition

Caption: Role of the topic compound in the synthesis of an IRAK-4 inhibitor and its mechanism of action.

Synthetic Application Workflow: Amide Coupling

The carboxylic acid moiety of this compound is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or DMF, add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired chiral amine fragment (e.g., the core of Zimlovisertib) (1.05 eq) to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate), and brine.

    • Dry the organic layer, concentrate, and purify the product by chromatography to yield the final IRAK-4 inhibitor.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound exemplifies the strategic importance of fluorinated heterocyclic building blocks in modern drug discovery. Its unique structural features and versatile reactivity make it an invaluable precursor for the synthesis of complex and highly functionalized drug candidates, most notably in the development of potent IRAK-4 inhibitors for the treatment of inflammatory and autoimmune diseases. The synthetic methodologies outlined in this guide, while based on established chemical principles for analogous compounds, provide a robust framework for the preparation and application of this key intermediate. As the demand for novel therapeutics continues to grow, the role of such precisely engineered building blocks will undoubtedly become even more critical in advancing the frontiers of medicinal chemistry.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.
  • Gante, J. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoro-6-methoxypyridine-2-carboxylic acid (CAS No: 1214328-79-6), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methoxy group onto the pyridine-2-carboxylic acid scaffold imparts unique electronic and conformational properties that can profoundly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile. This document synthesizes available data with established scientific principles to offer field-proven insights for researchers working with this and related compounds. Detailed experimental protocols for characterization are also provided to ensure self-validating and reproducible research.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in various biological interactions. However, unsubstituted pyridines can be susceptible to metabolic oxidation. The introduction of fluorine, a bioisostere of hydrogen, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidation, while fluorine's high electronegativity can alter the pKa and lipophilicity of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This compound combines the advantageous features of a pyridine-2-carboxylic acid, a known pharmacophore, with the modulating effects of fluorine and a methoxy group. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₆FNO₃[2]
Molecular Weight 171.13 g/mol [2]
CAS Number 1214328-79-6[2]
Canonical SMILES COC1=NC(=C(C=C1)F)C(=O)O[2]

digraph "3-Fluoro-6-methoxypyridine-2-carboxylic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
node [shape=plaintext];

// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; F1 [label="F"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"];

// Positioning nodes N1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C7 [pos="-2.6,1.5!"]; O1 [pos="-2.6,2.5!"]; O2 [pos="-3.7,0.75!"]; O3 [pos="2.6,1.5!"]; F1 [pos="-2.6,-1.5!"]; H1[pos="-3.7,2.5!"]; H2[pos="-0.7,-2.5!"]; H3[pos="2.2,-1.5!"]; H4[pos="3.5,1.5!"]; H5[pos="2.6,2.5!"]; H6[pos="2.6,0.5!"];

// Edges for the pyridine ring N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5];

// Edges for substituents C2 -- C7 [len=1.5]; C7 -- O1 [style=double, len=1.5]; C7 -- O2 [len=1.5]; O2 -- H1[len=1.0]; C3 -- F1 [len=1.5]; C4 -- H2[len=1.0]; C5 -- H3[len=1.0]; C6 -- O3 [len=1.5]; O3 -- H4[len=1.0]; O3 -- H5[len=1.0]; O3 -- H6[len=1.0];

}

Caption: Molecular structure of this compound.

Physicochemical Properties: Predicted and Experimental Insights

Due to the limited availability of experimental data for this specific compound, a combination of predicted values and established experimental protocols for analogous compounds is presented.

Acidity (pKa)

The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The pKa of this compound is influenced by the electron-withdrawing effects of the fluorine atom and the pyridine nitrogen, as well as the electron-donating effect of the methoxy group.

PropertyPredicted ValueMethod
pKa ~3-4Computational Prediction

Causality Behind the Prediction: The carboxylic acid moiety is the primary acidic functional group. The adjacent electron-withdrawing fluorine atom and the nitrogen in the pyridine ring are expected to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to benzoic acid (pKa ≈ 4.2). The methoxy group at the 6-position, being electron-donating, may slightly counteract this effect.

Experimental Protocol: Potentiometric Titration

This self-validating method allows for the precise determination of the pKa.

  • Solution Preparation: Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., 50:50 water:methanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution.

  • Data Acquisition: Record the pH after each incremental addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[3][4][5][6]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key parameter in drug design, influencing membrane permeability and plasma protein binding.

PropertyPredicted ValueMethod
logP ~1.5 - 2.5Computational Prediction

Causality Behind the Prediction: The presence of the fluorine atom and the pyridine ring generally increases lipophilicity. The methoxy group also contributes to a higher logP. The carboxylic acid group, being polar, will decrease the overall lipophilicity.

Experimental Protocol: Shake-Flask Method

This is the gold standard for experimental logP determination.[7][8][9]

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water.

  • Partitioning: Dissolve a known amount of the compound in one of the phases and mix with an equal volume of the other phase in a separatory funnel.

  • Equilibration: Shake the funnel for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP = log10(P).

Caption: Shake-flask method for experimental logP determination.

Solubility

Solubility in both aqueous and organic media is crucial for drug formulation and delivery.

PropertyPredicted Value
Aqueous Solubility Poorly soluble
Organic Solvent Solubility Soluble in methanol, ethanol, DMSO, and DMF

Causality Behind the Prediction: The crystalline nature of carboxylic acids and the overall lipophilic character of the molecule suggest low aqueous solubility. The polar carboxylic acid group will allow for solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Experimental Protocol: Equilibrium Solubility Method

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Melting Point and Boiling Point
PropertyPredicted Value
Melting Point 140-160 °C
Boiling Point > 300 °C (with decomposition)

Causality Behind the Prediction: Carboxylic acids often exhibit relatively high melting points due to their ability to form strong intermolecular hydrogen bonds. The boiling point is expected to be high, and decomposition is likely before boiling at atmospheric pressure.

Experimental Protocol: Melting Point Determination [10][11][12][13]

  • Sample Preparation: Finely powder the crystalline solid and pack it into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min near the expected melting point).

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[15][16][17][18]

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ 10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH). This signal is typically broad and will exchange with D₂O.

  • δ 7.0-8.0 (m, 2H): Aromatic protons on the pyridine ring.

  • δ 4.0 (s, 3H): Methoxy protons (-OCH₃).

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ 165-175: Carboxylic acid carbonyl carbon.

  • δ 150-160 (d, JC-F): Carbon bearing the fluorine (C-3).

  • δ 110-150: Other aromatic carbons.

  • δ 55-65: Methoxy carbon.

Infrared (IR) Spectroscopy[9][19][20][21][22]

Predicted Characteristic Absorptions (KBr pellet):

  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, ~1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1250 cm⁻¹: C-O stretch of the methoxy group.

  • ~1100 cm⁻¹: C-F stretch.

Mass Spectrometry (MS)[8][23][24][25]

Predicted Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): m/z = 171.

  • Loss of -OH: [M-17]⁺, m/z = 154.

  • Loss of -OCH₃: [M-31]⁺, m/z = 140.

  • Loss of -COOH: [M-45]⁺, m/z = 126.

Synthesis and Reactivity

A potential synthetic approach could involve the lithiation of a suitable di-substituted pyridine precursor followed by carboxylation with carbon dioxide. Alternatively, oxidation of a corresponding 2-methylpyridine derivative could yield the desired carboxylic acid. The reactivity of this compound is primarily dictated by the carboxylic acid group, which can undergo standard transformations such as esterification and amidation to generate a library of derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

Fluorinated pyridine carboxylic acids are valuable scaffolds in the design of enzyme inhibitors and receptor modulators.[20] The specific substitution pattern of this compound offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features, which can be exploited for targeted drug design. Its enhanced metabolic stability makes it an attractive starting point for the development of orally bioavailable drugs.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of structural and electronic features. This guide has provided a detailed overview of its key physicochemical properties, drawing upon predictive models and established experimental protocols to create a practical resource for researchers. The methodologies outlined herein provide a robust framework for the empirical determination of this compound's properties, ensuring data integrity and reproducibility in drug discovery and development endeavors.

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An In-Depth Technical Guide to the Structure Elucidation of 3-Fluoro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Precise Structural Verification

In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are of paramount importance.[1][2] The compound 3-Fluoro-6-methoxypyridine-2-carboxylic acid (C₇H₆FNO₃, M.W.: 171.13 g/mol , CAS: 1214328-79-6) represents a key building block, where the strategic placement of a fluorine atom, a methoxy group, and a carboxylic acid on the pyridine ring offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities.[1][3] The fluorine substituent can enhance binding affinity and improve pharmacokinetic profiles, while the carboxylic acid provides a handle for further synthetic elaboration or can act as a critical pharmacophore.

This guide provides a comprehensive, field-proven framework for the complete structure elucidation and verification of this compound. We will move beyond a simple checklist of techniques, instead focusing on the underlying scientific rationale for each analytical choice, the interpretation of the resulting data, and the establishment of a self-validating system of protocols to ensure the highest degree of scientific integrity.

Part 1: Proposed Synthesis and Sample Preparation

A robust structural elucidation begins with a pure sample. While this compound is commercially available, understanding its synthesis is crucial for impurity profiling.[3][4] A highly plausible and efficient route involves the oxidation of its corresponding aldehyde, 3-Fluoro-6-methoxypyridine-2-carbaldehyde, a known compound.[5]

Experimental Protocol: Oxidation of 3-Fluoro-6-methoxypyridine-2-carbaldehyde

This protocol is based on a standard Pinnick oxidation, which is highly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.

  • Dissolution: Dissolve 3-Fluoro-6-methoxypyridine-2-carbaldehyde (1.0 eq) in tert-butanol (approx. 10 mL per 1 g of aldehyde).

  • Reagent Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water (approx. 5 mL per 1 g of NaClO₂).

  • Reaction Initiation: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the stirred solution of the aldehyde at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Work-up: Once complete, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~3-4 with 1M HCl.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography to yield the final white to off-white solid product.

Part 2: A Multi-Technique Approach to Structure Elucidation

No single analytical technique is sufficient for unambiguous structure determination. True confidence is achieved by integrating data from multiple orthogonal methods. The following workflow provides a comprehensive characterization.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_nmr_details NMR Suite cluster_confirmation Final Confirmation Synthesis Proposed Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS Purity Check FTIR FTIR Spectroscopy Identify Functional Groups Synthesis->FTIR NMR NMR Spectroscopy Map Connectivity & Environment Synthesis->NMR Structure Final Elucidated Structure MS->Structure FTIR->Structure H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR F19_NMR 19F NMR NMR->F19_NMR H1_NMR->Structure C13_NMR->Structure F19_NMR->Structure

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry (MS)

Causality: The first step in identifying an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the authoritative tool for this purpose, providing mass accuracy to within a few parts per million (ppm).

Expected Results: Using Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids, we expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

IonPredicted Exact Mass (m/z)
[C₇H₆FNO₃ + H]⁺172.04045
[C₇H₆FNO₃ - H]⁻170.02589

Experimental Protocol (LC-MS):

  • Sample Prep: Prepare a dilute solution of the sample (~1 mg/mL) in a mixture of water and methanol with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Analysis: Inject the sample and acquire the full scan mass spectrum. The observed mass should be within 5 ppm of the calculated exact mass to confidently confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds provide a distinct "fingerprint" of the molecule's composition.

Expected Key Absorptions: The spectrum will be dominated by features characteristic of the carboxylic acid and the substituted aromatic ring.

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)Characteristics
Carboxylic AcidO-H stretch2500 - 3300Very broad, due to hydrogen bonding
Carboxylic AcidC=O stretch~1710 - 1760Strong, sharp
Aromatic RingC=C / C=N stretches~1550 - 1650Multiple sharp bands of varying intensity
Methoxy GroupC-H stretch (sp³)~2850 - 2960Weak to medium
Fluoro AromaticC-F stretch~1200 - 1300Strong, sharp
Carboxylic Acid / MethoxyC-O stretch~1200 - 1350Strong, often overlapping with C-F stretch

References for IR absorptions:[6][7]

Experimental Protocol (ATR-FTIR):

  • Sample Prep: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using the empty ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete structural map can be assembled.

Caption: Predicted key NMR coupling relationships in this compound.

2.3.1 ¹H NMR Spectroscopy

Predicted Spectrum: The proton NMR will provide information on the number of distinct proton environments and their neighboring atoms.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)IntegrationRationale
H₅~7.8 - 8.0Doublet of doublets (dd)J(H₅-H₄) ≈ 8-9 Hz, J(H₅-F₃) ≈ 3-5 Hz1HDeshielded by the electron-withdrawing nature of the pyridine nitrogen and coupled to both H₄ and F₃.
H₄~7.0 - 7.2Doublet of doublets (dd)J(H₄-H₅) ≈ 8-9 Hz, J(H₄-F₃) ≈ 8-10 Hz1HCoupled to neighboring H₅ and the fluorine at position 3.
-OCH₃~4.0 - 4.2Singlet (s)N/A3HMethoxy protons are chemically distinct and show no coupling to other protons.
-COOH> 12.0Broad singlet (bs)N/A1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.[6]

2.3.2 ¹³C NMR Spectroscopy

Predicted Spectrum: The ¹³C NMR spectrum will confirm the carbon skeleton and the electronic environment of each carbon atom. The fluorine atom will induce characteristic C-F couplings.

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to F)Coupling Constant (J)Rationale
C=O~165 - 170Doublet (d)³J(C-F) ≈ 2-4 HzCarbonyl carbon in a carboxylic acid environment.
C₆~162 - 165Singlet (s)N/ACarbon attached to both nitrogen and the electron-donating methoxy group.
C₃~155 - 160Doublet (d)¹J(C-F) ≈ 230-260 HzDirectly attached to the highly electronegative fluorine, resulting in a large one-bond coupling constant.
C₂~145 - 150Doublet (d)²J(C-F) ≈ 15-25 HzCarbon bearing the carboxylic acid, adjacent to the fluorine.
C₅~120 - 125Doublet (d)⁴J(C-F) ≈ 3-5 HzAromatic carbon with a smaller, long-range coupling to fluorine.
C₄~110 - 115Doublet (d)³J(C-F) ≈ 4-8 HzAromatic carbon coupled to fluorine through three bonds.
-OCH₃~55 - 60Singlet (s)N/ATypical chemical shift for a methoxy carbon attached to an aromatic ring.

References for ¹³C NMR shifts and couplings:[8][9]

2.3.3 ¹⁹F NMR Spectroscopy

Causality: ¹⁹F NMR is exceptionally sensitive to the local electronic environment and is crucial for confirming the position and connectivity of the fluorine atom.

Predicted Spectrum: A single signal is expected for the one fluorine atom in the molecule.

  • Chemical Shift (δ): The chemical shift is expected to be in the range of -110 to -130 ppm (relative to CFCl₃). This range is characteristic of a fluorine atom attached to a pyridine ring.[10]

  • Multiplicity: The signal will appear as a doublet of doublets (dd) due to coupling with the two ortho protons, H₄ (³J(F-H) ≈ 8-10 Hz) and the meta proton H₅ (⁴J(F-H) ≈ 3-5 Hz).

Experimental Protocol (NMR):

  • Sample Prep: Dissolve ~10-20 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

    • ¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum to observe the splitting pattern described above. A proton-decoupled spectrum can also be acquired to confirm a single fluorine environment.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard.

Part 3: Data Synthesis and Final Confirmation

The final step is to synthesize all the collected data into a single, coherent structural assignment.

  • Molecular Formula: The HRMS data confirms the elemental composition as C₇H₆FNO₃.

  • Functional Groups: The FTIR spectrum confirms the presence of a carboxylic acid (broad O-H, sharp C=O), an aromatic system (C=C/C=N stretches), and a C-F bond.

  • Carbon Skeleton: The ¹³C NMR shows 7 distinct carbon signals, consistent with the molecular formula, including signals for a carbonyl, five sp² carbons in the aromatic region, and one sp³ methoxy carbon. The characteristic C-F coupling patterns confirm the position of the fluorine atom relative to the other carbons.

  • Proton Environment: The ¹H NMR spectrum shows two aromatic protons, a methoxy group, and a carboxylic acid proton, matching the proposed structure. The integration (1H:1H:3H:1H) is consistent. The coupling patterns (dd for both aromatic protons) and the magnitudes of the J-couplings observed in both the ¹H and ¹⁹F spectra definitively establish the 3-Fluoro substitution pattern and the relative positions of H₄ and H₅.

References

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The Convergence of Privileged Scaffolds: A Technical Guide to the Biological Potential of Fluorinated Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Alliance of Fluorine and Pyridine Carboxylic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design.[1][2] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3][4] When this powerful tool is applied to a "privileged scaffold" like pyridine carboxylic acid, the resulting synergy can unlock significant therapeutic potential.[5][6] Pyridine carboxylic acid isomers are integral to a multitude of approved drugs for a wide array of diseases, including cancer, diabetes, and infectious diseases.[7][8] Their versatility stems from the nitrogen atom in the aromatic ring and the carboxylic acid group, which can participate in various biological interactions and serve as a handle for further chemical modification.[5]

This technical guide provides an in-depth exploration of the biological potential of fluorinated pyridine carboxylic acids, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, provide practical insights into their synthesis and evaluation, and present a forward-looking perspective on their future applications.

The "Fluorine Advantage": Modulating Molecular Properties for Enhanced Biological Function

The introduction of fluorine into a pyridine carboxylic acid scaffold is not a matter of arbitrary substitution; it is a deliberate strategy to modulate key molecular properties that govern a drug's efficacy and safety profile.[9][10]

Key Physicochemical Alterations Driven by Fluorination:

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug deactivation. This can significantly prolong the half-life of a drug in the body.[2][3]

  • Receptor Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the molecule, leading to more favorable interactions with the target protein. This can manifest as increased potency and selectivity.[2][10]

  • Lipophilicity and Membrane Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group often decreases it. This allows for precise control over a compound's ability to cross biological membranes.[4]

  • Acidity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid group, making it more acidic. This can influence the compound's ionization state at physiological pH, affecting its solubility and target engagement.[11]

The following table summarizes the predictable impact of fluorination on key physicochemical parameters of pyridine carboxylic acids:

PropertyImpact of FluorinationRationale
Metabolic Stability IncreasedHigh C-F bond strength resists enzymatic cleavage.[2]
Binding Affinity Often IncreasedAlters electronic properties, creating favorable interactions.[2]
Lipophilicity (logP) ModulatedCan increase or decrease depending on the fluorine substituent.[4]
Acidity (pKa) DecreasedInductive electron withdrawal by fluorine stabilizes the carboxylate.[11]

Unveiling the Biological Activities: A Spectrum of Therapeutic Possibilities

The strategic combination of fluorine and the pyridine carboxylic acid scaffold has yielded compounds with a broad range of biological activities.[10][12] Recent research has highlighted their potential in several key therapeutic areas:

  • Anticancer Activity: Fluorinated pyridine carboxylic acids have demonstrated significant potential as anticancer agents.[12][13] The mechanism often involves the inhibition of critical enzymes in cancer cell signaling pathways. For instance, some derivatives have shown potent inhibitory activity against kinases involved in cell proliferation and survival.[14]

  • Enzyme Inhibition: The pyridine carboxylic acid moiety is a known pharmacophore for enzyme inhibitors, and fluorination can enhance this activity.[5][7] These compounds have been investigated as inhibitors of proteases, kinases, and other enzymes implicated in various diseases.

  • Antibacterial and Antiviral Activity: The pyridine nucleus is a common feature in many antimicrobial and antiviral drugs.[15] Fluorination can enhance the spectrum and potency of these agents.[16] For example, fluorinated quinolones, which contain a related scaffold, are a well-established class of antibiotics.[16]

  • Anti-inflammatory and CNS Applications: The ability of fluorine to modulate lipophilicity and membrane permeability makes these compounds attractive for targeting the central nervous system.[1] Research is ongoing into their potential for treating neurodegenerative diseases and inflammation.[12]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of fluorinated pyridine carboxylic acids.[10] The position of the fluorine atom, the carboxylic acid group, and other substituents on the pyridine ring all play a critical role in determining biological activity.

A generalized SAR workflow for a novel fluorinated pyridine carboxylic acid series is depicted below:

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration S1 Initial Hit Compound S2 Systematic Fluorination (Positional Isomers) S1->S2 Introduce Fluorine S3 Carboxylic Acid Isosteres S2->S3 Modify Acid Group S4 Side Chain Diversity S2->S4 Explore R-groups T1 In Vitro Potency Assay (e.g., IC50) S4->T1 T2 Selectivity Profiling T1->T2 T3 ADME-Tox Assays T2->T3 A1 SAR Analysis T3->A1 A2 In Silico Modeling A1->A2 A3 Lead Optimization A2->A3 A3->S2 Iterate Design

Caption: A typical workflow for establishing the structure-activity relationship (SAR) of fluorinated pyridine carboxylic acids.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

Synthesis of Fluorinated Pyridine Carboxylic Acids: A General Approach

The synthesis of fluorinated pyridine carboxylic acids often involves multi-step processes.[17] A common strategy is the oxidation of a corresponding fluorinated methylpyridine.[14]

Protocol: Oxidation of 6-chloro-3-fluoro-2-methylpyridine to 6-chloro-3-fluoro-2-pyridinecarboxylic acid [14]

  • Reaction Setup: In a reaction vessel, combine dilute sulfuric acid, potassium dichromate, a catalytic amount of sodium tungstate (Na₂WO₄·2H₂O), and a phase transfer catalyst.

  • Addition of Starting Material: Add 6-chloro-3-fluoro-2-methylpyridine to the reaction mixture.

  • Heating and Reaction: Heat the mixture to 70–130°C and maintain the reaction for 0.5–20 hours with stirring.

  • Workup: Pour the reaction solution into crushed ice and collect the precipitate by filtration.

  • Purification: Wash the filter cake with ice water and dry. Dissolve the crude solid in an alkaline aqueous solution.

  • Extraction: Extract the aqueous solution with an organic solvent to remove unreacted starting material and other impurities.

  • Acidification and Isolation: Acidify the aqueous layer with an inorganic acid to precipitate the product.

  • Final Product: Collect the solid by filtration and dry to obtain 6-chloro-3-fluoro-2-pyridinecarboxylic acid as a white solid.

In Vitro Biological Evaluation: Assessing Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated pyridine carboxylic acid derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The logical flow of an in vitro anticancer screening cascade is illustrated below:

Anticancer_Screening Start Compound Library of Fluorinated Pyridine Carboxylic Acids Assay1 Primary Screen: Single High-Dose Cytotoxicity (e.g., MTT Assay on one cell line) Start->Assay1 Decision1 Activity? Assay1->Decision1 Assay2 Dose-Response Assay: Determine IC50 values (Multiple Cell Lines) Decision1->Assay2 Yes Inactive Inactive Decision1->Inactive Decision2 Potency & Selectivity? Assay2->Decision2 Assay3 Mechanism of Action Studies: - Kinase Inhibition Assays - Apoptosis Assays Decision2->Assay3 Yes Discard Discard Decision2->Discard Lead Lead Candidate Assay3->Lead

Caption: A decision-tree workflow for in vitro anticancer screening of novel compounds.

Future Directions and Concluding Remarks

The exploration of fluorinated pyridine carboxylic acids in drug discovery is a vibrant and promising field.[10][18] Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and selective methods for the synthesis of these compounds will accelerate the discovery process.[17]

  • Expanded Biological Screening: Testing these compounds against a wider range of biological targets will undoubtedly uncover new therapeutic applications.

  • Advanced In Silico Modeling: The use of computational tools to predict the properties and activities of virtual libraries of these compounds will enable more rational and targeted drug design.

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The Ascendancy of a Privileged Scaffold: A Technical Guide to 3-Fluoro-6-methoxypyridine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic tractability, favorable physicochemical properties, and versatile biological activity is perpetual. Among the privileged heterocyclic cores, pyridine derivatives have long been a cornerstone of drug design.[1] This technical guide delves into the burgeoning importance of a particularly promising scaffold: 3-Fluoro-6-methoxypyridine-2-carboxylic acid . This molecule, with its strategic placement of fluorine, a methoxy group, and a carboxylic acid, presents a unique combination of features that are increasingly being leveraged by researchers and drug development professionals to address complex therapeutic challenges.

Physicochemical Properties and Strategic Importance

The inherent characteristics of this compound make it a highly attractive starting point for drug discovery programs. The pyridine ring itself is a bioisostere of a phenyl group, offering improved solubility and metabolic stability.[1] The strategic incorporation of substituents further enhances its desirability:

  • Fluorine at the 3-position: The introduction of a fluorine atom can profoundly influence a molecule's properties. It can enhance binding affinity to target proteins through favorable electrostatic interactions, block metabolic hotspots, and modulate the pKa of adjacent functional groups, thereby improving oral bioavailability.[2]

  • Methoxy Group at the 6-position: The methoxy group is a key hydrogen bond acceptor and can influence the conformation of the molecule. Its presence can also impact metabolic stability and solubility.

  • Carboxylic Acid at the 2-position: This functional group serves as a versatile handle for a wide array of chemical modifications, most notably the formation of amides, which are prevalent in many drug molecules. The carboxylic acid can also participate in crucial hydrogen bonding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1214328-79-6[2][3]
Molecular Formula C₇H₆FNO₃[2][3]
Molecular Weight 171.13 g/mol [2][3]
SMILES COC1=NC(=C(C=C1)F)C(=O)O[2][3]

Synthesis of the Core Scaffold

A robust and efficient synthesis of the core scaffold is paramount for its widespread application. While various methods for the synthesis of substituted pyridine carboxylic acids exist, a particularly effective strategy for this compound involves a directed ortho-lithiation approach. This method offers high regioselectivity, which is often a challenge in the functionalization of pyridine rings.

Experimental Protocol: Synthesis via Directed ortho-Lithiation

This protocol outlines a plausible synthetic route based on established principles of directed metalation of pyridine derivatives.[4][5]

dot

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product 3-Fluoro-6-methoxypyridine 3-Fluoro-6-methoxypyridine Lithiation Directed ortho-Lithiation (LDA or n-BuLi, THF, -78 °C) 3-Fluoro-6-methoxypyridine->Lithiation 1. Carboxylation Carboxylation (CO₂, then H₃O⁺ workup) Lithiation->Carboxylation 2. Product This compound Carboxylation->Product 3.

Caption: Synthetic workflow for this compound.

Materials:

  • 3-Fluoro-6-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Dry Carbon Dioxide (CO₂) gas or dry ice

  • Hydrochloric Acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-Fluoro-6-methoxypyridine and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-BuLi or LDA in an appropriate solvent is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. The methoxy group at the 6-position acts as a directing group, facilitating the deprotonation at the ortho C-2 position.[4][5]

  • Carboxylation: Dry CO₂ gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice. The reaction is allowed to warm to room temperature slowly.

  • Workup: The reaction is quenched with water, and the aqueous layer is acidified with HCl. The aqueous layer is then extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Versatility in Application: A Scaffold for Bioactive Molecules

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its carboxylic acid handle is readily converted into amides, esters, and other functional groups, allowing for extensive structure-activity relationship (SAR) studies.

Catalytic Amidation: A Green Approach to Derivative Synthesis

Traditional amide bond formation often requires stoichiometric coupling reagents, leading to significant waste. The development of catalytic amidation methods offers a more sustainable alternative.[4] Boronic acid catalysts, for example, have shown promise in the direct amidation of carboxylic acids with amines, with water being the only byproduct.

dot

Amidation_Workflow Scaffold 3-Fluoro-6-methoxypyridine- 2-carboxylic acid Reaction Catalytic Amidation (e.g., Boronic Acid Catalyst, Heat, Water Removal) Scaffold->Reaction Amine R-NH₂ Amine->Reaction Product 3-Fluoro-6-methoxypyridine- 2-carboxamide Derivative Reaction->Product

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The Strategic Role of 3-Fluoro-6-methoxypyridine-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of Substituted Pyridines in Medicinal Chemistry

In the intricate world of drug design, the pyridine scaffold stands as a cornerstone, a privileged heterocycle that has given rise to a multitude of therapeutic agents.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a favored building block among medicinal chemists. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide delves into the specific role and application of a particularly valuable, functionalized pyridine: 3-Fluoro-6-methoxypyridine-2-carboxylic acid . We will explore its intrinsic chemical attributes, its strategic deployment in the synthesis of complex drug candidates, and the causal relationships that make it a powerful tool in the modern drug discovery arsenal.

Deconstructing the Molecule: Key Physicochemical and Structural Attributes

The efficacy of this compound as a synthetic intermediate in drug discovery stems from the unique interplay of its three key substituents on the pyridine core. Each functional group imparts distinct properties that can be leveraged to overcome common challenges in drug design.

PropertyValueSource
CAS Number 1214328-79-6[2]
Molecular Formula C₇H₆FNO₃[2]
Molecular Weight 171.13 g/mol [2]

The strategic placement of the fluoro, methoxy, and carboxylic acid groups creates a molecule with a unique combination of electronic and steric properties, making it a versatile scaffold for the synthesis of novel therapeutic agents.[1]

The Influence of Fluorine: Enhancing Metabolic Stability and Potency

The introduction of a fluorine atom at the 3-position of the pyridine ring is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability.[3] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. This increased metabolic stability often leads to improved oral bioavailability and a longer in vivo half-life. Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets, potentially increasing binding affinity and potency.

The Methoxy Group: A Modulator of Conformation and Solubility

The 6-methoxy group serves multiple purposes. It can act as a hydrogen bond acceptor, influencing the molecule's interaction with its biological target. Additionally, the methoxy group can impact the overall conformation of the molecule, which is critical for optimal binding to a receptor's active site. From a physicochemical standpoint, the methoxy group can also improve the solubility of the resulting drug candidate, a crucial factor for its absorption and distribution in the body.

The Carboxylic Acid: A Versatile Handle for Synthetic Elaboration

The carboxylic acid at the 2-position is arguably the most critical functional group for the utility of this molecule as a building block. It serves as a versatile synthetic handle for a wide array of chemical transformations, most notably amide bond formation. This allows for the straightforward coupling of the pyridine core to other molecular fragments, enabling the rapid generation of diverse chemical libraries for screening and lead optimization. The carboxylic acid group can also participate in crucial hydrogen bonding interactions with the target protein.

Synthetic Pathways and Methodologies

The practical application of this compound in a drug discovery program is contingent on its efficient and scalable synthesis. While a detailed, publicly available synthesis for this specific molecule is not extensively documented, we can infer a logical synthetic strategy based on established pyridine chemistry.

A plausible synthetic route would likely involve a multi-step sequence starting from a readily available substituted pyridine. The process would strategically introduce the fluoro, methoxy, and carboxylic acid functionalities.

G A Substituted Pyridine B Introduction of Methoxy Group A->B Methoxylation C Fluorination B->C Electrophilic Fluorination D Carboxylation C->D Directed Ortho-metalation and Carboxylation E This compound D->E Workup

Caption: A potential synthetic workflow for this compound.

Key Experimental Protocol: Amide Coupling

The primary utility of this compound is as a scaffold for the synthesis of more complex molecules, typically through amide bond formation. Below is a general, yet robust, protocol for the coupling of this acid with a primary or secondary amine.

Objective: To synthesize a novel amide derivative from this compound and a target amine.

Materials:

  • This compound

  • Target amine (primary or secondary)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the target amine (1.1 equivalents), followed by PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

This self-validating protocol includes in-process monitoring and a robust purification and characterization cascade to ensure the integrity of the final compound.

Application in Drug Discovery: A Case Study Perspective

While specific, publicly disclosed drug candidates incorporating this compound are not yet prevalent in the literature, its structural motifs are present in various bioactive molecules. For instance, related fluorinated and methoxylated pyridine derivatives have been investigated as kinase inhibitors for the treatment of cancer.[4][5][6] The strategic placement of these functional groups is often crucial for achieving high potency and selectivity.

The following diagram illustrates a logical workflow for the integration of this compound into a drug discovery program.

G A This compound B Amide Coupling with Diverse Amines A->B C Library of Novel Amide Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: A typical drug discovery workflow utilizing this compound.

Structure-Activity Relationship (SAR) Insights

The true power of this compound lies in its ability to serve as a constant core while allowing for systematic modifications at the amide nitrogen. This enables the exploration of the chemical space around the core and the development of a comprehensive structure-activity relationship (SAR).

R-Group Modification at Amide NitrogenPredicted Impact on ActivityRationale
Small aliphatic groups May probe small hydrophobic pockets in the target's binding site.Provides baseline activity data.
Aromatic and heteroaromatic rings Can engage in π-stacking or other aromatic interactions.Often leads to significant increases in potency.
Bulky, sterically hindered groups May improve selectivity by preventing binding to off-target proteins.Can also negatively impact potency if the binding pocket is small.
Groups with hydrogen bond donors/acceptors Can form additional interactions with the target, increasing affinity.Important for optimizing binding and solubility.

Future Directions and Conclusion

This compound is a prime example of a well-designed building block for modern drug discovery. Its pre-installed fluorine and methoxy groups offer inherent advantages in terms of metabolic stability and conformational control, while the carboxylic acid provides a versatile point of attachment for generating chemical diversity. As the demand for novel therapeutics with improved properties continues to grow, we can anticipate that this and similar functionalized pyridine scaffolds will play an increasingly important role in the discovery of the next generation of medicines. The logical design and strategic application of such building blocks are fundamental to accelerating the path from a promising chemical starting point to a life-changing therapeutic.

References

  • Shi, F., Li, Z., Liu, D., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 121–125.
  • Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • Google Patents. (n.d.). EP3473618A1 - 6-substituted 3-fluoro-2-pyridinaldoxime, 3-fluoro-2-pyridine hydroxamic acid, and 3-fluoro-2-pyridinamidoxime scaffolds.
  • MDPI. (2022). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Antibiotics, 12(1), 25.
  • MDPI. (2022).
  • MDPI. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 13(1), 1636.
  • National Center for Biotechnology Information. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200.
  • National Center for Biotechnology Information. (2019). Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem, 14(1), 169–181.
  • National Center for Biotechnology Information. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463.
  • National Center for Biotechnology Information. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037.
  • National Center for Biotechnology Information. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(23), 21520–21544.
  • National Center for Biotechnology Information. (n.d.). Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study. Journal of Medicinal Chemistry, 37(12), 1886–1895.
  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

  • REVISTA DE CHIMIE. (2022). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). REVISTA DE CHIMIE, 73(4), 69–75.
  • Springer. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Current Medicinal Chemistry, 30(35), 4061–4085.
  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 1(6), 435–449.
  • Wager, T. T., et al. (2006). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Medicinal Chemistry Letters, 1(2), 113-118.

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Exploring Pyridine Carboxylic Acid Isomers for Enzyme Inhibition: From Foundational Principles to Advanced Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2][3][4] Its three constitutional isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—offer a deceptively simple yet powerful platform for designing potent and selective enzyme inhibitors. The strategic placement of the carboxyl group relative to the ring nitrogen dictates the molecule's electronic properties, steric profile, and, most critically, its preferred mode of interaction with enzyme active sites. This guide provides an in-depth exploration of these isomers, moving from the fundamental principles of their inhibitory mechanisms to practical, field-proven experimental workflows for their development as drug candidates. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground key claims in authoritative literature to empower researchers in their quest for novel enzyme inhibitors.

Section 1: Foundational Concepts: Why Pyridine Carboxylic Acids Excel as Enzyme Inhibitors

The therapeutic versatility of these isomers is not accidental; it is a direct consequence of their inherent physicochemical properties.[1][5] Understanding these properties is the first step in rationally designing effective inhibitors.

  • The Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is relatively stable metabolically and can engage in π-π stacking and hydrophobic interactions within an enzyme's active site.[2]

  • The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a potent hydrogen bond acceptor. Crucially, it can also coordinate with metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) that are often found as essential cofactors in enzyme catalytic centers.[6][7] This coordination is a primary mechanism of inhibition for many metalloenzymes.

  • The Carboxylic Acid Group: This functional group is a versatile interaction hub. It can act as a hydrogen bond donor and acceptor and, in its deprotonated carboxylate form, can form strong salt bridges with positively charged amino acid residues like lysine and arginine. Its polarity also enhances aqueous solubility.[8]

The interplay between the nitrogen and the carboxylic acid is the critical design element. The specific positioning of these two groups in each isomer creates unique structural and electronic profiles, leading to distinct target specificities.

Section 2: Isomer-Specific Mechanisms and Structure-Activity Relationships (SAR)

The choice of isomer is the most fundamental decision in the design of a pyridine carboxylic acid-based inhibitor. The spatial arrangement of the key interacting groups directly influences which enzyme classes can be targeted effectively.

Picolinic Acid (Pyridine-2-carboxylic acid): The Chelator

The ortho-positioning of the carboxylic acid and the ring nitrogen creates a powerful bidentate chelation motif. This arrangement is ideal for targeting metalloenzymes, where the inhibitor can bind and sequester the catalytic metal ion, rendering the enzyme inactive.

  • Causality of Action: The proximity of the nitrogen and carboxylate allows for the formation of a stable five-membered ring upon coordination with a metal ion. This high-affinity binding is a major driver of its inhibitory potency against this enzyme class.

  • Key Enzyme Target Example: Dopamine β-monooxygenase (DBM): DBM is a copper-containing enzyme essential for the synthesis of norepinephrine. Picolinic acid derivatives have been shown to inhibit DBM, with SAR studies indicating that a negatively charged carboxylate moiety is crucial for interaction with the copper site.[9] Lipophilic substitutions at the 4-position and bulky groups at the 5-position can further enhance inhibitory activity by engaging with hydrophobic pockets and the enzyme surface, respectively.[9]

  • Other Targets: This chelation ability also makes picolinic acid derivatives effective inhibitors of other metalloenzymes, such as the zinc-containing light chain of botulinum neurotoxin A.[10]

Nicotinic Acid (Pyridine-3-carboxylic acid): The Metabolic Modulator

Nicotinic acid, also known as niacin or Vitamin B3, is a precursor to the essential coenzymes NAD⁺ and NADP⁺.[11] Its inhibitory actions are often more subtle than picolinic acid's chelation, frequently involving coordination to heme iron or mimicking endogenous molecules.

  • Causality of Action: With the carboxyl group at the meta-position, bidentate chelation is not feasible. Inhibition often relies on the pyridine nitrogen coordinating with a metal center, while the rest of the molecule occupies substrate-binding pockets.

  • Key Enzyme Target Example: Cytochrome P450 (CYP) Enzymes: Nicotinic acid is known to inhibit several CYP enzymes, which are heme-containing monooxygenases critical for drug metabolism. Spectrophotometric analysis confirms that inhibition occurs via coordination of the pyridine nitrogen atom to the heme iron.[6][7] This interaction can lead to significant drug-drug interactions, a critical consideration in polypharmacy.

  • Other Targets: Nicotinic acid also directly and noncompetitively inhibits diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis, contributing to its lipid-lowering effects.[11][12]

Isonicotinic Acid (Pyridine-4-carboxylic acid): The Prodrug Scaffold

The para-arrangement of the functional groups in isonicotinic acid gives it a distinct linear geometry. This isomer is famously the core of isoniazid, a cornerstone anti-tuberculosis drug that functions as a prodrug.[13]

  • Causality of Action: Isoniazid itself is not the active inhibitor. It requires enzymatic activation within the target pathogen, a self-validating system that ensures activity is localized to the microbe.

  • Key Enzyme Target Example: InhA in Mycobacterium tuberculosis : Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme (KatG).[13] The activated isonicotinoyl radical then covalently attaches to the NAD⁺ coenzyme, forming an isonicotinoyl-NAD adduct. This adduct is a potent, slow-binding inhibitor of InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, the unique and critical components of the mycobacterial cell wall.[13] Disruption of this pathway leads to cell death.

Section 3: Experimental Design & Protocols for Inhibitor Development

A robust and logical workflow is essential for efficiently advancing a pyridine carboxylic acid-based compound from an initial hit to a validated lead. The following workflow and protocols represent a field-proven approach.

General Workflow for Inhibitor Discovery and Validation

The process begins with identifying initial hits and progresses through increasingly rigorous validation steps to confirm mechanism, potency, and specificity.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Lead Characterization hts High-Throughput Screening (HTS) of Isomer Library ic50 IC50 Determination (Dose-Response Assay) hts->ic50 Primary Hits comp Computational Screening (Virtual Screening/Docking) comp->ic50 Virtual Hits kinetics Enzyme Kinetic Studies (Mechanism of Inhibition) ic50->kinetics Confirmed Hits binding Biophysical Binding Assay (e.g., ITC, SPR) kinetics->binding Characterized Hits sar Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) binding->sar Validated Leads selectivity Selectivity Profiling (Against Related Enzymes) sar->selectivity Optimized Leads

Figure 1: A logical workflow for the discovery and validation of pyridine carboxylic acid-based enzyme inhibitors.
Experimental Protocol 1: IC₅₀ Determination via Enzyme Inhibition Assay

This protocol provides a self-validating framework for determining the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Objective: To quantify the potency of a pyridine carboxylic acid derivative against a target enzyme.

Materials:

  • Target Enzyme (purified)

  • Substrate specific to the enzyme

  • Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • Inhibitor Stock Solution (e.g., 10 mM in DMSO)

  • DMSO (for control and dilutions)

  • 96-well microplates (clear, black, or white, depending on detection method)

  • Multichannel pipette

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Methodology:

  • Inhibitor Preparation: Perform a serial dilution of the inhibitor stock solution. A common scheme is a 10-point, 3-fold dilution series starting from 100 µM.

    • Causality Check: This wide concentration range is critical to accurately define the top and bottom plateaus of the dose-response curve, ensuring a reliable IC₅₀ calculation.

  • Assay Plate Setup (per well):

    • Add 2 µL of serially diluted inhibitor or DMSO (for 0% and 100% activity controls).

    • Add 88 µL of Assay Buffer containing the target enzyme at a fixed concentration (e.g., 1-5 nM).

    • Self-Validation Step: Include "No Enzyme" wells (90 µL buffer + 10 µL substrate) to measure background signal and "100% Activity" wells (2 µL DMSO + 88 µL enzyme solution) as a positive control.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at the optimal temperature for the enzyme.

    • Causality Check: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is crucial for measuring reversible inhibition accurately.

  • Reaction Initiation: Add 10 µL of substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for sensitive IC₅₀ determination.

  • Signal Detection: Immediately place the plate in the reader. Measure the product formation over time (kinetic read) or after a fixed endpoint (e.g., 30 minutes). The detection method depends on the substrate (e.g., absorbance of a colored product, fluorescence of a released fluorophore).

  • Data Analysis:

    • Subtract the background signal ("No Enzyme" control) from all wells.

    • Normalize the data by setting the average of the "100% Activity" (DMSO only) wells to 100% and the average of a high-concentration inhibitor well (or a specific control inhibitor) to 0%.

    • Plot the normalized percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Experimental Protocol 2: Determining the Mechanism of Inhibition (MOI)

This protocol distinguishes between competitive, non-competitive, and uncompetitive inhibition, providing critical insight into how the inhibitor interacts with the enzyme.

Objective: To elucidate the kinetic mechanism by which a pyridine carboxylic acid derivative inhibits its target.

Methodology:

  • Experimental Design: This experiment requires a matrix of conditions. You will measure the initial reaction velocity at several fixed inhibitor concentrations, and for each inhibitor concentration, you will vary the substrate concentration.

    • Example Matrix:

      • Inhibitor Concentrations: 0 (control), 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 4x IC₅₀.

      • Substrate Concentrations: A series of at least 6-8 concentrations ranging from 0.2x Kₘ to 10x Kₘ.

  • Assay Execution: Perform the enzyme assay as described in Protocol 1 for each condition in the matrix. It is essential to measure the initial reaction rate (V₀), so kinetic reads are strongly preferred.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

    • Visualize the complete dataset using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs 1/[S]).

    • Interpretation of Lineweaver-Burk Plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases). This suggests the inhibitor binds to the active site, competing with the substrate.

      • Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases). This indicates the inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.

      • Uncompetitive Inhibition: Lines are parallel (both Kₘ and Vₘₐₓ decrease). This implies the inhibitor binds only to the enzyme-substrate (ES) complex.

Section 4: Data Presentation & Case Studies

Clear data presentation is paramount for interpreting results and making informed decisions.

Quantitative Data Summary: Nicotinic Acid Inhibition of CYP Enzymes

Tables provide a concise way to compare potency across different targets.

Enzyme TargetInhibition Constant (Kᵢ) [mM]Mechanism of Inhibition
CYP2D63.8 ± 0.3Coordination to Heme Iron
CYP3A413 ± 3Coordination to Heme Iron
CYP2E113 ± 8Coordination to Heme Iron
Table 1: Inhibitory constants (Kᵢ) for nicotinic acid against major human Cytochrome P450 enzymes. Data sourced from in vitro studies demonstrate moderate inhibition.[6][7]
Visualization of a Signaling Pathway: Isoniazid Mechanism of Action

Diagrams are essential for illustrating complex biological pathways and mechanisms of action.

G cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Radical Isonicotinoyl Radical KatG->Radical Adduct Isonicotinoyl-NAD Adduct (Active Inhibitor) Radical->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme Blocked Adduct->InhA Inhibition Synthesis Mycolic Acid Synthesis InhA->Synthesis Catalyzes Wall Cell Wall Integrity Synthesis->Wall

Figure 2: Mechanism of action for the isonicotinic acid-derived prodrug, Isoniazid.

Section 5: Conclusion and Future Perspectives

The pyridine carboxylic acid isomers represent a class of privileged scaffolds in enzyme inhibitor design.[2] Their utility stems from a combination of metabolic stability, synthetic tractability, and, most importantly, isomer-dependent mechanisms of action. Picolinic acid is ideally suited for targeting metalloenzymes through chelation, nicotinic acid serves as a metabolic modulator often acting through coordination or mimicry, and isonicotinic acid provides a foundation for potent prodrugs activated by pathogen-specific enzymes.

The future of inhibitor design with these scaffolds lies in leveraging advanced techniques. Structure-activity relationship (SAR) studies will continue to be vital for fine-tuning potency and selectivity.[14][15][16] Furthermore, the integration of computational modeling and molecular docking can guide the rational design of next-generation derivatives with improved pharmacokinetic profiles and novel targeting capabilities, ensuring that these simple yet powerful molecules remain at the forefront of drug discovery.

References

  • Gaudineau, C., & Goupil-Lamy, A. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950–956.
  • Wikipedia. (n.d.). Nicotinic acid. Available from: [Link]

  • Gaudineau, C., & Goupil-Lamy, A. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. ResearchGate. Available from: [Link]

  • Yaqoob, S., Khan, F. A., Tanveer, N., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039–4091. Available from: [Link]

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  • Tumber, A., et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. PubMed. Available from: [Link]

  • Yaqoob, S., Khan, F. A., Tanveer, N., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available from: [Link]

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  • Krijt, J., & Sanitrák, J. (1996). [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria]. Sbornik lekarsky, 97(2), 237–243. Available from: [Link]

  • Borges, F., et al. (2004). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Archiv der Pharmazie, 337(12), 645–653. Available from: [Link]

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  • Kamanna, V. S., & Kashyap, M. L. (2007). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. The American Journal of Cardiology, 100(11A), S40–S49. Available from: [Link]

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  • Yaqoob, S., Khan, F. A., Tanveer, N., et al. (2025). Full article: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis Online. Available from: [Link]

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A Technical Guide to the Safe Handling of 3-Fluoro-6-methoxypyridine-2-carboxylic acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 3-Fluoro-6-methoxypyridine-2-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind safety protocols, grounded in the compound's chemical nature and established laboratory safety standards.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. Such heterocyclic compounds are foundational building blocks in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents due to their ability to act as enzyme inhibitors and engage in specific biological interactions.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

Identifier Value
IUPAC Name This compound
CAS Number 1214328-79-6[2]
Molecular Formula C₇H₆FNO₃[2]
Molecular Weight 171.13 g/mol [2]
Chemical Structure COC1=NC(=C(C=C1)F)C(=O)O[2]

This data is foundational for all subsequent safety and handling calculations, including molarity preparations and waste characterization.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely published, a reliable hazard profile can be constructed by analyzing its structural components: a carboxylic acid, a fluorinated pyridine ring, and a methoxy group. The primary hazards are derived from the reactivity of the carboxylic acid and the toxicological profile of pyridine derivatives.[3][4][5]

Based on close structural analogs like 6-Fluoropyridine-2-carboxylic acid, the compound should be treated as, at minimum, a substance that causes skin irritation, serious eye irritation, and potential respiratory irritation.[6]

Globally Harmonized System (GHS) Pictograms

The following GHS pictograms should be anticipated on the supplier label and are critical for immediate hazard recognition.[7][8]

GHS_Pictograms cluster_corrosion GHS05: Corrosion cluster_irritant GHS07: Exclamation Mark node_corrosion caption_corrosion Causes severe skin burns and eye damage. Corrosive to metals. node_irritant caption_irritant Irritant (skin and eye). Skin sensitizer. Harmful if swallowed.

Caption: Anticipated GHS hazard pictograms for the compound.

Summary of Anticipated Hazards
Hazard Class Description Rationale & Source Analogy
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns with prolonged contact.Carboxylic acids are known corrosives.[4] Analogs like 6-Fluoropyridine-2-carboxylic acid are classified as skin irritants.[6]
Serious Eye Damage/Irritation Causes serious eye irritation and potential for permanent damage.This is a primary hazard for acidic and corrosive compounds.[9][10] Direct contact can cause severe injury.
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Pyridine and its derivatives are known to be toxic.[5][11][12] Safe handling requires preventing all routes of exposure.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation upon inhalation of dust or aerosols.Fine powders of acidic compounds can easily become airborne and irritate the respiratory system.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential. This hierarchy of controls is a self-validating system that minimizes reliance on individual behavior alone.

Primary Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.[3][13] This is non-negotiable. The rationale is to contain potentially harmful dust and vapors, preventing inhalation, which is a primary exposure route for pyridine derivatives.[5]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[3]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[6][13] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific hazards of the compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[14] If there is a significant risk of splashing (e.g., large-scale reactions, transfers), a full face shield should be worn in addition to goggles.[14][15]

  • Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended for pyridine derivatives.[3][12] Latex gloves are unsuitable and offer poor protection.[3] Gloves must be inspected for integrity before each use and removed promptly if contaminated, using the proper technique to avoid skin contact.

  • Body Protection: A chemical-resistant lab coat, fully buttoned, is required.[3] For tasks with a higher risk of spills, a chemically resistant apron may be necessary.

  • Respiratory Protection: Not typically required when work is conducted within a fume hood. If engineering controls fail or for major spill response, a NIOSH-approved respirator with appropriate cartridges would be necessary.[14]

Lab_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Conclusion Phase RiskAssessment 1. Conduct Risk Assessment (Review SDS of Analogs) GatherMaterials 2. Assemble All Materials & Glassware RiskAssessment->GatherMaterials DonPPE 3. Don Required PPE (Goggles, Lab Coat, Gloves) GatherMaterials->DonPPE VerifyHood 4. Verify Fume Hood Function DonPPE->VerifyHood Weighing 5. Weigh Compound Carefully VerifyHood->Weighing Reaction 6. Perform Chemical Reaction or Dissolution Weighing->Reaction Decontaminate 7. Decontaminate Glassware & Work Surface Reaction->Decontaminate Waste 8. Dispose of Waste in Labeled Container Decontaminate->Waste DoffPPE 9. Doff PPE Correctly Waste->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands

Caption: A standard workflow for safely handling the chemical in a lab setting.

Standard Operating Procedures for Handling

  • Preparation: Before handling, ensure all engineering controls are functional and all required PPE is available and in good condition.

  • Weighing: Conduct all weighing operations on a balance placed inside a fume hood or a ventilated balance enclosure to prevent the release of fine powder into the lab environment.

  • Dissolution/Reaction: Add the solid compound to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath for cooling.

  • Post-Handling: After completing the task, decontaminate the work area and any equipment used.

  • Storage: Tightly seal the container immediately after use to prevent the absorption of moisture and sublimation.[3]

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Incompatible Materials: Keep away from strong bases, oxidizing agents, and amines.[4][6] Carboxylic acids can react exothermically with bases. Avoid storing in metal cabinets or containers, as acids can be corrosive to metals.[4]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Exposure Procedures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[16]

Spill Management

The response depends on the scale of the spill.[19]

Spill_Response Start Spill Occurs Assess Assess Spill: Is it >100g? Is anyone injured? Is there a fire risk? Start->Assess MajorSpill MAJOR SPILL Assess->MajorSpill Yes MinorSpill MINOR SPILL Assess->MinorSpill No Evacuate Alert others. Evacuate immediate area. Call emergency services. MajorSpill->Evacuate Contain Wear appropriate PPE. Contain the spill with a dike (sand, vermiculite). MinorSpill->Contain Neutralize Carefully neutralize acid with sodium bicarbonate, working from the outside in. Contain->Neutralize Absorb Cover neutralized material with inert absorbent (vermiculite, cat litter). Neutralize->Absorb Collect Sweep/scoop material into a labeled hazardous waste container. Absorb->Collect Decon Decontaminate the area and all equipment used. Collect->Decon

Caption: Decision tree for responding to a chemical spill.

Detailed Minor Spill Cleanup Protocol:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.[16]

  • PPE: Don appropriate PPE, including, at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves.

  • Containment: If the spill is a liquid solution, create a dike around the spill using an inert absorbent material like sand, clay, or vermiculite to prevent it from spreading.[16][20]

  • Neutralization: Carefully sprinkle sodium bicarbonate or another suitable acid neutralizer over the spill, starting from the edges and working inward.[19][20][21] Avoid splashing.[16] Use pH paper to confirm neutralization (pH between 6 and 8).

  • Absorption: Once neutralized, absorb the material using vermiculite, cat litter, or chemical spill pads.[16]

  • Collection: Gently sweep the absorbed material into a dustpan and place it in a clearly labeled, sealable container for hazardous waste.[16][20]

  • Decontamination: Clean the spill area and any contaminated equipment with a suitable decontamination solution, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (including gloves and wipes) as hazardous waste according to institutional and local regulations.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[13] Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams. Follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • The Complete Guide To The Symbol For Corrosive (GHS/WHMIS) - Safety Decals. (2025-11-05). Safety Decals. [Link]

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  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. (2025-08-06). ResearchGate. [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 | ACS Medicinal Chemistry Letters. (2025-04-22). ACS Publications. [Link]

  • CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025-05-20). PubMed. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to 3-Fluoro-6-methoxypyridine-2-carboxylic acid: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-6-methoxypyridine-2-carboxylic acid (CAS No. 1214328-79-6) is an increasingly vital building block in medicinal chemistry and drug discovery.[1][2] Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a carboxylic acid on a pyridine scaffold, offers a versatile platform for generating novel molecular entities with desirable pharmacological properties. The incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[3] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on sourcing, quality control, and application of this key intermediate. We will explore the commercial supplier landscape, critical quality attributes to consider, and a detailed, field-proven protocol for its use in a standard amide coupling reaction.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine carboxylic acid moiety is a cornerstone of many approved pharmaceuticals.[1][2] The strategic placement of a fluorine atom, as seen in this compound, leverages the unique properties of fluorine to modulate the electronic and steric nature of the molecule. This can lead to improved potency, selectivity, and metabolic stability in the final active pharmaceutical ingredient (API).[3] The methoxy group provides an additional point for chemical modification or can influence the molecule's conformation and solubility. As a carboxylic acid, the primary utility of this compound is as a precursor for the formation of amides, esters, and other derivatives, making it a frequent starting point in the synthesis of compound libraries for high-throughput screening.[4]

Commercial Sourcing and Supplier Evaluation

A reliable supply of high-quality starting materials is paramount for reproducible research and development. Several chemical suppliers offer this compound, and a careful evaluation of their product specifications is crucial.

Below is a comparative table of representative commercial suppliers. Note that stock levels and exact specifications can change, and direct inquiry is always recommended.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierProduct Number (Example)CAS NumberMolecular FormulaMolecular WeightPurity Specification (Typical)
Biosynth PYB328791214328-79-6C₇H₆FNO₃171.13 g/mol ≥95%
Key Organics MFCD172141941256806-43-5C₇H₆FNO₂*Not ApplicableNot specified
BLD Pharm 1227584-16-8 1227584-16-8Not ApplicableNot ApplicableNot specified
Chemsrc N/A1214328-79-6Not specifiedNot specifiedNot specified

*Note: Key Organics lists a similar but different compound, 3-Fluoro-6-methyl pyridine-2-carboxylic acid.[5] This highlights the importance of verifying the exact structure and CAS number. **Note: BLD Pharm lists the corresponding aldehyde, not the carboxylic acid.[6] This underscores the need for careful examination of product details.

Expert Insight: When selecting a supplier, always request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. Do not rely solely on the catalog specifications, which are often general. The CoA will provide lot-specific data on purity (typically by HPLC or NMR), identity confirmation (e.g., by ¹H NMR), and appearance. For GMP or late-stage development work, a more extensive supplier qualification process is necessary.

Quality Control and Analytical Validation: A Self-Validating System

To ensure the integrity of your experimental results, it is critical to perform in-house quality control on the received material. This not only verifies the supplier's CoA but also confirms the material's stability after shipping and storage.

Core QC Workflow

Caption: In-house QC workflow for incoming starting materials.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for unambiguous structure confirmation. For this compound, you should expect to see:

  • A singlet for the methoxy (-OCH₃) protons.

  • Two aromatic protons on the pyridine ring, showing splitting patterns consistent with their coupling to each other and to the fluorine atom.

  • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

The chemical shifts and coupling constants (J-values) are diagnostic. Discrepancies from expected values or the presence of significant unassigned peaks could indicate impurities or an incorrect structure.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for assessing purity and confirming the molecular weight.

  • Chromatography (LC): A reversed-phase HPLC method will separate the main compound from any non-volatile impurities. Purity is typically reported as the area percentage of the main peak.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 172.0.

Expert Insight: The choice of analytical techniques should form a self-validating system. For instance, an impurity observed in the NMR spectrum should ideally also be visible as a separate peak in the LC chromatogram with a corresponding mass in the MS data.

Key Applications and Synthetic Utility

The primary application of this compound is as a scaffold in the synthesis of bioactive molecules, particularly through the formation of amide bonds.[4] Amide coupling is one of the most frequently used reactions in drug discovery.[7] This building block has been incorporated into molecules targeting a range of biological endpoints. The fluoropyridine motif is a known pharmacophore in various enzyme inhibitors and receptor modulators.[3][8]

Field-Proven Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This section provides a detailed, step-by-step protocol for a standard amide coupling reaction using this compound with a representative primary amine (e.g., benzylamine). This method is robust and widely applicable for electron-rich and unreactive amines.[7]

Reaction Scheme

Amide_Coupling cluster_reactants cluster_reagents cluster_products A 3-Fluoro-6-methoxypyridine- 2-carboxylic acid plus1 + A->plus1 B Benzylamine C EDC, HOBt, DIPEA --------------------> CH2Cl2, rt, 16h B->C plus1->B D N-benzyl-3-fluoro-6-methoxypyridine- 2-carboxamide C->D

Caption: General scheme for EDC/HOBt mediated amide coupling.

Methodology

Causality and Rationale:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]

  • HOBt (Hydroxybenzotriazole): HOBt is used as an additive to suppress side reactions and reduce the risk of racemization (if chiral centers are present). It reacts with the O-acylisourea to form an active ester, which is less reactive but more selective towards the amine.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the HCl salt of EDC and any acids formed during the reaction, driving the equilibrium towards product formation.

  • CH₂Cl₂ (Dichloromethane): A common aprotic solvent that is good at dissolving the reactants and reagents.

Step-by-Step Protocol:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM), approximately 0.1 M concentration.

  • Addition of Amine: Add benzylamine (1.05 eq) to the solution.

  • Addition of Coupling Agents: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the reaction mixture.

  • Addition of Base: Slowly add DIPEA (2.5 eq) to the stirring solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove excess carboxylic acid and HOBt), and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Self-Validation: The success of the reaction is validated by LC-MS analysis of the final product, which should show a new peak with the expected mass of the amide product ([M+H]⁺) and the disappearance of the starting carboxylic acid. ¹H NMR of the purified product will confirm the structure, showing characteristic peaks for both the pyridine and benzyl moieties, and a new amide N-H peak.

Conclusion

This compound is a valuable and versatile building block for modern medicinal chemistry. A thorough understanding of its sourcing, quality control, and synthetic applications is essential for researchers aiming to leverage its unique properties in the design of novel therapeutics. By implementing a robust QC workflow and utilizing field-proven synthetic protocols, scientists can ensure the integrity and reproducibility of their research, accelerating the drug discovery process.

References

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  • The Royal Society of Chemistry. Supporting Information.[Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.[Link]

  • Request PDF. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.[Link]

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Methodological & Application

Application Note: High-Efficiency Amide Coupling Protocols for 3-Fluoro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] The 3-fluoro-6-methoxypyridine-2-carboxamide moiety is a key structural motif found in a variety of biologically active molecules, valued for its specific electronic and steric properties that can enhance binding affinity and improve pharmacokinetic profiles.[3] This application note provides a detailed guide for researchers on the effective coupling of its parent acid, 3-fluoro-6-methoxypyridine-2-carboxylic acid, with primary and secondary amines.

The electronic nature of this particular substrate—featuring an electron-withdrawing fluorine atom and a pyridine ring nitrogen—presents unique challenges and considerations for achieving high-yield, clean amide bond formation. Standard protocols may prove sluggish or inefficient.[1][4] This document presents two robust, field-proven protocols utilizing distinct classes of coupling reagents: a carbodiimide-based method (EDC/HOBt) and a uronium salt-based method (HATU). We will delve into the mechanistic rationale behind each protocol, provide step-by-step experimental procedures, and offer a comparative analysis to guide reagent selection and reaction optimization.

Mechanistic Principles of Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine is typically unfavorable at ambient temperatures due to the formation of a stable ammonium-carboxylate salt.[5] Therefore, the carboxylic acid must first be converted into a more electrophilic, activated species. This is the fundamental role of a coupling reagent.

The Carbodiimide Pathway: EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates the carboxylate by forming a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate can be unstable and prone to racemization if the acid has a chiral center. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is crucial. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester.[6][8] This active ester is less susceptible to racemization and reacts cleanly with the amine to yield the desired amide, regenerating HOBt in the process.[6] The primary byproduct, a water-soluble urea, is easily removed during aqueous workup.[7][9]

EDC_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Py-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Base Base (e.g., DIPEA) HOBt_ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt Urea EDC Byproduct (Water-Soluble Urea) HOBt HOBt Amide Py-CONH-R' (Product) HOBt_ester->Amide + Amine Amine R'-NH2 (Amine) Amide->Urea + Byproduct HOBt_regen HOBt (regenerated) Amide->HOBt_regen + Regenerated

Caption: EDC/HOBt-mediated amide coupling mechanism.

The Uronium/Aminium Salt Pathway: HATU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[10] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[6] The resulting carboxylate anion attacks HATU to form a very reactive OAt-active ester.[6][11] The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt, as the neighboring pyridine nitrogen in HOAt can provide anchimeric assistance, accelerating the subsequent reaction with the amine. This makes HATU particularly effective for coupling challenging or sterically hindered substrates.[12]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Py-COOH (Carboxylic Acid) Carboxylate Py-COO⁻ RCOOH->Carboxylate + DIPEA (Deprotonation) HATU HATU OAt_ester OAt Active Ester (Highly Reactive) Base DIPEA Carboxylate->OAt_ester + HATU Amide Py-CONH-R' (Product) OAt_ester->Amide + Amine TMU Tetramethylurea (Byproduct) OAt_ester->TMU + Byproduct Amine R'-NH2 (Amine) HOAt HOAt (regenerated) Amide->HOAt + Regenerated

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific amine being used. Always conduct reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Ensure all glassware is dried and solvents are anhydrous, as water can hydrolyze the activated intermediates.[13]

General Experimental Workflow

Workflow start Setup (Inert atmosphere, dry glassware) dissolve Dissolve Acid (+ Amine for EDC) in Anhydrous Solvent (DMF/DCM) start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool reagents Add Coupling Reagents (e.g., HATU, DIPEA, EDC, HOBt) cool->reagents react Stir & Warm to RT (1-24 h) reagents->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General workflow for amide coupling reactions.

Protocol 1: EDC/HOBt Mediated Coupling

This method is cost-effective and reliable for a wide range of amines. The workup is straightforward due to the water-solubility of the urea byproduct.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (hydrochloride salt or free base) (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[6]

  • Dissolve the mixture in anhydrous DMF (to a concentration of ~0.2 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.[14]

  • Add DIPEA (2.5 equiv) dropwise to the cooled solution. Causality: The base neutralizes the HCl salt of EDC and the HOBt, and also deprotonates the amine if it is supplied as a hydrochloride salt.

  • Allow the reaction to slowly warm to room temperature and stir for 12 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (2x), 1N HCl (1x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[6] Causality: The water wash removes the urea byproduct and excess DMF. The acid wash removes excess amine and DIPEA. The base wash removes unreacted HOBt and any remaining carboxylic acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]

Protocol 2: HATU Mediated Coupling

This protocol is highly effective and often faster than EDC/HOBt, making it ideal for less reactive amines or sterically hindered substrates.[12] The use of "pre-activation" is recommended.[13]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of ~0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[6]

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-20 minutes. A color change may be observed as the OAt-ester forms. Causality: Pre-activation ensures the carboxylic acid is fully converted to the active ester before the amine is introduced, which can prevent side reactions and improve yields, especially with challenging substrates.[12][13]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 12 hours.

  • Monitor reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1 (steps 8-10). The byproducts from HATU are also water-soluble and are removed during the aqueous washes.

Protocol Comparison & Optimization

ParameterProtocol 1: EDC/HOBtProtocol 2: HATURationale & Comments
Reagent Class CarbodiimideUronium/Aminium SaltHATU is generally considered more reactive and efficient.
Relative Cost LowerHigherEDC is significantly cheaper, making it suitable for large-scale synthesis.
Reaction Time Slower (12-24 h)Faster (1-12 h)The higher reactivity of the OAt-ester leads to faster conversions.[6]
Typical Yield Good to ExcellentExcellentHATU often provides higher yields, especially for difficult couplings.[12]
Key Additive HOBtNone (HOAt is part of HATU)HOAt is a more effective additive than HOBt for suppressing side reactions.
Base DIPEA or TEADIPEA (strongly recommended)DIPEA is less nucleophilic than TEA, preventing potential side reactions with the highly reactive HATU reagent.[13]
Workup Standard Aqueous WashStandard Aqueous WashBoth methods generate water-soluble byproducts, simplifying purification.[6][7]

Troubleshooting & Optimization:

  • Low Yield: If a reaction with EDC/HOBt is sluggish, consider switching to HATU. For particularly unreactive amines, increasing the reaction temperature to 40-50 °C after initial stirring at room temperature may be beneficial.[12]

  • Side Reactions: The pyridine nitrogen in the substrate is generally not nucleophilic enough to cause issues, but with highly reactive amines, ensuring a non-nucleophilic base like DIPEA is used is critical.[13]

  • Alternative Reagents: If both protocols fail, especially with electron-deficient anilines, stronger phosphonium-based reagents like PyBOP can be considered.[12] Alternatively, converting the carboxylic acid to an acyl chloride with oxalyl chloride or thionyl chloride is a more forceful approach, though it is less compatible with sensitive functional groups.[8][12]

Conclusion

The successful synthesis of amides from this compound is readily achievable using standard modern coupling protocols. The choice between an economical EDC/HOBt-based method and a highly efficient HATU-based method should be guided by the reactivity of the amine partner, project budget, and desired reaction time. By understanding the underlying mechanisms and following these detailed protocols, researchers can reliably access a wide range of valuable carboxamide derivatives for applications in drug discovery and materials science.

References

  • BenchChem. (2025).
  • Subramanyam, C., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • BenchChem. (2025).
  • Mayer, J. P., et al. (n.d.).
  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Hudson, P., et al. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Khan Academy. (n.d.).

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Fluoro-6-methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluoro-6-methoxypyridine scaffold is a privileged structural motif in modern drug discovery, imparting favorable metabolic stability, lipophilicity, and binding interactions. Its functionalization via cross-coupling, however, presents unique challenges stemming from the inherent reactivity of the pyridine ring, the robustness of the C-F bond, and the presence of a labile carboxylic acid group at the C2 position. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the mechanistic considerations and detailed, field-proven protocols for the palladium-catalyzed cross-coupling of 3-Fluoro-6-methoxypyridine-2-carboxylic acid. We explore two divergent and powerful synthetic pathways: direct C-F bond activation and strategic decarboxylative coupling, offering methodologies for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation.

The Strategic Importance of the 3-Fluoro-6-methoxypyridine Scaffold

The incorporation of fluorine into heterocyclic systems is a cornerstone of contemporary medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds, can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.[1] The 3-fluoro-6-methoxypyridine unit, in particular, is found in numerous clinical candidates and approved drugs, where it often serves as a key building block that modulates basicity, improves metabolic stability, and enhances target affinity. The ability to efficiently and selectively functionalize this core through robust cross-coupling reactions is therefore of paramount importance for the rapid generation of compound libraries and the optimization of lead candidates.

Core Challenges & Mechanistic Considerations

The successful application of palladium-catalyzed cross-coupling to this compound requires a nuanced understanding of its unique chemical behavior. The substrate presents a fascinating dichotomy of reactivity, where multiple sites are available for catalytic transformation.

The Dichotomy of Reactivity: C-F Activation vs. Decarboxylation

The primary challenge lies in controlling the site of reaction. Two distinct pathways must be considered:

  • C-F Bond Activation: The C-F bond is the strongest single bond to carbon, making its cleavage in the oxidative addition step of a catalytic cycle notoriously difficult.[2] This pathway requires highly active catalyst systems, typically involving electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs), which can facilitate the challenging oxidative addition to the Pd(0) center.[3][4]

  • Decarboxylative Coupling: Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation more readily than their isomers at the 3- or 4-positions.[5] This process, which can be facilitated by heat or a metal catalyst, generates a 3-fluoro-6-methoxypyridyl-metal intermediate that can then participate in cross-coupling.[6][7] This pathway transforms the carboxylic acid from a potential liability into a strategic reactive handle.[7]

Controlling which pathway dominates is the key to synthetic success and depends critically on the choice of catalyst, ligands, base, and temperature.

The Palladium Catalytic Cycle: A Primer

Nearly all protocols described herein operate via a Pd(0)/Pd(II) catalytic cycle, which consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9] Understanding this cycle is essential for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)(L)₂-X (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)₂-R¹ (Transmetalated Complex) Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R¹ (Coupled Product) Reductive_Elimination->Product Ar-X Aryl Halide (Ar-X) (e.g., Pyridyl-F) Ar-X->Oxidative_Addition Enters Cycle R1-M Organometallic Reagent (R¹-B(OR)₂ or R¹-NH₂) R1-M->Transmetalation Enters Cycle Base Base Base->Transmetalation Activates R¹-M

Figure 1: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling.

Protocol I: Suzuki-Miyaura C-C Coupling via C-F Bond Activation

This protocol is designed to achieve C-C bond formation by selectively activating the C-F bond while minimizing competitive decarboxylation. The key is the use of a highly active catalyst system under conditions that do not excessively promote the loss of CO₂.

Principle and Rationale

To achieve C-F activation of an electron-deficient heteroaryl system, a catalyst must be sufficiently electron-rich to facilitate oxidative addition. We employ a combination of a Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species, and a bulky, electron-rich biaryl phosphine ligand.[3] The use of a strong, non-nucleophilic base is critical for the transmetalation step without promoting side reactions.

Experimental Protocol
  • Reagent Preparation: All reagents should be handled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous and degassed prior to use. Boronic acids are susceptible to degradation and should be fresh or purified.[3]

  • Reaction Setup Workflow:

Experimental Workflow start Start reagents 1. Add Pd Precatalyst, Ligand, & Base to Oven-Dried Flask start->reagents inert 2. Seal Flask, Evacuate, & Backfill with Argon (3x) reagents->inert add_substrate 3. Add Pyridine Acid, Boronic Acid, & Anhydrous Solvent via Syringe inert->add_substrate heat 4. Heat to Reaction Temperature with Stirring (Monitor by TLC/LC-MS) add_substrate->heat quench 5. Cool to RT, Quench with Saturated NH₄Cl(aq) heat->quench extract 6. Extract with Organic Solvent (e.g., EtOAc) quench->extract purify 7. Dry, Concentrate, & Purify via Column Chromatography extract->purify end Product purify->end

Figure 2: Standard workflow for setting up an inert atmosphere reaction.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), SPhos (0.11 mmol, 11 mol%), and Cs₂CO₃ (3.0 mmol, 3.0 equiv).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv) and the desired aryl boronic acid (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura C-F Activation
EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd₂(dba)₃ (2.5)SPhos (11)Cs₂CO₃ (3.0)Dioxane1001865-80
2Pd(OAc)₂ (5)XPhos (10)K₃PO₄ (3.0)Toluene1102460-75
3Pd(OAc)₂ (5)RuPhos (10)K₂CO₃ (3.0)Dioxane/H₂O1001655-70[10]

Protocol II: Decarboxylative Cross-Coupling

This advanced strategy utilizes the carboxylic acid as a disposable directing group, enabling C-H functionalization at the C2 position after in-situ decarboxylation. This approach is particularly powerful for forging bonds where a traditional halide precursor is unavailable.[6]

Principle and Rationale

The reaction is initiated by the thermal or catalyst-assisted decarboxylation of the picolinic acid derivative.[5][11] The resulting organopalladium intermediate can then be intercepted by a suitable coupling partner, such as an aryl bromide, in a C-C bond-forming event. A silver salt is often added as an oxidant or co-catalyst to facilitate the decarboxylation and subsequent C-H activation steps.[11]

Experimental Protocol

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.06 mmol, 6 mol%), Ag₂CO₃ (1.5 mmol, 1.5 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate the tube and backfill with argon (this cycle should be repeated three times).

  • Add anhydrous DMSO (4 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 130 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 2-aryl-3-fluoro-6-methoxypyridine product.

Data Summary: Decarboxylative Arylation
EntryPd Catalyst (mol%)Ligand (mol%)Additive (equiv)Base (equiv)SolventTemp (°C)Typical Yield (%)
1Pd(OAc)₂ (5)Xantphos (6)Ag₂CO₃ (1.5)K₂CO₃ (2.0)DMSO13050-70
2Pd(TFA)₂ (10)P(o-tol)₃ (20)Ag₂O (1.2)K₂CO₃ (2.0)DMA14045-65

Protocol III: Buchwald-Hartwig C-N Amination via C-F Activation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[12][13] Coupling an electron-deficient fluoro-heterocycle requires a highly active catalyst system capable of activating the C-F bond and facilitating the C-N reductive elimination.[14]

Principle and Rationale

Success in this transformation hinges on the selection of a state-of-the-art catalyst system. We utilize a combination of a palladium precatalyst and a sterically hindered, electron-rich biaryl phosphine ligand, such as RuPhos or BrettPhos.[14] These ligands promote the challenging oxidative addition of the C-F bond and accelerate the rate of reductive elimination to form the desired C-N bond. A strong, non-nucleophilic alkoxide base is required to deprotonate the amine coupling partner.[13]

Experimental Protocol

Step-by-Step Methodology:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.044 mmol, 4.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a reaction vial.

  • Add this compound (1.0 mmol, 1.0 equiv) and the primary or secondary amine (1.2 mmol, 1.2 equiv).

  • Remove the vial from the glovebox, add anhydrous toluene (4 mL) via syringe, and seal the vial with a Teflon-lined cap.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite, washing the pad with additional ether.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination
EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1Pd₂(dba)₃ (2)RuPhos (4.4)NaOtBu (1.4)Toluene10070-85
2Pd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)Dioxane10065-80

Summary & Outlook

This compound is a valuable but challenging substrate for palladium-catalyzed cross-coupling. A successful synthetic strategy depends on a clear understanding of the competitive C-F activation and decarboxylation pathways. For C-C or C-N bond formation via C-F activation, highly active catalyst systems based on bulky, electron-rich phosphine ligands are required. Alternatively, the carboxylic acid can be strategically employed as a reactive handle in decarboxylative coupling reactions to access 2-substituted pyridine derivatives. The protocols provided herein offer robust and reproducible methods for accessing diverse analogues of this important heterocyclic scaffold, empowering further advances in medicinal chemistry and drug development.

References

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  • Amatore, C., et al. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 50(46), 11003-11007. [Link]

  • Ichikawa, J., et al. (2007). Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoro enol silyl ethers. Organic & Biomolecular Chemistry, 5(10), 1595-1597. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183. [Link]

  • Qiu, X., et al. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 26(21), 6667. [Link]

  • Pugh, D., et al. (2021). Reductive Coupling of (Fluoro)pyridines by Linear 3d-Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion. Chemistry – A European Journal, 27(9), 3020-3028. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 15, 2026, from [Link]

  • Li, X., et al. (2013). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications, 49(3), 312-314. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 15, 2026, from [Link]

  • Pazio, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444-13456. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4933. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

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  • Doyle, A. G., et al. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(16), 5523-5527. [Link]

  • Verma, A. K., et al. (2018). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. Organic & Biomolecular Chemistry, 16(1), 27-46. [Link]

  • Doyle, A. G., et al. (2018). Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons. ACS Catalysis, 8(8), 7114-7123. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross coupling. Retrieved January 15, 2026, from [Link]

  • Toste, F. D., et al. (2024). Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. Organic Letters, 26(50), 10123-10128. [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]

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  • Leadbeater, N. E., & Kormos, C. M. (2006). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Journal of Organic Chemistry, 71(4), 1672-1675. [Link]

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Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics and Small Molecules Using 3-Fluoro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Synthesis Division

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of fluorine into such scaffolds can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability.[2] 3-Fluoro-6-methoxypyridine-2-carboxylic acid is a valuable building block for drug discovery, combining the desirable electronic properties of a fluorinated pyridine with a carboxylic acid handle suitable for amide bond formation. Its use in solid-phase synthesis (SPS) allows for the rapid and efficient generation of compound libraries for screening and lead optimization.[3]

This guide provides a comprehensive overview and detailed protocols for the effective incorporation of this compound into molecules on a solid support using Fmoc-based strategies.

Key Reagent Characteristics

  • Chemical Name: this compound

  • CAS Number: 1214328-79-6[4]

  • Molecular Formula: C₇H₆FNO₃[4]

  • Molecular Weight: 171.13 g/mol [4]

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the carboxylic acid. Activation of the carboxyl group is essential for efficient coupling to resin-bound amines.

Recommended Workflow for Solid-Phase Synthesis

The following diagram outlines the typical workflow for incorporating this compound into a peptide or small molecule sequence on a solid support.

SPPS_Workflow Resin 1. Select & Swell Resin Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Couple Acid (Acid + Activator + Base) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Cleavage 6. Cleave & Deprotect (TFA Cocktail) Wash2->Cleavage Product 7. Isolate Product Cleavage->Product

Caption: General workflow for solid-phase synthesis.

PART 1: Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final product.

  • For C-terminal Amides: Rink Amide resin is the preferred choice. The final cleavage with trifluoroacetic acid (TFA) directly yields the C-terminal amide.[5]

  • For C-terminal Carboxylic Acids or Protected Fragments: 2-Chlorotrityl chloride (2-CTC) resin is ideal. It allows for cleavage under very mild acidic conditions, which can leave acid-labile side-chain protecting groups intact.[6][7]

Protocol 1.1: Resin Swelling

Proper swelling of the resin is critical for ensuring that reactive sites within the polymer matrix are accessible to reagents.[7]

  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a suitable reaction vessel (e.g., a fritted syringe or automated synthesizer vessel).

  • Add enough N,N-dimethylformamide (DMF) to cover the resin completely.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

PART 2: Coupling of this compound

The activation of the carboxylic acid is the most critical step for achieving high coupling efficiency. We recommend the use of aminium/uronium-based coupling reagents such as HATU, which are known for their high reactivity and ability to suppress racemization.[8]

Mechanism of Action: HATU Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive OAt-ester intermediate. This intermediate readily reacts with the resin-bound primary or secondary amine.

HATU_Activation cluster_0 Activation cluster_1 Coupling Acid This compound R-COOH Active_Ester OAt-Active Ester R-CO-OAt Acid->Active_Ester + HATU, DIPEA HATU HATU Activator Base DIPEA Base Resin_Amine Resin-Bound Amine Resin-NH₂ Active_Ester->Resin_Amine Nucleophilic Attack Coupled_Product Coupled Product Resin-NH-CO-R

Caption: HATU-mediated activation and coupling.

Protocol 2.1: Coupling to a Resin-Bound Amine

This protocol assumes a 0.1 mmol scale synthesis. Reagent volumes and amounts should be scaled accordingly.

  • Prepare the Resin: Start with a resin that has a free amine group (e.g., after Fmoc-deprotection of an amino acid on the resin). Ensure the resin has been thoroughly washed with DMF.

  • Prepare the Coupling Solution: In a separate vial, dissolve:

    • This compound (34.2 mg, 0.2 mmol, 2.0 eq)

    • HATU (76.0 mg, 0.2 mmol, 2.0 eq) in 2 mL of DMF.

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) (70 µL, 0.4 mmol, 4.0 eq) to the coupling solution. Allow the mixture to pre-activate for 1-2 minutes.

  • Initiate Coupling: Add the activated coupling solution to the swelled resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the Reaction: Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines). A negative test (beads remain colorless or yellow) indicates the reaction is complete.[9]

  • Wash: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium SaltVery fast, high efficiency, low racemization.Higher cost.
HBTU / TBTU Aminium SaltRobust, widely used, good efficiency.[10]Byproducts are water-soluble, simplifying workup.
DIC / OxymaPure Carbodiimide / AdditiveCost-effective, Oxyma is a safer alternative to HOBt.[10][11]Slower activation than aminium salts.
PyBOP Phosphonium SaltExcellent for sterically hindered couplings.Byproducts can be difficult to remove in solution-phase.

PART 3: Cleavage and Deprotection

The final step is to cleave the synthesized molecule from the solid support and remove any side-chain protecting groups. A standard TFA-based cocktail is used for this purpose. The scavengers are critical for quenching reactive carbocations generated during the process, preventing side reactions with sensitive residues like Trp, Met, or Cys.[6]

Protocol 3.1: TFA-Mediated Cleavage

CAUTION: Trifluoroacetic acid is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Wash and Dry: Wash the peptide-resin with DCM (3x) to remove residual DMF and then dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common formulation is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Water (H₂O)

    • 2.5% Triisopropylsilane (TIS)

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[12]

  • Incubation: Stopper the reaction vessel and agitate at room temperature for 2-3 hours.

  • Isolate the Product:

    • Filter the TFA solution away from the resin beads into a clean collection tube (e.g., a 50 mL centrifuge tube).

    • Wash the resin beads with a small amount of fresh TFA to recover any remaining product.

    • Concentrate the combined TFA filtrates under a gentle stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash.

    • Dry the resulting crude product under vacuum.

PART 4: Analysis of the Final Product

The crude product should be analyzed to confirm its identity and purity before purification.

  • Mass Spectrometry (LC-MS): This is the primary method to confirm that the product has the correct molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) is used to determine the purity of the crude product.[13]

Table 2: Summary of Recommended Conditions
StepReagent/SolventEquivalents (vs. Resin)Time
Swelling DMF-30-60 min
Fmoc Deprotection 20% Piperidine in DMF-2 x 10 min
Coupling This compound2.02-4 hours
HATU2.0
DIPEA4.0
Cleavage TFA/H₂O/TIS (95:2.5:2.5)-2-3 hours

Conclusion and Expert Recommendations

This compound is a versatile building block for solid-phase synthesis. While its electronic properties necessitate robust activation, standard high-efficiency coupling reagents like HATU are more than capable of ensuring successful incorporation into growing peptide or small molecule chains. For difficult or sterically hindered couplings, extending the reaction time or performing a double coupling may be beneficial. Always monitor the reaction progress to ensure complete consumption of the free amine. The protocols provided herein serve as a validated starting point for the successful application of this reagent in drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Pazzi, M., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6605.
  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Scicinski, J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 13-21.
  • ResearchGate. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • R Discovery. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 570, 21-43.

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Application Note: A Robust Protocol for the Esterification of 3-Fluoro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Esters of heteroaromatic carboxylic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The specific compound, 3-Fluoro-6-methoxypyridine-2-carboxylic acid, incorporates several key structural motifs that are of high interest in modern drug discovery. The electronic properties conferred by the fluorine and methoxy substituents on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. Consequently, a reliable and efficient method for the esterification of this acid is crucial for enabling further synthetic transformations and biological screening.

This application note provides a detailed, field-proven protocol for the esterification of this compound. We will delve into the rationale for the selected methodology, provide a step-by-step experimental procedure, and discuss the critical parameters for ensuring a high-yielding and clean reaction.

Method Selection: Rationale for Employing the Steglich Esterification

Several classical and modern methods exist for the formation of esters from carboxylic acids. However, the unique electronic and steric nature of this compound necessitates a careful selection of the reaction conditions to avoid potential side reactions and ensure high conversion.

  • Fischer-Speier Esterification: This acid-catalyzed method, while simple, often requires high temperatures and a large excess of the alcohol, and the reaction is an equilibrium process.[1][2][3] The pyridine nitrogen in the substrate can be protonated under strongly acidic conditions, which may complicate the reaction.

  • Mitsunobu Reaction: This reaction offers mild conditions and proceeds with an inversion of stereochemistry at the alcohol center.[4][5][6] It involves the use of triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] While effective, the purification can be challenging due to the formation of triphenylphosphine oxide and hydrazine byproducts.

  • Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8][9] The Steglich esterification is renowned for its mild reaction conditions (often at room temperature), high yields, and broad substrate scope, including sterically hindered and acid-sensitive compounds.[7][8][10] Given the potential for the pyridine moiety to be sensitive to harsh acid, the neutral conditions of the Steglich esterification make it the superior choice for this application.

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, further accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[8][10]

Experimental Workflow

The overall experimental workflow for the Steglich esterification of this compound is depicted below.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine Carboxylic Acid, Alcohol, and DMAP in DCM Cooling Cool to 0 °C Reagents->Cooling 1 DCC_add Add DCC Solution Cooling->DCC_add 2 Stir_0C Stir at 0 °C DCC_add->Stir_0C 3 Stir_RT Stir at Room Temperature Stir_0C->Stir_RT 4 Filter Filter Precipitated DCU Stir_RT->Filter 5 Wash Aqueous Wash Filter->Wash 6 Dry Dry Organic Layer Wash->Dry 7 Concentrate Concentrate in vacuo Dry->Concentrate 8 Purify Column Chromatography Concentrate->Purify 9 Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize 10

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Application Notes & Protocols: 3-Fluoro-6-methoxypyridine-2-carboxylic acid as a Scaffold for Novel Quinolone-Class Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Fluorinated Pyridine Core

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents with improved potency, expanded spectra of activity, and favorable safety profiles. The fluoroquinolone class of antibiotics has been a cornerstone in combating bacterial infections for decades, primarily through their potent inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The core structure, a 4-quinolone-3-carboxylic acid moiety, is a privileged scaffold, and its efficacy is highly modulated by substitutions at various positions.[2]

This application note details the utility of 3-Fluoro-6-methoxypyridine-2-carboxylic acid as a key building block in the synthesis of a new generation of quinolone-class antibacterial agents. The strategic placement of the fluorine atom at the 3-position and the methoxy group at the 6-position of the pyridine ring offers a unique electronic and steric profile. This substitution pattern is hypothesized to enhance antibacterial activity and modulate pharmacokinetic properties, potentially overcoming existing resistance mechanisms.

We present a detailed, hypothetical synthetic protocol for a novel antibacterial agent, leveraging established synthetic methodologies for structurally related compounds such as Delafloxacin (formerly ABT-492).[2][3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new antibacterial therapies.

Core Concept: A Convergent Synthetic Strategy

The proposed synthesis follows a convergent approach, a hallmark of efficient multi-step syntheses. This strategy involves the separate synthesis of two key fragments, which are then coupled to form the core structure of the target molecule. This approach allows for flexibility in modifying different parts of the molecule to explore structure-activity relationships (SAR).

Experimental Workflow Overview

The overall synthetic workflow is depicted below. It involves the activation of the carboxylic acid of our starting material, followed by a condensation reaction, cyclization to form the quinolone core, and subsequent nucleophilic substitution to introduce the C-7 side chain, which is crucial for antibacterial potency.

workflow cluster_0 Part 1: Quinolone Core Synthesis cluster_1 Part 2: C-7 Side Chain Introduction cluster_2 Part 3: Final Deprotection A 3-Fluoro-6-methoxypyridine- 2-carboxylic acid B Acid Chloride Formation A->B C Malonic Ester Condensation B->C D Cyclization C->D E Quinolone Core Ester D->E F Nucleophilic Substitution E->F C-7 Side Chain (e.g., 3-hydroxyazetidine) G Final Compound (Ester) F->G H Ester Hydrolysis G->H I Target Antibacterial Agent H->I moa cluster_0 Drug-Target Interaction cluster_1 Cellular Consequence Drug Novel Quinolone Agent Complex Ternary Complex (Drug-Enzyme-DNA) Drug->Complex Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex Inhibition Inhibition of DNA Replication and Repair Complex->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

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Application Note: A Strategic Workflow for the Development of Novel Enzyme Inhibitors from 3-Fluoro-6-methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, in-depth workflow for the design, synthesis, and characterization of novel enzyme inhibitors using 3-Fluoro-6-methoxypyridine-2-carboxylic acid as a versatile starting scaffold. We detail a strategic progression from initial library synthesis and high-throughput screening to rigorous kinetic analysis and essential early-stage ADME-Tox profiling. The protocols and rationale provided are designed to empower researchers to efficiently navigate the hit-to-lead optimization process, leveraging the unique chemical properties of the fluorinated methoxypyridine core to develop potent and selective enzyme inhibitors with favorable drug-like characteristics.

Introduction

The pyridine carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs targeting a wide array of diseases.[1] Its historical success stems from its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability. The specific scaffold, This compound , offers a particularly compelling starting point for inhibitor design. The electron-withdrawing fluorine atom can modulate the acidity of the carboxylic acid and participate in specific hydrogen bonds or polar interactions within an enzyme's active site, while the methoxy group can improve metabolic stability and solubility.[2]

The journey from a starting scaffold to a viable drug candidate is a multi-stage process requiring a systematic and iterative approach. This application note outlines a validated workflow, providing both the theoretical rationale and detailed experimental protocols to guide researchers through this complex endeavor. The process is divided into three critical phases:

  • Library Synthesis & Hit Identification: Creating a diverse set of derivatives from the core scaffold and screening them to find initial "hits."

  • Hit-to-Lead Optimization & Mechanistic Studies: Characterizing the potency and mechanism of action of the most promising compounds.

  • Early-Stage ADME-Tox Profiling: Evaluating the drug-like properties of lead candidates to ensure they have the potential to succeed in a physiological environment.

Part I: Library Synthesis & Hit Identification

Rationale: A single compound rarely possesses optimal activity. Therefore, the first step is to create a focused library of chemical analogs based on the this compound scaffold. By systematically modifying the carboxylic acid group—a prime handle for chemical derivatization—we can explore the structure-activity relationship (SAR) and identify initial compounds, or "hits," that exhibit inhibitory activity against the target enzyme. Amide coupling is a robust and widely used reaction for this purpose, allowing for the introduction of a wide range of chemical diversity.

Workflow 1: From Scaffold to Confirmed Hit

cluster_0 Synthesis & Screening cluster_1 Hit Confirmation Scaffold Starting Scaffold (3-Fluoro-6-methoxypyridine- 2-carboxylic acid) Library Diverse Amide Library (Protocol 1) Scaffold->Library Amide Coupling HTS High-Throughput Screen (Protocol 2) Library->HTS Assay Plate Hits Primary Hits HTS->Hits Identify Actives Confirmation Dose-Response (Protocol 3) Hits->Confirmation Re-testing Confirmed_Hits Confirmed Hits (IC50 Values) Confirmation->Confirmed_Hits

Caption: Workflow from scaffold derivatization to confirmed hits.

Protocol 1: Synthesis of a Focused Amide Library

This protocol describes a standard amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.

Materials:

  • This compound

  • A diverse selection of primary and secondary amines

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials, magnetic stirrer, and standard glassware

Procedure:

  • Reactant Preparation: In a clean, dry reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture. This tertiary amine acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Coupling Agent Addition: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture while stirring. The use of a coupling agent like HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and HATU byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: High-Throughput Screening (HTS) for Enzyme Inhibition

This protocol provides a general framework for a fluorescence-based HTS assay, which is widely used for its sensitivity and amenability to automation.[3][4]

Materials:

  • Synthesized compound library (dissolved in DMSO)

  • Target enzyme

  • Fluorogenic enzyme substrate

  • Assay buffer (optimized for pH, ionic strength, and any required cofactors for the target enzyme)

  • Known inhibitor (for positive control)

  • DMSO (for negative control)

  • 384-well microplates (black, low-volume)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each library compound solution (typically 10 mM in DMSO) into separate wells of a 384-well plate. Also, dispense the positive control inhibitor and DMSO-only negative controls. This results in a final screening concentration of ~10-20 µM, a standard starting point for HTS.[5]

  • Enzyme Addition: Add the target enzyme, diluted to its optimal concentration in assay buffer, to all wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Add the fluorogenic substrate, diluted in assay buffer, to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the microplate into a fluorescence plate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the fluorescence vs. time plot) for each well.

    • Normalize the data relative to the controls:

      • % Inhibition = 100 * (1 - [Velocity_compound - Velocity_positive_control] / [Velocity_negative_control - Velocity_positive_control])

    • Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are identified as primary "hits."

Part II: Hit-to-Lead Optimization & Mechanistic Studies

Rationale: Primary hits from HTS must be rigorously validated. The goal of this phase is to confirm their activity, accurately quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀), and elucidate their mechanism of inhibition (e.g., competitive, non-competitive). A key parameter is the inhibition constant (Kᵢ), which reflects the intrinsic binding affinity of the inhibitor to the enzyme and is independent of substrate concentration, making it a more fundamental value than IC₅₀ for comparing compounds.[6][7]

Protocol 3: Determination of IC₅₀ Values

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit compound in DMSO.

  • Assay Setup: Perform the enzyme assay as described in Protocol 2, but instead of a single concentration, use the full dilution series for each compound.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.

Table 1: Example IC₅₀ Data for Lead Compounds
Compound IDScaffold ModificationTarget Enzyme IC₅₀ (µM)
LEAD-001 N-cyclopropyl amide0.85 ± 0.07
LEAD-002 N-(4-fluorophenyl) amide1.21 ± 0.15
LEAD-003 N-(thiazol-2-yl) amide0.52 ± 0.04
Protocol 4: Enzyme Kinetic Studies to Determine Kᵢ and Mechanism of Action (MoA)

This protocol is designed to distinguish between different modes of reversible inhibition. The experiment involves measuring reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Experimental Design: Create a matrix of experimental conditions. You will run the enzyme assay across a range of substrate concentrations (e.g., 0.25x to 10x the known Kₘ for the substrate) and at several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Execution: Perform the enzymatic assay for every condition in the matrix, ensuring accurate measurement of the initial reaction velocities.

  • Data Analysis:

    • Graphical Analysis (Lineweaver-Burk Plot): While historically significant, double reciprocal plots (1/velocity vs. 1/[Substrate]) can distort experimental error. They are useful for visualizing the mechanism of inhibition (e.g., competitive inhibitors show lines intersecting on the y-axis).

    • Nonlinear Regression (Preferred Method): The most accurate method is to globally fit all the data (velocity vs. substrate concentration at all inhibitor concentrations) simultaneously to the appropriate Michaelis-Menten equation for competitive, non-competitive, or mixed-model inhibition using specialized software.[7][8] This approach provides the best estimates for Kₘ, Vₘₐₓ, and Kᵢ.

    • Cheng-Prusoff Equation: For competitive inhibitors, Kᵢ can be estimated from the IC₅₀ value if the substrate concentration and the enzyme's Kₘ are known: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) .[6] This is a useful and rapid calculation but is only valid for competitive inhibition under specific assay conditions.

Workflow 2: Kinetic Characterization of Inhibitors

cluster_0 Experimental Setup cluster_1 Data Analysis & Interpretation Confirmed_Hits Confirmed Hit (Known IC50) Matrix Vary [Substrate] & [Inhibitor] Confirmed_Hits->Matrix Assay Measure Initial Reaction Velocities Matrix->Assay Data Velocity Data Set Assay->Data Fit Global Nonlinear Regression (Michaelis-Menten Models) Data->Fit Result Determine Kᵢ and Mechanism of Inhibition Fit->Result Synthesis Design & Synthesis (SAR-driven) Screening Primary Screening (Potency - IC50) Synthesis->Screening Kinetics Mechanistic Studies (Selectivity, Ki, MoA) Screening->Kinetics ADME In Vitro ADME (Metabolic Stability, CYP Inhibition) Kinetics->ADME Tox In Vitro Toxicology (Cytotoxicity) ADME->Tox Decision Go / No-Go Decision Tox->Decision Decision->Synthesis No-Go (Iterate Design) Lead Lead Candidate Decision->Lead Go

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The Strategic Role of 3-Fluoro-6-methoxypyridine-2-carboxylic acid in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment. However, achieving high selectivity and potency while maintaining favorable pharmacokinetic properties remains a significant challenge. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in approved kinase inhibitors.[1][2] Strategic substitution of the pyridine core allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide focuses on the utility of a highly functionalized building block, 3-Fluoro-6-methoxypyridine-2-carboxylic acid , in the synthesis of advanced kinase inhibitors.

The unique arrangement of a carboxylic acid, a fluorine atom, and a methoxy group on the pyridine scaffold provides a powerful platform for generating potent and selective inhibitors. The carboxylic acid serves as a primary handle for amide bond formation, a ubiquitous linkage in kinase inhibitors. The 3-fluoro and 6-methoxy substituents are not mere decorations; they play crucial roles in modulating target engagement, membrane permeability, and metabolic stability. This document provides an in-depth analysis of this building block's application, detailed synthetic protocols, and the underlying scientific rationale for its use in drug discovery.

Physicochemical Properties and Synthetic Advantages

PropertyValue
CAS Number 1214328-79-6
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
Appearance Off-white to white solid
Solubility Soluble in DMF, DMSO, and Methanol

The primary synthetic utility of this compound lies in its capacity for straightforward amide coupling. The carboxylic acid at the 2-position is readily activated to react with a primary or secondary amine on a partner fragment, forming a stable amide bond. This reaction is a cornerstone of modern medicinal chemistry for assembling complex molecules.

The Influence of Fluoro and Methoxy Substituents

The strategic placement of fluorine and methoxy groups confers significant advantages to the final inhibitor:

  • Fluorine (at C-3): The introduction of a fluorine atom can have profound effects. Its high electronegativity can modulate the pKa of the pyridine nitrogen, influencing its interaction with the kinase hinge region. Furthermore, fluorine can form favorable orthogonal multipolar interactions with the protein backbone and is often used to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[3]

  • Methoxy Group (at C-6): The methoxy group is an electron-donating group that can influence the electron density of the pyridine ring. It can also serve as a hydrogen bond acceptor and its steric bulk can be used to achieve selectivity for a particular kinase by exploiting subtle differences in the ATP-binding pocket.

Application Protocol: Synthesis of an N-Aryl Pyridine-2-Carboxamide Scaffold

This section provides a detailed, step-by-step protocol for the amide coupling of this compound with a representative aromatic amine. This transformation is a key step in the synthesis of a wide range of kinase inhibitors, including those targeting TASK-1 and TASK-3 channels, which share synthetic strategies with many kinase inhibitor programs.[4][5][6] The protocol is based on established methods utilizing HATU as a coupling agent.[5][6]

Workflow Diagram

G cluster_materials Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 3-Fluoro-6-methoxypyridine- 2-carboxylic acid Mix 1. Dissolve Acid in DMF A->Mix B Amine Substrate (e.g., Aryl Amine) AddAmineBase 3. Add Amine & DIPEA B->AddAmineBase C HATU (Coupling Reagent) AddHATU 2. Add HATU, Stir C->AddHATU D DIPEA (Base) D->AddAmineBase E DMF (Solvent) E->Mix Mix->AddHATU AddHATU->AddAmineBase React 4. Stir at Room Temp (2-16 hours) AddAmineBase->React Quench 5. Quench with Water React->Quench Extract 6. Extract with EtOAc Quench->Extract Purify 7. Purify via Chromatography Extract->Purify Product Final Product: N-Aryl-3-fluoro-6-methoxy pyridine-2-carboxamide Purify->Product

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • Target amine (e.g., 2-(4-chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine) (0.8-1.0 eq)[6]

  • 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.3 eq)[5][6]

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1-0.2 M concentration).

  • Activation: Add HATU (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This step forms the activated O-acylisourea intermediate. The use of HATU is preferred for its high efficiency and suppression of racemization in chiral substrates.

  • Amine Addition: In a separate flask, dissolve the target amine (0.9 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture. The base is crucial to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, facilitating nucleophilic attack.

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 16 hours.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted-3-fluoro-6-methoxypyridine-2-carboxamide.

Application in Kinase Inhibitor Design: A c-Met Case Study

The c-Met receptor tyrosine kinase is a well-validated target in oncology, particularly in non-small cell lung cancer. Many c-Met inhibitors feature a substituted aromatic core linked via an amide bond to a hinge-binding fragment. While a direct synthesis of a marketed drug using our title compound is not detailed here, the scaffold is highly relevant to this class of inhibitors.[7][8][9]

The 3-fluoro-6-methoxypyridine-2-carboxamide core can serve as a key "headgroup" that positions other functionalities within the ATP binding pocket of the kinase.

G cluster_pathway c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates P1 PI3K/AKT Pathway cMet->P1 P2 RAS/MAPK Pathway cMet->P2 Proliferation Cell Proliferation, Survival, Motility P1->Proliferation P2->Proliferation Inhibitor 3-Fluoro-6-methoxy- pyridine-based Inhibitor Inhibitor->cMet Inhibits ATP Binding

Caption: Inhibition of the c-Met signaling pathway.

Structure-Activity Relationship (SAR) Insights
Compound ScaffoldTarget KinaseKey Findings & IC₅₀ ValuesReference
2,6-diamino-3,5-difluoropyridinyl heterocyclesp38 MAP KinaseThe difluoropyridinyl moiety was identified as a potent core for p38α inhibitors.[3]
Piperidin-2-one derivativesc-MetIntroduction of a fluorine atom on the phenyl ring improved inhibitory activity. Compounds showed IC₅₀ values in the nanomolar range (e.g., 8.6 nM).[8][10]
Pyrido[2,3-d]pyrimidinesc-MetN-linked analogues retained potent c-Met inhibition (IC₅₀ = 6.5 nM for the best compound).[9]

The data consistently show that fluorinated pyridine and phenyl rings are well-tolerated and often beneficial for potent kinase inhibition. The fluorine atom can engage in specific interactions within the ATP binding site and block metabolic liabilities. The methoxy group can be used to probe for space and polarity in specific sub-pockets of the kinase, helping to build selectivity.

Conclusion and Future Outlook

This compound is a versatile and highly valuable building block for the synthesis of kinase inhibitors. Its pre-installed functional handles—the amide-forming carboxylic acid, the metabolically robust and electronically modulating fluorine atom, and the selectivity-tuning methoxy group—provide a streamlined path to complex and potent bioactive molecules. The synthetic protocols are robust and utilize standard, well-understood coupling chemistry. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic use of such highly functionalized, "drug-like" building blocks will be paramount to the success of future drug discovery campaigns.

References

  • Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. (n.d.). ac-c.com. Retrieved January 15, 2026, from [Link]

  • Revesz, L., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., Manning, U., Wolf, R., & Zimmerlin, A. G. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109–2112. [Link]

  • Alonso-Alija, C., et al. (2022). Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors. U.S. Patent No. 11,208,422. Washington, DC: U.S.
  • Wang, W., Li, Y., Geng, M., & Li, Y. (2014). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Molecules, 19(2), 2655–2673. [Link]

  • Zhao, H., Li, Y., Geng, M., & Li, Y. (2013). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. International Journal of Molecular Sciences, 14(12), 24136–24164. [Link]

  • Wang, W., Li, Y., Geng, M., & Li, Y. (2014). Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. Molecules, 19(2), 2655-2673. [Link]

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., Ling, Y. Y., Lin, L., Ruiz, C. H., LoGrasso, P., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732–2735. [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubMed Central. [Link]

  • Follmann, M., et al. (2021). Diazabicyclic substituted imidazopyrimidines and their use for the treatment of breathing disorders. U.S. Patent No. 11,098,063. Washington, DC: U.S.
  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. (2014). MDPI. [Link]

  • Al-dujailly, M. S., Al-karagoly, H. K., & Al-shammari, A. M. (2016). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 21(11), 1461. [Link]

  • Woods, K. W., Fischer, J. P., Claiborne, A., Li, T., Thomas, S. A., Zhu, G.-D., Diebold, R. B., Liu, X., Shi, Y., Klinghofer, V., Han, E. K., Guan, R., Magnone, S. R., Johnson, E. F., Bouska, J. J., Olson, A. M., de Jong, R., Oltersdorf, T., Luo, Y., … Li, Q. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832–6846. [Link]

  • Zhao, A., Gao, X., Wang, Y., Ai, J., Wang, Y., Chen, Y., Geng, M., & Zhang, A. (2012). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6368–6372. [Link]

  • New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and biological screening of 2-amino-6-aryl-4-{[(3′-difluoromethoxy)-5′-(3″-methyl)-4″-(2‴,2‴,2‴-trifluoroethoxy)pyridin-2″-yl]methoxyphenyl}-nicotinonitriles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy)(3′-Hydroxy) Phenyl] Nicotinonitrile. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Follmann, M., et al. (2020). 2-phenyl-3-(piperazinomethyl)imidazo[1,2-A]pyridine derivatives as blockers of task-1 and task-2 channels, for the treatment of sleep-related breathing disorders. U.S. Patent No. 10,759,794. Washington, DC: U.S.
  • Follmann, M., et al. (2018). Diazabicyclic substituted imidazopyrimidines and their use for the treatment of breathing disorders. U.S.

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Application Note & Protocol: A Scalable Synthesis of 3-Fluoro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Pyridine Scaffold

3-Fluoro-6-methoxypyridine-2-carboxylic acid is a key building block in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule. This includes enhancing metabolic stability, improving binding affinity, and altering pKa. As such, robust and scalable synthetic routes to this intermediate are of paramount importance for the efficient progression of drug discovery and development programs.

This application note provides a detailed, scalable protocol for the synthesis of this compound. The described methodology is rooted in the principles of directed ortho-metalation, a powerful and well-established strategy for the regioselective functionalization of aromatic and heteroaromatic systems. The causality behind each experimental choice is explained to provide a comprehensive understanding of the process.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis is designed as a two-step process, commencing with the commercially available 2-bromo-5-fluoropyridine. The first step involves a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group at the 6-position. The subsequent and final step is a directed ortho-metalation followed by carboxylation to yield the target molecule.

Synthetic_Workflow 2-Bromo-5-fluoropyridine 2-Bromo-5-fluoropyridine 2-Bromo-3-fluoro-6-methoxypyridine 2-Bromo-3-fluoro-6-methoxypyridine 2-Bromo-5-fluoropyridine->2-Bromo-3-fluoro-6-methoxypyridine 1. NaOMe, MeOH Reflux This compound This compound 2-Bromo-3-fluoro-6-methoxypyridine->this compound 2. n-BuLi, THF, -78°C 3. CO2 (s) 4. H3O+ workup

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Bromo-3-fluoro-6-methoxypyridine

Principle and Rationale

The initial step involves the methoxylation of 2-bromo-5-fluoropyridine. In this SNAr reaction, the methoxide anion preferentially displaces the bromine atom at the 2-position. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

Experimental Protocol
  • Reagent Preparation: To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methanol (500 mL). Carefully add sodium metal (11.5 g, 0.5 mol) in small portions to the methanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.

  • Reaction: To the freshly prepared sodium methoxide solution, add 2-bromo-5-fluoropyridine (88.0 g, 0.5 mol).

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. To the resulting residue, add deionized water (500 mL) and extract with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Critical Parameters
ParameterValueRationale
Temperature Reflux (~65 °C)Ensures a sufficient reaction rate for the SNAr reaction.
Reaction Time 4-6 hoursTypically sufficient for complete conversion. Monitor by TLC/GC-MS.
Atmosphere Inert (Nitrogen)Prevents side reactions and ensures the stability of the reagents.
Purity of Reagents Anhydrous MethanolWater can quench the sodium methoxide and affect the reaction efficiency.

Part 2: Synthesis of this compound

Principle and Rationale

This step employs a directed ortho-metalation strategy. The methoxy group at the 6-position and the ring nitrogen act as directing groups, facilitating the deprotonation at the adjacent 2-position by a strong base, n-butyllithium (n-BuLi). The resulting pyridyl lithium species is then quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylate, which upon acidic workup, yields the desired carboxylic acid. The use of a strong organolithium base at low temperatures is crucial for achieving high regioselectivity and preventing side reactions.[1]

Purification_Workflow Crude Reaction Mixture Crude Reaction Mixture Quench Quench Crude Reaction Mixture->Quench Add to H2O/ice Phase Separation Phase Separation Quench->Phase Separation Extract with Et2O Aqueous Layer Aqueous Layer Phase Separation->Aqueous Layer Collect Acidification Acidification Aqueous Layer->Acidification Adjust pH to ~3-4 with HCl Precipitation Precipitation Acidification->Precipitation Product precipitates Isolation Isolation Precipitation->Isolation Filter and wash with cold H2O Drying Drying Isolation->Drying Dry under vacuum Pure Product Pure Product Drying->Pure Product

Caption: Work-up and purification workflow for the final product.

Experimental Protocol
  • Reactor Setup: To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, and a nitrogen inlet, add 2-bromo-3-fluoro-6-methoxypyridine (82.4 g, 0.4 mol) and anhydrous tetrahydrofuran (THF, 800 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 176 mL, 0.44 mol) dropwise to the cooled solution, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Carboxylation: In a separate container, crush an excess of dry ice into a fine powder. While maintaining vigorous stirring, carefully and quickly add the cold reaction mixture to the crushed dry ice. The addition should be done in a well-ventilated fume hood as a large amount of CO2 gas will be evolved.

  • Quenching and Work-up: Allow the mixture to warm to room temperature. Add deionized water (500 mL) and stir until all solids have dissolved. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 200 mL) to remove any unreacted starting material and neutral byproducts. Discard the organic layers.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

  • Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

AnalysisSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity ≥98%HPLC, NMR
Identity Conforms to structure1H NMR, 13C NMR, MS
Melting Point 200 °C[2]Melting Point Apparatus

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in reagents.Extend reflux time; ensure anhydrous conditions and freshly prepared sodium methoxide.
Low yield in Step 2 Incomplete lithiation; premature quenching of n-BuLi.Ensure the temperature is maintained at -78 °C during addition; use anhydrous THF.
Formation of byproducts Side reactions due to temperature fluctuations.Maintain strict temperature control during the lithiation step.
Product does not precipitate Incorrect pH.Carefully adjust the pH to 3-4; add more acid if necessary.

Safety Considerations

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and add to methanol in small portions.

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere using proper syringe techniques.[3]

  • Dry Ice: Can cause severe burns upon contact with skin. Handle with appropriate thermal gloves. The carboxylation step should be performed in a well-ventilated fume hood due to the rapid evolution of CO2 gas.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[2][4]

References

  • G. W. Gribble, in Science of Synthesis, Vol. 15 (2005), pp 11-136.
  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: New York, 2012.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards; National Academies Press: Washington, DC, 2011. [Link]

  • PrepChem. Synthesis of 2-bromo-3-methoxypyridine. [Link]

  • Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 3-Fluoro-6-methoxypyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Fluoro-6-methoxypyridine-2-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for the synthesis of this compound. Our approach is grounded in the principles of Directed ortho-Metalation (DoM), a powerful and highly regioselective method for the functionalization of substituted pyridines.[1][2][3]

Core Synthetic Strategy: Directed ortho-Metalation (DoM)

The most reliable and scalable pathway to the target molecule involves the regioselective deprotonation of a suitable precursor, 3-Fluoro-2-methoxypyridine, followed by quenching with carbon dioxide. The methoxy group (-OCH₃) serves as a potent Directed Metalation Group (DMG), which coordinates with the organolithium base to facilitate deprotonation at the adjacent C6 position.[3]

Overall Reaction Scheme
Experimental Workflow Overview

The following diagram outlines the critical stages of the synthesis. Success hinges on maintaining strictly anhydrous and anaerobic conditions throughout the process.

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Isolation & Purification prep Flame-dry glassware under vacuum. Establish inert (Ar/N2) atmosphere. solv Use anhydrous solvents (e.g., THF). Ensure reagents are dry. prep->solv Critical for success cool Cool reaction vessel to -78 °C (Dry Ice/Acetone bath) lith Slowly add organolithium base (e.g., n-BuLi). Stir for 1-2 hours. cool->lith Step 1: Lithiation carb Introduce anhydrous CO2 (gas or solid). Allow to warm slowly. lith->carb Step 2: Carboxylation quench Quench with aqueous acid (e.g., 1M HCl) to protonate carboxylate. extract Extract product into organic solvent (e.g., EtOAc). quench->extract purify Purify via crystallization or column chromatography. extract->purify

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yields are consistently low or I recover only the starting material. What is going wrong?

This is the most common issue and typically points to a failure in the crucial lithiation step.

  • Possible Cause A: Inactive or Insufficient Organolithium Base.

    • Explanation: Organolithium reagents like n-BuLi are highly reactive and degrade upon exposure to moisture or air, or during prolonged storage. Using a partially decomposed base will lead to incomplete deprotonation.

    • Solution: Always titrate your organolithium reagent before use to determine its exact molarity. A common method is the titration with diphenylacetic acid. Ensure you are using the correct stoichiometric amount based on the titrated value.

  • Possible Cause B: Presence of Trace Moisture or Protic Impurities.

    • Explanation: Organolithium bases are extremely strong bases and will react instantly with any available proton source that is more acidic than the pyridine C-H bond, including water, alcohols, or even acidic impurities in your solvent. This consumes the base before it can deprotonate your substrate.

    • Solution:

      • Flame-dry all glassware under high vacuum immediately before use.

      • Use freshly distilled, anhydrous solvents (e.g., THF distilled from sodium/benzophenone).

      • Ensure the starting material (3-Fluoro-2-methoxypyridine) is anhydrous.

      • Maintain a positive pressure of a dry, inert gas (Argon or Nitrogen) throughout the entire process.

  • Possible Cause C: Reaction Temperature is Too High.

    • Explanation: The lithiated pyridine intermediate can be unstable at higher temperatures, leading to decomposition. Furthermore, side reactions, such as nucleophilic addition of the alkyllithium to the pyridine ring, become more competitive at elevated temperatures.[4]

    • Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone or dry ice/isopropanol bath is essential) during the addition of the base and for the duration of the lithiation step. Do not allow the internal temperature to rise.

Question 2: I am forming a significant amount of an unknown impurity alongside my product. How do I identify and prevent it?

Impurity formation often results from side reactions of the powerful organolithium reagent.

  • Possible Cause: Butylation of the Pyridine Ring.

    • Explanation: While the methoxy group directs deprotonation, a competing reaction is the nucleophilic addition of the butyl group from n-BuLi to the electron-deficient pyridine ring, typically at the C6 position.[5] This leads to the formation of a butyl-dihydropyridine intermediate, which can be rearomatized during workup.

    • Solution:

      • Use a Hindered Base: Switch from n-BuLi to a more sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[6] These bases are less nucleophilic and strongly favor deprotonation over addition.

      • Strict Temperature Control: As mentioned, keeping the temperature at -78 °C minimizes this side reaction.

      • Inverse Addition: Consider adding the substrate solution slowly to the cooled base solution, which can sometimes suppress side reactions by keeping the concentration of the substrate low.

Question 3: The carboxylation step seems inefficient, leading to a mix of product and starting material. How can I improve it?

Inefficient trapping of the lithiated intermediate is a common pitfall.

  • Possible Cause A: Premature Quenching of the Lithiated Intermediate.

    • Explanation: If the carbon dioxide source contains moisture (e.g., from atmospheric condensation on dry ice), it will protonate the highly basic lithiated intermediate, regenerating the starting material before carboxylation can occur.

    • Solution: Use a source of anhydrous CO₂. Either bubble dry CO₂ gas through the reaction mixture from a cylinder or, if using solid dry ice, crush it into a powder and add it quickly to the cold reaction mixture. Ensure the dry ice is freshly crushed and has minimal frost.

  • Possible Cause B: Insufficient CO₂ or Poor Mixing.

    • Explanation: Carboxylation is often a heterogeneous reaction, especially when adding solid dry ice. If the lithiated species is not brought into contact with a sufficient excess of CO₂, the reaction will be incomplete.

    • Solution: Use a large excess of CO₂ (e.g., add a large chunk of dry ice or bubble the gas for an extended period). Ensure vigorous stirring to maintain a good slurry and maximize the surface area for the reaction. After CO₂ addition, allow the reaction to warm slowly to room temperature to ensure it goes to completion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this transformation: n-BuLi, s-BuLi, or LDA?

A: The choice of base is a critical parameter that balances reactivity and selectivity.

  • n-BuLi: Most commonly used and cost-effective. It is highly basic but also nucleophilic, which can lead to butylation byproducts.[6] It is often sufficient if conditions are strictly controlled.

  • s-BuLi: More basic and slightly more hindered than n-BuLi, which can lead to faster deprotonation. However, it is also less stable.

  • LDA (Lithium Diisopropylamide): An excellent choice for this system. It is a very strong, non-nucleophilic base due to its steric bulk.[6] This significantly reduces the risk of nucleophilic addition to the pyridine ring, often resulting in cleaner reactions and higher yields of the desired carboxylated product. It is typically prepared in situ by reacting diisopropylamine with n-BuLi at -78 °C.

Q2: Should I use an additive like TMEDA?

A: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that can break down the oligomeric aggregates of organolithium reagents in solution.[7] This increases the basicity and reactivity of the organolithium species. For this specific substrate, using TMEDA with n-BuLi can accelerate the lithiation. However, it can also sometimes increase the rate of undesired side reactions. It is a parameter worth screening if yields with n-BuLi alone are suboptimal.

Q3: How do I monitor the reaction's progress?

A: Monitoring organometallic reactions can be challenging. The most common method is to take a small aliquot of the reaction mixture (using a syringe under inert atmosphere), quench it with a deuterated electrophile like D₂O, and analyze the crude mixture by ¹H NMR or LC-MS. The disappearance of the C6 proton signal and the appearance of a deuterium signal at that position would confirm successful lithiation.

Q4: What are the key safety precautions for this reaction?

A: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All operations must be conducted under a dry, inert atmosphere by trained personnel. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and flame-retardant gloves. Perform the reaction in a chemical fume hood and have an appropriate fire extinguisher (Class D for metal fires) nearby.

Optimized Protocol and Data

Based on literature precedent for similar systems, the following protocol using LDA is recommended for achieving high yields and purity.

Detailed Experimental Protocol
  • Apparatus Setup: To a flame-dried, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add anhydrous THF (100 mL).

  • Base Preparation (LDA): Cool the flask to -78 °C. To the THF, add diisopropylamine (1.5 eq.) via syringe. Then, slowly add n-BuLi (1.5 eq., based on titration) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Lithiation: Dissolve 3-Fluoro-2-methoxypyridine (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Carboxylation: Crush anhydrous dry ice into a fine powder. Quickly and carefully add a large excess of the powdered dry ice to the reaction mixture in one portion with vigorous stirring.

  • Workup: Allow the reaction mixture to warm slowly to room temperature overnight. Quench the reaction by carefully adding 1M HCl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure this compound.

Table of Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Substrate 3-Fluoro-2-methoxypyridineEnsure high purity and anhydrous state.
Solvent Tetrahydrofuran (THF)Must be anhydrous. Ethereal solvents are required to solvate the organolithium species.[6]
Base LDA (1.5 eq.)Minimizes nucleophilic addition side reactions.[6] Prepare in situ for best results.
Temperature -78 °CCritical for stability of the lithiated intermediate and for preventing side reactions.[4]
Lithiation Time 2 hoursTypically sufficient for complete deprotonation. Monitor by TLC quench if needed.
Electrophile Anhydrous CO₂ (solid or gas)Use a large excess to ensure complete trapping of the aryllithium.
Workup Aqueous Acid (e.g., 1M HCl)Protonates the carboxylate salt to yield the final carboxylic acid product.
Mechanism of Directed ortho-Metalation

The diagram below illustrates the key steps in the formation of the lithiated intermediate, highlighting the coordinating role of the methoxy group.

Caption: Mechanism of Directed ortho-Metalation and subsequent carboxylation.

References

  • BenchChem. (2025). Troubleshooting low yields in the lithiation of 2,6-Dibromopyridine. BenchChem Technical Support. 8

  • G. G. S. Dutton, et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3. 4

  • University of Rochester. (2003). Directed (ortho) Metallation. Lithium Link, Winter 2003. 6

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. 7

  • Iowa Research Online. (Thesis). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. 9

  • Grokipedia. Directed ortho metalation. 1

  • Chem-Station. (2015). Directed Ortho Metalation. 2

  • Wikipedia. Directed ortho metalation. 3

  • Biosynth. This compound. 10

  • Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A. 11

  • ResearchGate. (2025). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. 5

  • PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. 12

  • Nature. (2021). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. 13

  • Scilit. Ortho lithiation of 2-, 3-, and 4-methoxypyridines. 14

  • BLD Pharm. 3-Fluoro-2-methoxypyridine. 15

  • ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. 16

Sources

Technical Support Center: Synthesis of 3-Fluoro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-6-methoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important fluorinated pyridine derivative. Drawing from established principles in heterocyclic chemistry, this document provides in-depth, field-proven insights to help you optimize your synthetic route and improve product purity.

I. Overview of Synthetic Challenges

The synthesis of this compound can be approached through several strategic pathways. Each route, while viable, presents a unique set of challenges, primarily concerning regioselectivity and the management of side reactions. This guide will address the most common issues encountered in three plausible synthetic routes:

  • Route A: Directed ortho-Metalation (DoM) and Carboxylation of 3-Fluoro-6-methoxypyridine.

  • Route B: Oxidation of a 2-methyl precursor, 3-Fluoro-6-methoxy-2-methylpyridine.

  • Route C: A multi-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitrile hydrolysis.

Below, we present a troubleshooting guide and frequently asked questions for each of these synthetic strategies.

II. Troubleshooting Guide & FAQs

Route A: Directed ortho-Metalation (DoM) and Carboxylation

This route is conceptually straightforward, leveraging the directing ability of the methoxy group to achieve lithiation at the C2 position, followed by quenching with carbon dioxide.

digraph "Route_A_DoM_Carboxylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Workflow for Route A with potential byproducts.

FAQs and Troubleshooting:

Question 1: My reaction is incomplete, and I recover a significant amount of starting material. What could be the cause?

Answer: Incomplete lithiation is a common issue in Directed ortho-Metalation. Several factors could be at play:

  • Insufficient Base: Ensure you are using at least one equivalent of a strong alkyllithium base like n-BuLi or s-BuLi. The stoichiometry should be precise.

  • Reaction Temperature: While DoM reactions are typically run at low temperatures (e.g., -78 °C) to prevent side reactions, the rate of deprotonation might be slow. Consider allowing the reaction to stir for a longer period or slowly warming to a slightly higher temperature (e.g., -40 °C) before quenching.

  • Base Strength: The methoxy group is a moderate directing group.[1] If incomplete deprotonation persists, a stronger base system, such as s-BuLi in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), can be employed to enhance the kinetics of the reaction.[2][3]

  • Moisture: Alkyllithium reagents are extremely sensitive to moisture. Ensure your solvent and glassware are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the addition of a butyl group to my starting material. What is this and how can I avoid it?

Answer: This byproduct is likely the result of nucleophilic addition of the butyllithium reagent to the electron-deficient pyridine ring.[4][5] This is a known competing reaction in the lithiation of pyridines.

Troubleshooting Strategies:

  • Use a Hindered Base: Switching from n-BuLi to a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can significantly reduce nucleophilic addition while still being effective for deprotonation.[4]

  • Lower Reaction Temperature: Maintain a strict low temperature (-78 °C) during the addition of the alkyllithium base and throughout the lithiation step.

  • Slow Addition: Add the alkyllithium reagent dropwise to the solution of your starting material to avoid localized high concentrations of the base.

Byproduct Potential Cause Suggested Solution
Unreacted Starting MaterialIncomplete lithiationIncrease reaction time/temperature, use a stronger base system (s-BuLi/TMEDA), ensure anhydrous conditions.
Butyl-adductNucleophilic addition of BuLiUse a hindered base (LDA, LiTMP), maintain low temperature (-78 °C), slow addition of base.
Protonated Starting MaterialPremature quenchingEnsure CO2 source is dry, perform quench at low temperature.
Route B: Oxidation of 2-methyl-3-fluoro-6-methoxypyridine

This classical approach involves the oxidation of a methyl group at the 2-position of the pyridine ring to a carboxylic acid.

digraph "Route_B_Oxidation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Workflow for Route B with potential byproducts.

FAQs and Troubleshooting:

Question 1: My reaction yields are low, and I have a complex mixture of byproducts, including what appears to be the decarboxylated product.

Answer: The oxidation of methylpyridines often requires harsh conditions (e.g., strong oxidants like KMnO4 or K2Cr2O7 and high temperatures), which can lead to side reactions.[6][7][8]

  • Over-oxidation and Decarboxylation: The desired carboxylic acid product can be susceptible to decarboxylation under the harsh reaction conditions, leading to the formation of 3-fluoro-6-methoxypyridine. This is a common issue in the oxidation of electron-deficient heterocyclic carboxylic acids.[6]

  • Ring Opening: Strong oxidizing agents can also lead to the degradation of the pyridine ring, resulting in a complex mixture of byproducts and tars.[6][7]

Troubleshooting Strategies:

  • Milder Oxidizing Agents: While potentially less efficient, exploring milder oxidizing agents might be beneficial. However, the electron-deficient nature of the pyridine ring makes the methyl group less susceptible to oxidation.

  • Careful Control of Reaction Conditions: Titrate the oxidant slowly and carefully control the reaction temperature to avoid excessive heat generation.

  • Alternative Synthetic Routes: Due to the often low yields and difficult purification, Routes A or C may be more viable alternatives if this route proves problematic.

Byproduct Potential Cause Suggested Solution
Incomplete Oxidation (Aldehyde)Insufficient oxidant or reaction timeIncrease stoichiometry of oxidant, prolong reaction time.
Decarboxylated ProductHarsh reaction conditions (high temp.)Carefully control temperature, consider alternative routes.
Tars/Ring-Opened ProductsOver-oxidationUse a less aggressive oxidant if possible, control stoichiometry and temperature.
Route C: SNAr and Nitrile Hydrolysis

This multi-step route offers good control over regioselectivity and is often used for the synthesis of complex pyridines. A potential starting material could be a 2-cyano-3,6-difluoropyridine or a related dihalopyridine.

digraph "Route_C_SNAr_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 3: Workflow for Route C with potential byproducts.

FAQs and Troubleshooting:

Question 1: In the first step (SNAr), I am getting a mixture of regioisomers. How can I improve the selectivity for the desired 6-methoxy product?

Answer: The regioselectivity of nucleophilic aromatic substitution on dihalopyridines is influenced by the electronic and steric environment of the leaving groups.[9][10][11] In the case of 2-cyano-3,6-difluoropyridine, the fluorine at the 6-position is generally more activated towards nucleophilic attack by methoxide due to the electron-withdrawing effect of the pyridine nitrogen.

Troubleshooting Strategies:

  • Solvent Choice: Non-polar, aprotic solvents can sometimes favor substitution at the position ortho to a directing group through coordination with the counter-ion of the nucleophile.[10]

  • Temperature Control: Running the reaction at lower temperatures can often enhance selectivity.

  • Alternative Starting Materials: If selectivity remains an issue, consider a starting material where the two positions are more differentiated, for example, by using a 6-chloro-3-fluoropyridine derivative, as the C-Cl bond is generally more reactive than the C-F bond in SNAr reactions under certain conditions.

Question 2: The hydrolysis of the nitrile is stalling at the amide stage, or I am getting incomplete conversion to the carboxylic acid.

Answer: The hydrolysis of nitriles, especially on electron-deficient rings, can be challenging. The intermediate amide is often quite stable and requires forcing conditions to be fully hydrolyzed.[12][13][14][15][16][17]

Troubleshooting Strategies:

  • Harsher Conditions: Increase the concentration of the acid or base, raise the reaction temperature, and/or prolong the reaction time.

  • Acid vs. Base Catalysis: Both acidic and basic conditions can be effective. If one is not working well, try the other. Basic hydrolysis will yield the carboxylate salt, which will need to be acidified in the workup to obtain the free carboxylic acid.[13][17]

  • Monitoring the Reaction: Use techniques like TLC or LC-MS to monitor the disappearance of the amide intermediate to ensure the reaction has gone to completion.

Byproduct Potential Cause Suggested Solution
Regioisomeric Methoxy-pyridinePoor regioselectivity in SNArOptimize solvent and temperature, consider alternative starting materials.
Amide IntermediateIncomplete nitrile hydrolysisUse harsher conditions (higher temp., conc. acid/base), increase reaction time.

III. Concluding Remarks

The synthesis of this compound, while presenting certain challenges, can be successfully achieved with careful consideration of the reaction pathway and reaction conditions. By understanding the potential side reactions and the underlying chemical principles, researchers can effectively troubleshoot and optimize their syntheses. This guide provides a framework for addressing the most common issues, but it is important to remember that each reaction may require specific optimization. For further assistance, please consult the references provided below.

IV. References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]

  • Baran, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • Yap, M. C., et al. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]

  • Czuba, W., & Gurczyński, M. Oxidation of methylpyridines with some argentous compounds. Polish Journal of Chemistry.

  • Directed (ortho) Metallation. University of Wisconsin-Madison. Available at: [Link]

  • Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. Available at: [Link]

  • Myers, A. G. Directed Ortho Metalation. Harvard University. Available at: [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Microbiological oxidation of methyl groups in heterocycles. Google Patents. US5236832A.

  • Oxidation of methyl-pyridines. Google Patents. US2818378A.

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21.

  • Oxidation of Heterocyclic Compounds. Scribd.

  • Hydrolysis of Nitriles. The Organic Chemistry Tutor. Available at: [Link]

  • Directed ortho metalation. Grokipedia.

  • Hydrolysis of nitriles. Reddit.

  • Nitrile. Wikipedia.

  • Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). YouTube.

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate.

  • Directed Ortho Metalation Guide. Scribd.

  • Oxidation of alkyl pyridines and alkyl quinolines. Google Patents. US2109954A.

  • Oxidation of a methyl group to a carboxylic acid, mechanism help. Reddit.

  • Martínková, L., & Veselá, A. B. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • Directed ortho metalation. Wikipedia.

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate.

  • Knochel, P., & Sapountzis, I. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422.

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link]

  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews.

  • Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts.

  • Oxidation in Heterocyclic Chemistry (Contd.). YouTube.

  • Analyze the following chemical reactions involving pyridine derivatives a.. Filo.

  • Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N -Bromosuccinimide under Photoirradiation. ResearchGate.

  • Remote lithiation of pyridine 18, leading to functionalized pyridines... ResearchGate.

  • Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate.

  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed.

  • Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry.

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC.

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.

  • Oxidative Cleavage KMnO4. YouTube.

Sources

Purification of 3-Fluoro-6-methoxypyridine-2-carboxylic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Fluoro-6-methoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this key synthetic intermediate from a crude reaction mixture. Our goal is to equip you with the scientific rationale behind the recommended procedures to enable you to adapt and optimize them for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges in purifying this compound revolve around its physicochemical properties and the potential for closely related impurities. The molecule possesses both an acidic carboxylic acid group and a basic pyridine nitrogen. The fluorine and methoxy substituents significantly influence the electronic properties of the pyridine ring, affecting its pKa and solubility. The key challenges include:

  • Amphoteric Nature: The presence of both an acidic and a basic center can sometimes complicate purification, especially in choosing appropriate pH conditions for extraction.

  • Solubility Profile: Understanding the solubility of the compound in various organic solvents and aqueous solutions is crucial for developing effective crystallization and extraction protocols.

  • Closely Related Impurities: Depending on the synthetic route, impurities may include starting materials, regioisomers, or byproducts with similar structures and polarities, making separation by simple methods challenging.

  • Chromatographic Behavior: Carboxylic acids can exhibit tailing on silica gel chromatography due to strong interactions with the stationary phase.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The expected impurities are highly dependent on the synthetic route employed. Common synthetic strategies for pyridine carboxylic acids involve oxidation of the corresponding alkylpyridine or more complex multi-step sequences. Potential impurities could include:

  • Unreacted Starting Materials: For instance, if the synthesis involves the oxidation of 2-methyl-3-fluoro-6-methoxypyridine, this starting material may be present in the crude product.

  • Over- or Under-Oxidized Products: The synthesis may yield small amounts of related oxidized species.

  • Hydrolysis Products: If the synthesis involves the hydrolysis of an ester or nitrile precursor, incomplete hydrolysis will result in the presence of the starting ester or nitrile.

  • Reagents and Catalysts: Residual catalysts or reagents from the synthesis may also be present.

  • Isomeric Impurities: Depending on the specificity of the synthetic route, other positional isomers of the fluoromethoxy pyridine carboxylic acid could be formed.

Q3: What analytical techniques are recommended to assess the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity of the target compound and detecting non-volatile impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any organic impurities. The carboxylic acid proton typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum (10-13 ppm).

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weight of the main component and any impurities present in the sample.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound.

Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to this compound.

I. Purification by Acid-Base Extraction

Acid-base extraction is a highly effective first-pass purification technique to separate the acidic product from neutral and basic impurities. The strategy relies on the differential solubility of the carboxylic acid and its corresponding carboxylate salt in aqueous and organic phases.

Scientific Rationale:

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently shake the funnel, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate. The deprotonated 3-Fluoro-6-methoxypyridine-2-carboxylate will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the product. Combine the aqueous extracts.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The protonated, less water-soluble this compound should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Troubleshooting Guide for Acid-Base Extraction

Issue Possible Cause Solution
Emulsion formation during extraction. High concentration of impurities acting as surfactants. Vigorous shaking.Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution). Gently swirl or rock the separatory funnel instead of vigorous shaking.
Product does not precipitate upon acidification. The product is too soluble in water. Insufficient acidification.Extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate or DCM. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. Ensure the pH is sufficiently low (~2) to fully protonate the carboxylic acid.
Low recovery of the product. Incomplete extraction into the aqueous basic solution. Incomplete precipitation upon acidification.Perform multiple extractions with the basic solution. Ensure the pH of the aqueous layer is sufficiently basic during extraction and sufficiently acidic during precipitation.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction cluster_start Initial State cluster_extraction Extraction cluster_precipitation Precipitation cluster_isolation Isolation Crude Crude Mixture (in Organic Solvent) AddBase Add aq. NaHCO3 & Shake Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Aqueous Aqueous Layer (Product as Salt) Separate1->Aqueous Product Organic Organic Layer (Neutral/Basic Impurities) Separate1->Organic Impurities Acidify Acidify with HCl (to pH ~2) Aqueous->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Wash Precipitate->Filter Pure Pure Product Filter->Pure

Caption: Workflow for Acid-Base Extraction.

II. Purification by Recrystallization

For solid samples that are already reasonably pure, recrystallization is an excellent technique to achieve high purity. The principle is to dissolve the crude solid in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.

Scientific Rationale:

The ideal recrystallization solvent will have a steep solubility curve for the target compound – high solubility at elevated temperatures and low solubility at room temperature or below. For this compound, a moderately polar compound, suitable solvents are likely to be alcohols, esters, or aqueous mixtures.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures like ethanol/water) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add the solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide for Recrystallization

Issue Possible Cause Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the compound is melting before dissolving. The solution is supersaturated.Use a lower-boiling solvent. Add a bit more solvent. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
No crystals form upon cooling. The solution is not saturated. The compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration. If still no crystals form, the solvent is not suitable. Try a different solvent or a solvent/anti-solvent system.
Poor recovery. Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution in an ice bath for a longer period to maximize precipitation.

Diagram: Recrystallization Workflow

Recrystallization cluster_start Initial State cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Crystals Crystals Form Cool->Crystals Filter Filter & Wash with Cold Solvent Crystals->Filter Pure Pure Crystals Filter->Pure

Caption: Workflow for Purification by Recrystallization.

III. Purification by Column Chromatography

When dealing with impurities that have similar properties to the target compound, column chromatography on silica gel is a powerful purification technique.

Scientific Rationale:

Silica gel is a polar stationary phase. The separation is based on the differential adsorption of the components of the mixture to the silica gel. More polar compounds will interact more strongly with the silica gel and elute more slowly. For carboxylic acids, a common issue is streaking or tailing on the column. This is due to the strong interaction of the acidic proton with the slightly acidic silica gel. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. This keeps the carboxylic acid in its protonated state, leading to better peak shapes and improved separation.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Add a small amount of acetic acid (0.5-1%) to the eluent to prevent streaking. The ideal eluent system should give the target compound an Rf value of approximately 0.2-0.4 on the TLC plate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elution: Run the column by passing the eluent through it.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide for Column Chromatography

Issue Possible Cause Solution
Poor separation of spots. The eluent is too polar or not polar enough. The column was not packed properly.Adjust the polarity of the eluent based on TLC analysis. Ensure the column is packed uniformly without any air bubbles or cracks.
Streaking of the compound on the column. Strong interaction of the carboxylic acid with the silica gel.Add 0.5-1% acetic acid or formic acid to the eluent system.
Compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., by increasing the percentage of ethyl acetate).

References

This guide was compiled using information from established chemical principles and data from various sources. For further reading and verification, please consult the following resources:

  • Bayer AG. (2021). Diazabicyclic substituted imidazopyrimidines and their use for the treatment of breathing disorders. U.S. Patent No. 11,098,063 B2. Washington, DC: U.S.
  • Bayer AG. (2021). Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors. U.S. Patent No. 11,208,422 B2. Washington, DC: U.S.
  • Bayer Pharma AG. (2020). Diazabicyclic substituted imidazopyrimidines and their use for treating respiratory disorders. Japanese Patent No. JP2020523388A.
  • Bayer Pharma AG. (2020). Diazabicyclo-substituted imidazopyrimidines and their use in the treatment of respiratory disorders. Chinese Patent No. CN110719911A.
  • Bayer Pharma AG. (2018). Diazabicyclic substituted imidazopyrimidines and their use for the treatment of breathing disorders.
  • Bayer Pharma AG. (2021). Substituted diazahetero-bicyclic compounds and their use. U.S. Patent Application No. 16/974,891. Washington, DC: U.S.
  • Bayer Pharma AG. (2020). 2-phenyl-3-(piperazinomethyl)imidazo[1,2-A]pyridine derivatives as blockers of task-1 and task-2 channels, for the treatment of sleep-related breathing disorders. U.S. Patent No. 10,759,794 B2. Washington, DC: U.S.
  • Bayer Pharma AG. (2019). Substituted diazahetero-bicyclic compounds and their use. Japanese Patent No. JP2019521170A.
  • Bayer Pharma AG. (2024). 二氮杂双环取代的咪唑并嘧啶及其用于治疗呼吸障碍的用途. Chinese Patent No. CN115583959B.
  • Bayer Pharma AG. (2018). Diazabicyclic substituted imidazopyrimidines and their use for the treatment of breathing disorders. U.S. Patent Application No. 15/737,926. Washington, DC: U.S.
  • Bayer Pharma AG. (2024). 二氮杂双环取代的咪唑并嘧啶及其用于治疗呼吸障碍的用途. Chinese Patent No. CN115554300B.
  • Frederiksen, M., & Jørgensen, M. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ACS Medicinal Chemistry Letters, 9(5), 446-450. [Link]

  • PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Chem-Impex International Inc. (n.d.). 2-Methoxypyridine-4-carboxylic acid. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

Preventing decarboxylation of pyridine carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with pyridine carboxylic acids. A recurring and critical challenge in the synthetic manipulation of these heterocycles is their propensity for premature decarboxylation, particularly when the carboxyl group is at the 2-position (picolinic acids). This unwanted side reaction leads to yield loss, byproduct formation, and purification challenges. This document provides in-depth, field-proven insights into the mechanisms of decarboxylation and offers robust troubleshooting strategies and protocols to ensure the integrity of your target molecules.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the foundational principles governing the stability of pyridine carboxylic acids. Understanding why decarboxylation occurs is the first step toward preventing it.

Q1: What is decarboxylation, and why are pyridine carboxylic acids uniquely susceptible?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). While many carboxylic acids are stable, certain structural features can facilitate this process. Pyridine carboxylic acids, especially picolinic acid, possess a unique electronic arrangement that can stabilize the reaction's intermediate, making decarboxylation more favorable, often under thermal stress.[1]

Q2: I've noticed picolinic acid is much less stable than nicotinic or isonicotinic acid. Why the dramatic difference?

The difference in stability lies in the position of the carboxyl group relative to the ring nitrogen.

  • Picolinic Acid (2-position): This isomer is highly prone to decarboxylation. The nitrogen atom at the 2-position is perfectly situated to stabilize the intermediate formed during CO₂ loss through a zwitterionic mechanism.[2] This proximity provides a low-energy pathway for the reaction.

  • Nicotinic Acid (3-position) & Isonicotinic Acid (4-position): These isomers are significantly more stable.[2][3][4] The nitrogen atom is too distant to directly participate in stabilizing the intermediate through the same zwitterionic mechanism, making decarboxylation a much higher-energy process that requires more forcing conditions. Studies have shown that picolinic acid can decarboxylate more than 100 times faster than isonicotinic acid under basic conditions.[2]

Q3: What is the detailed mechanism of picolinic acid decarboxylation?

The prevailing mechanism involves the formation of a zwitterion (a molecule with both positive and negative charges) as the key reactive species.[2][5] The process is as follows:

  • Zwitterion Formation: The acidic proton of the carboxyl group transfers to the basic pyridine nitrogen, forming an internal salt or zwitterion.

  • CO₂ Elimination: This zwitterionic form readily eliminates carbon dioxide. The electron-withdrawing pyridinium ring stabilizes the resulting negative charge on the ring carbon, forming a transient ylide or 2-pyridyl carbanion intermediate.[1][5]

  • Protonation: The intermediate is then protonated by a proton source in the reaction medium (like a solvent or another molecule of the acid) to yield pyridine.

This intramolecularly-assisted pathway is why picolinic acid is so much more reactive than its isomers.

DecarboxylationMechanism cluster_0 Decarboxylation of Picolinic Acid Picolinic_Acid Picolinic Acid Zwitterion Zwitterionic Intermediate Picolinic_Acid->Zwitterion Intramolecular Proton Transfer Ylide Pyridyl Ylide/ Carbanion Zwitterion->Ylide Elimination of CO₂ (Rate-Determining Step) Product Pyridine + CO₂ Ylide->Product Protonation

Caption: Mechanism of picolinic acid decarboxylation via a zwitterionic intermediate.

Q4: What experimental factors accelerate this unwanted reaction?

Several factors can dramatically increase the rate of decarboxylation:

  • Temperature: This is the most significant factor. Elevated temperatures provide the activation energy needed for CO₂ elimination. Studies on pyridine carboxylic acid decarboxylation are often conducted at high temperatures (95°C to 250°C) to force the reaction.[5][6] Therefore, keeping reaction temperatures as low as possible is the primary strategy for prevention.

  • pH and Solvent: The decarboxylation rate is often maximal near the isoelectric pH of the acid, where the concentration of the reactive zwitterion is highest.[5] In aqueous solutions, water can play a critical role by forming a hydrogen-bonded bridge that facilitates the process.[1][7]

  • Catalysts: Certain metal catalysts, including Ag(I), Cu(II), and Pd(II), can promote decarboxylation, sometimes intentionally as part of a synthetic strategy.[8][9] Be mindful of residual metals from previous steps.

Part 2: Troubleshooting Guide - Practical Solutions for the Lab

This section provides direct answers to common problems encountered during synthesis and offers actionable protocols.

Q5: I'm attempting an amide coupling with picolinic acid, and my yields are low with pyridine as a major byproduct. What's going wrong and how do I fix it?

This is a classic symptom of thermally induced decarboxylation during the amide coupling process. The conditions required to activate the carboxylic acid are likely too harsh, causing it to decompose before it can react with your amine.

The Cause: Traditional methods for amide bond formation, such as converting the acid to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, often require heating.[10][11] This thermal input is sufficient to trigger the decarboxylation of sensitive substrates like picolinic acid.

The Solution: Switch to a modern peptide coupling reagent that enables amide bond formation at or below room temperature. Reagents like HATU, HBTU, or T3P® (1-propylphosphonic anhydride) are highly effective and operate under mild conditions, thus circumventing the decarboxylation pathway.[11][12]

Q6: How do I select the best coupling agent and conditions for a sensitive pyridine carboxylic acid?

The key is to choose a method that rapidly generates a highly activated intermediate at low temperatures.

Method Category Common Reagents Typical Temp. Suitability for Sensitive Substrates Comments
Phosphonium Salts HATU, HBTU, PyBOP0°C to RTExcellent Highly efficient, fast reaction times. Requires a non-nucleophilic base like DIPEA or 2,4,6-collidine.[11]
Carbodiimides EDC, DCC0°C to RTGood Often used with an additive like HOBt or DMAP to suppress side reactions. Can be less efficient for hindered substrates.
Phosphonic Anhydrides T3P®0°C to RTVery Good Effective and generates water-soluble byproducts, simplifying workup. Often used in solvents like DMF or DMSO.[12]
Acyl Halide Formation SOCl₂, Oxalyl ChlorideRefluxPoor The required heat is a major driver of decarboxylation. Avoid this method for picolinic acid and its derivatives.[10]

Recommendation: For maximum yield and minimal decarboxylation, a phosphonium salt-based coupling agent like HATU is the preferred choice due to its high reactivity and the mild conditions required.

AmideCouplingWorkflow cluster_workflow Recommended Amide Coupling Workflow Start Picolinic Acid + Amine + DIPEA (Base) in Anhydrous DMF Add_HATU Add HATU at 0°C Start->Add_HATU Activated_Ester In Situ Formation of Activated O-Acylisourea Ester Add_HATU->Activated_Ester Rapid Activation Attack Nucleophilic Attack by Amine (RT) Activated_Ester->Attack Product Target Amide Product Attack->Product Irreversible

Caption: Low-temperature workflow for amide coupling using HATU to prevent decarboxylation.

Q7: I need to incorporate a pyridine-2-carboxamide moiety, but even with mild coupling, I see some decomposition. Are there any alternative synthetic strategies?

Yes. When direct amide coupling proves challenging, multi-component reactions (MCRs) offer a powerful alternative. These reactions build the desired core structure under very mild conditions, often in a single pot, completely bypassing the need to activate a pre-existing, sensitive carboxylic acid.

  • Ugi Four-Component Reaction (Ugi-4CR): This reaction combines a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to form a bis-amide product.[13][14][15] If your target molecule's structure is compatible, you can use picolinic acid as the acid component in a one-pot reaction that is typically complete within minutes or hours at room temperature.

  • Passerini Three-Component Reaction (Passerini-3CR): This reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide.[16][17][18] This is another excellent, atom-economical method for incorporating the picolinate scaffold under mild, neutral conditions.

These MCRs are exceptionally useful in medicinal chemistry for rapidly generating libraries of complex molecules and can be the ideal solution when traditional methods fail due to substrate instability.[19][20]

Part 3: Field-Validated Experimental Protocol

This protocol provides a reliable, step-by-step method for the amide coupling of picolinic acid using HATU, designed to maximize yield and minimize decarboxylation.

Protocol: HATU-Mediated Amide Coupling of Picolinic Acid

Materials:

  • Picolinic Acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add picolinic acid (1.0 eq) and the amine (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (target concentration ~0.1-0.5 M).

  • Cooling: Cool the reaction vessel to 0°C using an ice-water bath.

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution. Stir for 5 minutes.

  • Activator Addition: Add HATU (1.2 eq) to the mixture in one portion. A slight color change may be observed.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid and HATU byproducts), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel.

This protocol leverages low-temperature activation and a non-nucleophilic base to ensure the picolinic acid is rapidly converted to the active ester before it has a chance to decarboxylate.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Gholap, A. R., et al. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
  • user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Krasavin, M., et al. (2019). Doebner-type pyrazolopyridine carboxylic acids in an Ugi four-component reaction.
  • Wikipedia. (n.d.). Passerini reaction. Wikipedia.
  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar.
  • Alfa Chemistry. (n.d.). Passerini Reaction. Alfa Chemistry.
  • Shaabani, A., et al. (2020).
  • Wikipedia. (n.d.). Ugi reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal.
  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions.
  • Garbo, P. W. (1947). U.S. Patent No. 2,419,831. Washington, DC: U.S.
  • de Souza, M. V. N., et al. (2022). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega.
  • Ribeiro da Silva, M. A. V., et al. (2008). Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid).
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Delgado, G. E., et al. (2018). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal.
  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
  • Mackay, F. S., et al. (2008). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.
  • Wang, J., et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research.
  • Wikipedia. (n.d.). Picolinic acid. Wikipedia.
  • Wikipedia. (n.d.). Isonicotinic acid. Wikipedia.
  • Sridhar, M., et al. (2013). U.S. Patent No. 8,575,350. Washington, DC: U.S.
  • Kumar, S., et al. (2022).
  • Ribeiro da Silva, M. A. V., et al. (2008). Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K.
  • BenchChem. (2025).
  • Bower, J. F., et al. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society.
  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Jaleel, A., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
  • Chem V. (2020).
  • Li, Y., et al. (2023). Synthesis, Characterization and Anticancer Activities of Zn2+, Ni2+, Co2+, and Cu2+ Complexes of 4-Benzopyranone-2-carboxylic Acid. MDPI.

Sources

Technical Support Center: Navigating the Challenges of Pyridine Ring Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate science of pyridine ring fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges presented by this critical transformation in contemporary chemical synthesis. The strategic introduction of fluorine into the pyridine scaffold can profoundly modulate a molecule's physicochemical and pharmacological properties, yet the inherent electron-deficient nature of the ring system makes this a non-trivial endeavor.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. We will delve into the causality behind common procedural choices, offering field-proven insights to enhance the success of your fluorination reactions.

Section 1: Direct C-H Fluorination of Pyridines

Direct C-H fluorination is an attractive strategy for its atom economy, but it comes with its own set of challenges, primarily related to reagent handling, substrate reactivity, and regioselectivity. A prominent method in this category is the use of silver(II) fluoride (AgF₂).

Troubleshooting Guide: Direct C-H Fluorination with AgF₂

Question: My C-H fluorination reaction with AgF₂ is resulting in low yield or complete failure. What are the likely causes and how can I rectify them?

Answer: Low yields in AgF₂-mediated fluorination often stem from a few critical factors. Here is a systematic approach to troubleshooting:

  • Moisture Contamination: AgF₂ is extremely sensitive to moisture and will readily decompose in its presence.[1]

    • Causality: Water reacts with AgF₂ to form silver oxides and HF, consuming the active fluorinating agent.

    • Solution:

      • Ensure all glassware is rigorously oven-dried or flame-dried before use.

      • Use anhydrous acetonitrile (MeCN) with a very low water content (e.g., <15 ppm).

      • While a glovebox is not strictly necessary for achieving high yields, minimizing the exposure of AgF₂ to the atmosphere is crucial. Weigh the reagent quickly and add it to the reaction vessel promptly.[2]

  • Substrate Reactivity: The electron-deficient pyridine ring can be inherently unreactive towards C-H functionalization.

    • Causality: The reaction proceeds via a mechanism akin to the Chichibabin amination, where the heterocycle's electronics play a key role.[3] Electron-withdrawing groups can further deactivate the ring.

    • Solution: This method is most effective for pyridines with electron-donating or neutral substituents. For highly deactivated systems, alternative fluorination strategies may be necessary.

  • Regioselectivity Issues: While this method often shows high selectivity for the C2 position, mixtures of isomers can be obtained with certain substitution patterns.

    • Causality: The fluorination occurs with exclusive selectivity for the position adjacent to the nitrogen atom.[3] For unsymmetrically substituted pyridines, this can lead to mixtures.

    • Solution: For 3-substituted pyridines, fluorination typically occurs at the C2 position. However, for 3,5-disubstituted pyridines, poor site selectivity is often observed.[4] In such cases, careful analysis of the product mixture is required, and alternative strategies that offer better regiocontrol might be preferable.

Experimental Protocol: Direct C-H Fluorination of 2-Phenylpyridine with AgF₂

This protocol is adapted from Fier & Hartwig, Organic Syntheses, 2017 , 94, 46-53.[2]

Materials:

  • 2-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Celite

  • Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add anhydrous MeCN followed by 2-phenylpyridine (1.0 equivalent).

  • Fit the flask with a septum and place it under an inert atmosphere (e.g., Nitrogen).

  • Place the flask in an ambient temperature water bath.

  • In one portion, add AgF₂ (3.0 equivalents) to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within 90 minutes.

  • Upon completion, filter the reaction mixture through a pad of Celite, rinsing with MeCN.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add MTBE and 1M HCl, and filter to remove silver salts.

  • Separate the layers of the filtrate, wash the organic layer with saturated aq. NaCl, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Section 2: Electrophilic Fluorination of Pyridines

Electrophilic fluorination is a widely used method, particularly for electron-rich or activated pyridine systems. The most common reagent in this class is Selectfluor®.

Troubleshooting Guide: Electrophilic Fluorination with Selectfluor®

Question: My fluorination reaction using Selectfluor® is producing a complex mixture of products with a low yield of the desired fluorinated pyridine. What could be the problem?

Answer: While Selectfluor® is a versatile and relatively easy-to-handle electrophilic fluorinating agent, several factors can lead to suboptimal results:

  • Solvent Choice: Selectfluor® can react exothermically and sometimes violently with certain solvents.

    • Causality: Solvents like DMF, DMSO, and pyridine itself can react with Selectfluor®, leading to decomposition of the reagent and the formation of byproducts.

    • Solution: Acetonitrile is a commonly used and generally safe solvent for reactions with Selectfluor®. For specific substrates like 2-aminopyridines, a biphasic system of chloroform and water can be effective.[1]

  • Substrate Activation: The electron-deficient nature of the pyridine ring makes it a poor nucleophile for electrophilic attack.

    • Causality: A successful electrophilic fluorination requires sufficient electron density in the pyridine ring to attack the electrophilic fluorine of Selectfluor®.

    • Solution: The presence of activating groups, such as amino or hydroxyl groups, can significantly facilitate the reaction.[5] For unactivated pyridines, this method is often not suitable.

  • Side Reactions: The formation of di-fluorinated products or other byproducts is a common issue.

    • Causality: If the mono-fluorinated product is still sufficiently activated, it can undergo a second fluorination. Also, elimination of HF from the initially formed intermediate can lead to byproducts.

    • Solution:

      • Carefully control the stoichiometry of Selectfluor® (typically 1.1-1.5 equivalents for monofluorination).

      • Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity.

      • Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

Visualization of the General Mechanism

Electrophilic_Fluorination Pyridine Activated Pyridine Ring Intermediate Wheland-type Intermediate (Cationic) Pyridine->Intermediate Nucleophilic Attack Selectfluor Selectfluor® (F-TEDA-BF₄) Selectfluor->Intermediate F⁺ source Product Fluorinated Pyridine Intermediate->Product Rearomatization Deprotonation -H⁺

Caption: General mechanism of electrophilic fluorination of an activated pyridine ring.

Section 3: Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of pyridine rings, where a fluoride ion acts as an excellent leaving group.

FAQs: SNAr on Fluoropyridines

Question 1: Why is fluorine, typically a poor leaving group in SN2 reactions, an excellent leaving group in SNAr on pyridine rings?

Answer: In SNAr reactions, the rate-determining step is usually the initial attack of the nucleophile on the aromatic ring to form a stabilized intermediate (a Meisenheimer complex), not the departure of the leaving group.[6] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus very susceptible to nucleophilic attack. This inductive electron withdrawal activates the pyridine ring and accelerates the formation of the Meisenheimer complex. The subsequent loss of the fluoride ion to restore aromaticity is a fast step. Consequently, the leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[6]

Question 2: At which positions on the pyridine ring is SNAr most favorable?

Answer: SNAr is most favorable at the 2- and 4-positions (ortho and para to the ring nitrogen).[6]

  • Causality: When the nucleophile attacks at these positions, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. Attack at the 3-position does not allow for this resonance stabilization, making the reaction significantly slower.

Troubleshooting Guide: Low Yields in SNAr Reactions

Question: I am experiencing low yields in my SNAr reaction on a fluoropyridine substrate. How can I improve the outcome?

Answer: A low yield in an SNAr reaction can be addressed by systematically evaluating the following parameters:

SNAr_Troubleshooting Start Low Yield in SNAr Reaction Check_SM Is Starting Material Consumed? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM Yes No_SM No Check_SM->No_SM No Product_Decomp Product Decomposition or Side Reactions? Yes_SM->Product_Decomp Check_Activation Is Pyridine Ring Sufficiently Activated? (F at C2/C4) No_SM->Check_Activation Yes_Decomp Yes Product_Decomp->Yes_Decomp Yes No_Decomp No, likely work-up/purification issue Product_Decomp->No_Decomp No Lower_Temp Lower Temperature Shorter Reaction Time Use Milder Base Yes_Decomp->Lower_Temp Improve_Workup Optimize Work-up & Purification No_Decomp->Improve_Workup Yes_Activation Yes Check_Activation->Yes_Activation Yes No_Activation No, F at C3 or deactivating groups present Check_Activation->No_Activation No Check_Conditions Check Reaction Conditions Yes_Activation->Check_Conditions Consider_Alternative Consider Alternative Strategy (e.g., transition-metal coupling) No_Activation->Consider_Alternative Increase_Temp Increase Temperature (Consider Microwave) Check_Conditions->Increase_Temp Temperature too low? Stronger_Nu Use Stronger Nucleophile or More Effective Base Check_Conditions->Stronger_Nu Nucleophile/Base too weak? Solvent Use Polar Aprotic Solvent (DMSO, DMF) Check_Conditions->Solvent Incorrect Solvent?

Caption: A troubleshooting workflow for diagnosing and resolving low yields in SNAr reactions.

Data Presentation: Optimized Conditions for SNAr of 2-Fluoropyridine

The following table summarizes generally effective conditions for the SNAr of unsubstituted 2-fluoropyridine with various nucleophiles, providing a starting point for optimization.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)Reference(s)
O-Nucleophile PhenolK₂CO₃DMF100~95[6]
Aliphatic AlcoholNaHTHF65~90[6]
N-Nucleophile Primary/Secondary AmineK₂CO₃MeCN8090-99[7]
AmideNaHDMF25-100>95[7]
S-Nucleophile ThiophenolK₂CO₃DMF25>95[8]

Section 4: Choosing the Right Fluorination Strategy

Selecting the appropriate fluorination method is critical for success and depends on the substrate's electronic properties, desired regiochemistry, and functional group tolerance.

Fluorination_Decision_Tree Start Start: Need to Fluorinate a Pyridine Ring Q_Activation Is the Pyridine Ring Electron-Rich? (e.g., contains -NH₂, -OH, -OR groups) Start->Q_Activation A_Yes_Activation Yes Q_Activation->A_Yes_Activation Yes A_No_Activation No Q_Activation->A_No_Activation No Electrophilic Consider Electrophilic Fluorination (e.g., Selectfluor®) High regioselectivity often observed. A_Yes_Activation->Electrophilic Q_Position Is the Target Position C2 or C4? A_No_Activation->Q_Position A_Yes_Position Yes Q_Position->A_Yes_Position Yes A_No_Position No, target is C3 Q_Position->A_No_Position No Q_Precursor Is a Halogenated Precursor Available? A_Yes_Position->Q_Precursor Advanced_Methods Consider Advanced/Directed Methods (e.g., Zincke imine intermediates, transition-metal catalysis) Often required for challenging regioselectivities like C3. A_No_Position->Advanced_Methods A_Yes_Precursor Yes, e.g., 2-Fluoropyridine Q_Precursor->A_Yes_Precursor Yes A_No_Precursor No, starting with C-H bond Q_Precursor->A_No_Precursor No SNAr Consider Nucleophilic Aromatic Substitution (SNAr) Requires a pre-installed leaving group (F, Cl). Excellent for introducing other functionalities. A_Yes_Precursor->SNAr CH_Fluorination Consider Direct C-H Fluorination (e.g., AgF₂) Good for late-stage functionalization. Typically selective for C2. A_No_Precursor->CH_Fluorination

Caption: A decision tree to guide the selection of an appropriate pyridine fluorination strategy.

References

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. Available at: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]

  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. Available at: [Link]

  • C-h fluorination of heterocycles with silver (ii) fluoride. Google Patents.
  • Liu, P., Gao, Y., Gu, W., Shen, Z., & Sun, P. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(23), 11657-11663. Available at: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: A-Z Guide to Optimizing Yield in Substituted Pyyridine Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in the synthesis of substituted pyridine carboxylic acids, a critical scaffold in medicinal chemistry.[1] Our focus is on practical, field-proven solutions that enhance yield and purity.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the synthesis of substituted pyridine carboxylic acids.

Q1: My overall yield is consistently low. Where should I start troubleshooting?

Low yields can stem from various factors, from reaction conditions to the stability of intermediates. A systematic approach is crucial.

  • Re-evaluate Your Core Synthesis Strategy: Classical methods like the Hantzsch synthesis can suffer from harsh conditions and long reaction times.[2] Consider modern alternatives such as one-pot reactions catalyzed by pyrrolidine-acetic acid, which offer mild conditions and high atom economy.[3][4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of intermediates and byproducts.[2] This will help pinpoint where material is being lost.

  • Check for Incomplete Reactions: In multi-step syntheses, ensure each step goes to completion. For instance, the Hantzsch synthesis initially produces a 1,4-dihydropyridine that requires complete oxidation to the final pyridine product.[2]

Q2: I'm observing significant byproduct formation. What are the likely causes?

Side reactions are a primary culprit for reduced yields. The nature of the byproduct can provide clues to the underlying issue.

  • Regioisomer Formation: In reactions like directed ortho-metalation of unsymmetrical pyridines, the formation of regioisomers can be a significant problem.[5] The choice of base and reaction conditions is critical for controlling regioselectivity.[6][7]

  • Dimerization/Oligomerization: Electron-deficient pyridine rings are susceptible to nucleophilic attack, which can lead to dimerization or the formation of oligomeric side products, especially when using strong organolithium bases.[6]

  • Unwanted Decarboxylation: The position of the carboxylic acid group on the pyridine ring influences its stability. Picolinic acid (2-pyridinecarboxylic acid) is particularly prone to decarboxylation, especially at elevated temperatures.[8][9]

Q3: How can I improve the regioselectivity of my reaction?

Achieving high regioselectivity is key to maximizing the yield of the desired isomer.

  • Directed Metalation: The use of a directing metalating group (DMG) can effectively control the position of lithiation on the pyridine ring.[7][10] The choice of lithium reagent (e.g., n-BuLi, t-BuLi, LDA) can also influence the outcome.[11]

  • Steric Hindrance: Employing sterically hindered reagents or substrates can favor reaction at less hindered positions.

  • Protecting Groups: The strategic use of protecting groups can block reactive sites and direct the reaction to the desired position.[12][13] Borane complexes have been successfully used to protect the pyridine nitrogen.

Part 2: Advanced Troubleshooting & Method-Specific Guides

This section delves into specific synthetic methodologies and their associated challenges.

Issue 1: Challenges in Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation but are not without their difficulties.

  • Problem: Low to no conversion in Suzuki-Miyaura coupling of a pyridine boronic acid.

    • Underlying Cause: Pyridine boronic acids can be unstable. Additionally, the catalyst activity may be low.

    • Solution:

      • Catalyst and Ligand Choice: Optimize the palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and the phosphine ligand.[14][15][16]

      • Base and Solvent: The choice of base (e.g., K₂CO₃, Na₂CO₃) and solvent system is critical and often needs to be empirically determined for a specific substrate.

      • Microwave Irradiation: Microwave-assisted coupling can sometimes improve yields and reduce reaction times.[17]

  • Problem: Difficulty in coupling 2-pyridyl Grignard reagents.

    • Underlying Cause: The use of 2-pyridyl Grignard reagents in cross-coupling reactions has historically been challenging, often resulting in low yields.[18]

    • Solution: The use of secondary phosphine oxides (SPOs) as ligands has been shown to promote the palladium-catalyzed coupling of 2-pyridyl Grignard reagents with aryl halides.[18]

Issue 2: Complications with Organolithium and Grignard Reagents

The high reactivity of organometallic reagents can lead to a host of side reactions.

  • Problem: Nucleophilic addition to the pyridine ring instead of desired C-H activation.

    • Underlying Cause: Organolithium reagents can add to the C=N bond of the pyridine ring.[10]

    • Solution:

      • Use of Hindered Bases: Employing hindered lithium reagents like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can mitigate this side reaction.[10]

      • Pyridine N-Oxides: Converting the pyridine to its N-oxide derivative can alter the reactivity of the ring, favoring substitution over addition.[5][19] Grignard reagents react readily with pyridine N-oxides to afford 2-substituted pyridines.[20][21]

  • Problem: Poor yields when introducing a carboxylic acid group via quenching with CO₂.

    • Underlying Cause: The lithiated or Grignard intermediate may not be forming efficiently, or it may be unstable.

    • Solution:

      • Confirm Intermediate Formation: Before quenching with CO₂, take an aliquot of the reaction mixture and quench with a different electrophile (e.g., an aldehyde) that gives a more easily characterizable product.

      • Optimize Quenching: Ensure the CO₂ is dry and that it is introduced efficiently into the reaction mixture (e.g., by bubbling through the solution or pouring the reaction mixture onto dry ice).

Issue 3: Hydrolysis of Cyanopyridines to Carboxylic Acids

The hydrolysis of a cyanopyridine is a common route to the corresponding carboxylic acid, but controlling the reaction can be tricky.

  • Problem: The reaction stops at the amide intermediate and does not proceed to the carboxylic acid.

    • Underlying Cause: Insufficiently harsh reaction conditions (e.g., temperature, concentration of base).

    • Solution:

      • Increase Reaction Temperature: Higher temperatures favor the hydrolysis of the amide to the carboxylic acid.[22]

      • Adjust Base Concentration: The ratio of base to cyanopyridine can influence whether the amide or the carboxylic acid is the major product.[23]

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time for the second hydrolysis step to occur.[24]

  • Problem: Formation of unwanted byproducts during hydrolysis.

    • Underlying Cause: The reaction conditions may be too harsh, leading to decomposition of the starting material or product.

    • Solution:

      • Optimize Temperature and Time: Carefully control the reaction temperature and time to find the optimal balance between complete conversion and minimal decomposition.

      • Consider a Two-Step Process: Isolate the intermediate amide and then subject it to a separate hydrolysis step under optimized conditions.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a substituted bromopyridine with a boronic acid.

  • To a reaction vessel, add the bromopyridine (1.0 eq.), the boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Troubleshooting Suzuki-Miyaura Coupling Reactions

Observation Potential Cause Suggested Action
Low or no conversionInactive catalystUse a fresh batch of catalyst; consider a different palladium source or ligand.
Poor solubilityTry a different solvent system or add a phase-transfer catalyst.
Formation of homocoupled byproductOxidative homocoupling of boronic acidEnsure the reaction is thoroughly degassed; add an antioxidant.
Decomposition of starting materialReaction temperature is too highLower the reaction temperature and increase the reaction time.
Protocol 2: Hydrolysis of a Cyanopyridine to a Pyridine Carboxylic Acid

This protocol outlines a general method for the basic hydrolysis of a cyanopyridine.

  • In a round-bottom flask, dissolve the cyanopyridine (1.0 eq.) in an aqueous solution of a strong base (e.g., 6M NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS, observing the disappearance of the starting material and the intermediate amide.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the solution with a concentrated acid (e.g., HCl) to a pH where the carboxylic acid precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Part 4: Visualizing Reaction Pathways

Diagram 1: General Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check_Purity Analyze Starting Material Purity Start->Check_Purity Monitor_Reaction Monitor Reaction by TLC/LC-MS Check_Purity->Monitor_Reaction Incomplete_Conversion Incomplete Conversion? Monitor_Reaction->Incomplete_Conversion Side_Products Significant Side Products? Incomplete_Conversion->Side_Products No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Incomplete_Conversion->Optimize_Conditions Yes Change_Reagents Consider Alternative Reagents (Catalyst, Base, Solvent) Side_Products->Change_Reagents Yes Purification_Loss Product Loss During Workup/ Purification? Side_Products->Purification_Loss No Optimize_Conditions->Monitor_Reaction Change_Reagents->Monitor_Reaction Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification Yes Success Improved Yield Purification_Loss->Success No Optimize_Purification->Success

Caption: A systematic workflow for diagnosing and resolving low yield issues.

Diagram 2: Decision Pathway for Pyridine Functionalization

Pyridine Functionalization Strategy Start Desired Pyridine Carboxylic Acid Halogenated Is a Halogenated Precursor Available? Start->Halogenated Cross_Coupling Use Metal-Catalyzed Cross-Coupling Halogenated->Cross_Coupling Yes Direct_CH Direct C-H Functionalization Halogenated->Direct_CH No Final_Product Synthesized Product Cross_Coupling->Final_Product DMG Does the Substrate Have a Directing Metalating Group (DMG)? Direct_CH->DMG Directed_Lithiation Directed Ortho-Metalation DMG->Directed_Lithiation Yes N_Oxide Consider Pyridine N-Oxide Chemistry DMG->N_Oxide No Directed_Lithiation->Final_Product N_Oxide->Final_Product

Caption: A decision-making flowchart for selecting a synthetic strategy.

References

  • PubMed. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Protection and Deprotection of the Pyridine Nitrogen. Taylor & Francis Online. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. Retrieved from [Link]

  • ACS Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of substituted pyridinecarboxylic acids and study of their properties. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Okinawa Institute of Science and Technology Graduate University. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). OIST Innovation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing substituted pyridine-carboxylic acids. Google Patents.
  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
  • Royal Society of Chemistry. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Faraday Discussions. Retrieved from [Link]

  • ResearchGate. (2025). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
  • Zeitschrift für Naturforschung. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. Request PDF. Retrieved from [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson+. Retrieved from [Link]

  • ResearchGate. (2025). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules. Retrieved from [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2-pyridine carboxylic acid. Google Patents.
  • PMC. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Greener and regioselective lithiation of substituted pyridines. PDF. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Retrieved from [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

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  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Retrieved from [Link]

  • PubMed Central. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids. Google Patents.
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  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

  • PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Retrieved from [Link]

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Technical Support Center: Amide Bond Formation with Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered carboxylic acids in their coupling reactions. Here, we will explore the root causes of these difficulties and provide practical, field-tested solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is failing or giving very low yields. I suspect steric hindrance from my carboxylic acid is the problem. What's happening at the molecular level?

A1: Steric hindrance is a significant barrier in amide bond formation. The bulky groups on your carboxylic acid are likely impeding the reaction in several ways:

  • Inhibited Activation: The first step in most amide couplings is the activation of the carboxylic acid by a coupling reagent.[1] Bulky substituents near the carboxyl group can physically block the coupling reagent from accessing and activating it efficiently. This leads to a low concentration of the necessary reactive intermediate.

  • Slowed Nucleophilic Attack: Even if the carboxylic acid is successfully activated, the steric bulk can hinder the approach of the amine nucleophile. This increases the activation energy of the desired reaction, slowing it down considerably.[2]

  • Promotion of Side Reactions: When the primary reaction pathway is slow, side reactions can become more prominent. For instance, with carbodiimide reagents like DCC, the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea if the amine attack is sluggish. Similarly, with uronium reagents like HATU, the amine might react with the coupling reagent itself, forming a guanidinium byproduct.

Q2: I've confirmed the formation of an activated ester via LCMS, but the reaction with my hindered amine still doesn't proceed. What are my next steps?

A2: If the carboxylic acid is activated but the coupling is unsuccessful, the issue lies with the reactivity of the amine or the stability of the activated intermediate.[3] Here are several strategies to consider:

  • Increase the Reaction Temperature: For difficult couplings, increasing the temperature can provide the necessary energy to overcome the activation barrier. Reactions can be heated, sometimes up to 80°C or higher, but this should be done cautiously to prevent the decomposition of starting materials or products.[3][4]

  • Switch to a More Reactive Coupling Reagent: If standard reagents are failing, it's time to escalate to more potent options.

    • Phosphonium Salt Reagents: Reagents like PyBOP and PyAOP are known for their high efficiency in hindered couplings, including those involving N-methyl amino acids.[3][5] A key advantage of phosphonium salts is that they do not react with the amine component, preventing the formation of guanidinium byproducts that can occur with uronium reagents.[6]

    • Uronium/Aminium Salt Reagents: HATU, HBTU, and COMU are among the most efficient coupling reagents, known for fast reaction times.[7] HATU is often superior for difficult couplings due to the formation of highly reactive OAt esters.[7] COMU is a newer, highly reactive uronium reagent that is often more effective and safer than benzotriazole-based reagents.[3][8]

    • Acyl Fluoride Precursors: Converting the carboxylic acid to an acyl fluoride in situ creates a small, highly reactive intermediate that can overcome significant steric hindrance.[9] Reagents like TFFH and BTFFH have proven effective where other methods have failed.[3][9][10]

  • Change the Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO are generally effective.[11]

Troubleshooting Workflow

If you are encountering issues with a hindered amide bond formation, follow this logical troubleshooting workflow.

TroubleshootingWorkflow start Low / No Yield? check_activation Is the carboxylic acid activated? (Check via LCMS for activated ester) start->check_activation no_activation No check_activation->no_activation No yes_activation Yes check_activation->yes_activation Yes reagent_choice Increase Reactivity of Coupling Reagent (e.g., Carbodiimide -> HATU/PyBOP) no_activation->reagent_choice increase_temp Increase Reaction Temperature (e.g., RT to 50-80°C) yes_activation->increase_temp pre_activation Implement Pre-activation Protocol reagent_choice->pre_activation acyl_halide Convert to Acyl Halide (Acyl Fluoride or Chloride) increase_temp->acyl_halide

Caption: A troubleshooting decision tree for difficult amide couplings.

Advanced Strategies and Protocols

When standard methods fail, more advanced techniques are required. Here are detailed protocols for some of the most effective strategies for hindered amide bond formation.

Strategy 1: Pre-activation of the Carboxylic Acid

For challenging amines, the order of addition is critical. Pre-activating the carboxylic acid before introducing the amine ensures that the activated species is formed and ready to react, which can minimize side reactions.[3]

Protocol 1: General Procedure for Pre-activation with HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM (0.1–0.5 M).

  • Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[3]

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the crude product for further purification.

Strategy 2: Conversion to Acyl Halides

Acyl halides, particularly acyl fluorides and chlorides, are highly reactive intermediates that can overcome significant steric barriers.[9][12]

Protocol 2: In Situ Acyl Fluoride Formation with BTFFH

  • In a reaction vial, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).

  • Add BTFFH (1.2 equivalents) followed by pyridine (3.0 equivalents). Pyridine acts as both a base and a catalyst.[3]

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the acyl fluoride.

  • Add the hindered amine (1.0 equivalent).

  • Seal the vessel and heat the reaction mixture to 80°C.

  • Monitor the reaction progress over 12-24 hours via LCMS.

  • After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.

  • Perform a standard aqueous workup and purification of the crude product.[3]

Protocol 3: Acyl Chloride Formation with Thionyl Chloride

  • In a fume hood, dissolve or suspend the carboxylic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂). Alternatively, use a solvent like DCM or toluene.

  • Add a catalytic amount of DMF.

  • Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases.[13]

  • Carefully remove the excess thionyl chloride by distillation or under reduced pressure.

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Cool the solution in an ice bath and slowly add the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup to isolate the crude amide.

Strategy 3: The Mixed Anhydride Method

The mixed anhydride method is a classic and effective way to activate carboxylic acids, particularly when other methods fail.[14]

Protocol 4: Mixed Anhydride Formation with Isobutyl Chloroformate

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like THF or DCM.

  • Cool the solution to -15°C.

  • Add a tertiary amine base such as N-methylmorpholine (NMM) (1.1 equivalents).

  • Slowly add isobutyl chloroformate (1.0 equivalent) and stir for 10-30 minutes at -15°C.

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) in the same solvent.

  • Add the amine solution to the mixed anhydride solution at -15°C.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off any precipitated salts and perform an aqueous workup to isolate the product.

Comparative Data of Coupling Reagents

The choice of coupling reagent is critical for success. The following table summarizes the properties and applications of common coupling reagents for hindered systems.

Coupling ReagentClassAdvantagesDisadvantagesBest For
DCC/DIC CarbodiimideInexpensive, widely available.[15]Can cause racemization, byproduct can be difficult to remove.Routine, non-hindered couplings.
HATU Uronium SaltHighly reactive, fast reaction times, low racemization.[7][16]Can react with the amine to form guanidinium byproducts.Difficult couplings, sterically hindered amino acids.
PyBOP Phosphonium SaltHighly reactive, no guanidinium byproduct formation.Can be more expensive.Sterically hindered systems, N-methyl amino acids.[3]
COMU Uronium SaltVery high reactivity, safer than benzotriazole-based reagents.[8][10]Can be less stable in solution.Extremely difficult couplings where other reagents fail.
T3P® Phosphonic AnhydrideEffective for hindered systems, low epimerization.[17]Requires careful handling.Segment coupling and cyclization of hindered peptides.[17]
BTFFH/TFFH Fluorinating AgentForms small, highly reactive acyl fluoride, excellent for extreme steric hindrance.[3][9]Reagents can be moisture-sensitive.Cases where all other coupling methods have failed.[9]

Final Recommendations

When faced with a challenging amide bond formation involving a hindered carboxylic acid, a systematic and logical approach is key.

  • Start with a robust coupling reagent: For hindered systems, HATU or PyBOP are excellent starting points.

  • Optimize reaction conditions: If the initial attempt is unsuccessful, consider pre-activation and increasing the reaction temperature.

  • Escalate to more powerful methods: If necessary, move to acyl halide formation or the use of highly reactive reagents like COMU.

By understanding the underlying principles of amide bond formation and employing these advanced strategies, you can significantly increase your chances of success in synthesizing even the most challenging sterically hindered amides.

References

  • Benchchem. Troubleshooting difficult amide bond formation with hindered substrates.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Boc Sciences. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.

  • Matsubara, T., & Ueta, C. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(38), 8664–8675.

  • Blanchet, J., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications.

  • Combi-Blocks. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015).

  • Synfacts. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted Malononitriles. Synfacts, 18(09), 0945.

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664-8675.

  • Chemistry For Everyone. (2024, May 11). Can Amide Bond Formation Be Reversed? [Video]. YouTube.

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-(Aminomethyl)heptane.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

  • Aapptec. Coupling Reagents.

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4756-4805.

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 53(15), 5376–5402.

  • Chen, F. M., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618.

  • G. A. G. G. D. A. T. (2019). Amide Bond Activation of Biological Molecules. Molecules, 24(18), 3298.

  • Chen, F. M., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618.

  • Fisher Scientific. Amide Synthesis.

  • Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2011). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis, 1(6), 592-595.

  • Reddit. (2021). r/Chempros - Tips and tricks for difficult amide bond formation?

  • König, S., Klose, J., & Bienert, M. (2007). 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides. Chemical Communications, (21), 2191-2193.

  • Ulven, T., & Tautermann, C. S. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 143-149.

  • DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis.

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • Singh, R. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(24), 3002-3006.

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.

  • Pini, M., et al. (2021). Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & l'Industria, (4), 10-17.

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.

  • Tarbell, D. S. (1969). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 1-36.

  • Benchchem. (2024). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.

  • Wikipedia. Acyl chloride.

  • Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide.

  • Google Patents. (2003). Process for the preparation of mixed anhydrides.

Sources

Technical Support Center: 3-Fluoro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Fluoro-6-methoxypyridine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide field-proven insights and practical solutions to common challenges and side reactions encountered during its use. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Compound Overview and Reactivity Profile

This compound is a highly functionalized heterocyclic compound, valued for its utility in constructing complex molecular architectures in drug discovery. However, its unique electronic and steric properties present specific challenges. The pyridine nitrogen, the carboxylic acid, the fluoro substituent, and the methoxy group all contribute to a complex reactivity profile that must be carefully managed.

This guide will focus on the most prevalent issues: challenges in amide coupling, thermal decarboxylation, and other potential side reactions involving the pyridine core.

Property Value
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
CAS Number 1214328-79-6
Appearance Off-white to light yellow solid
Key Reactivity Hotspots 1. Carboxylic Acid (Coupling, Decarboxylation)2. Pyridine Nitrogen (Basicity, Zwitterion Formation)3. C-F Bond (Potential for SNAr)4. C-O Bond (Potential for Demethylation)

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing diagnostic advice and actionable protocols.

Area 1: Amide Coupling Reactions

Amide bond formation is the most common application for this reagent. However, the electronic nature of the pyridine ring can complicate standard procedures.

Question 1: My amide coupling reaction has stalled or shows low conversion. What are the likely causes and how can I fix it?

Answer: Low conversion in amide coupling with this substrate typically stems from one of three issues: inefficient carboxylic acid activation, poor nucleophilicity of the amine coupling partner, or a competing side reaction. The electron-withdrawing nature of the fluorine and the pyridine nitrogen can influence the reactivity of the adjacent carboxylic acid.

Causality and Troubleshooting Steps:

  • Inefficient Acid Activation: The formation of the active ester (e.g., with HATU, HOBt) may be sluggish. While you may observe the active ester by LC-MS, its subsequent reaction with the amine is the crucial step.

  • Poor Amine Nucleophilicity: Electron-deficient anilines or sterically hindered amines are particularly challenging partners. The activated acid is an electrophile, but if the amine is not a sufficiently strong nucleophile, the reaction will not proceed efficiently.

  • Suboptimal Base Choice: The choice of base is critical. Non-nucleophilic, hindered bases like diisopropylethylamine (DIPEA) are standard. However, if your amine is an HCl salt, ensure you use at least 2 equivalents of base: one to neutralize the salt and one for the coupling reaction itself. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, but it should be used with caution as it can promote side reactions.[1]

  • Thermal Instability: As we will discuss in detail below, heating the reaction mixture to force conversion is a significant risk and can lead to decarboxylation.[2][3][4]

Below is a logical workflow to diagnose and solve your coupling issues.

G cluster_troubleshooting Troubleshooting Path start Low Amide Yield check_sm Confirm Starting Material Purity start->check_sm check_reagents Are Coupling Reagents / Base Fresh? check_sm->check_reagents lcms Monitor by LCMS: Is Activated Ester Formed? check_reagents->lcms no_ester NO: - Increase activation time - Switch to more potent activator (e.g., COMU) lcms->no_ester No yes_ester YES: Reaction stalls after ester formation. lcms->yes_ester Yes solution Optimized Protocol no_ester->solution amine_issue Is Amine Weakly Nucleophilic or Hindered? yes_ester->amine_issue yes_amine YES: - Increase equivalents of amine (if cheap) - Add catalytic DMAP - Switch to acyl chloride method (see Protocol 2) amine_issue->yes_amine Yes no_amine NO: - Check for decarboxylation byproduct - Screen different solvents (e.g., DMF, NMP, DCM) amine_issue->no_amine No yes_amine->solution no_amine->solution

Caption: Troubleshooting workflow for amide coupling.

Question 2: I'm observing an unexpected byproduct with a mass corresponding to the loss of ~44 Da. Is this decarboxylation?

Answer: Yes, this is highly likely. Pyridine-2-carboxylic acids are known to undergo thermal decarboxylation to yield the corresponding pyridine. The mechanism is facilitated by the adjacent ring nitrogen, which stabilizes the intermediate through the formation of a zwitterion.[2][3][4] Heating the reaction is the primary driver for this side reaction.

Mechanism of Decarboxylation: The process involves the formation of a zwitterionic intermediate, which then loses CO₂. This pathway is significantly more favorable than for benzoic acids lacking the ortho-nitrogen.[4][5]

Caption: Thermal decarboxylation side reaction.

Mitigation Strategy:

  • Strict Temperature Control: Avoid heating amide coupling reactions above 40-50°C. Most modern coupling reagents are highly effective at room temperature.

  • Order of Addition: Pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and base before adding the amine can sometimes improve yields and minimize the total reaction time needed.

  • Alternative Activation: If heating is unavoidable for a particularly difficult coupling, consider converting the carboxylic acid to an acyl chloride first (see Protocol 2), which can then be reacted with the amine at a lower temperature.

Question 3: How do I choose the optimal coupling reagent for this acid?

Answer: There is no single "best" reagent, as the optimal choice depends on the amine's reactivity, cost, and scale. However, for this substrate, uronium/aminium salts are generally reliable.

ReagentClassProsCons
HATU/HBTU Uronium/Aminium SaltHigh reactivity, fast kinetics, low epimerization risk with chiral amines.More expensive, can form guanidinium byproduct with the amine.
EDC/HOBt CarbodiimideInexpensive, water-soluble urea byproduct is easily removed by workup.Can be less effective for hindered or electron-poor amines.[6]
T3P® Phosphonic AnhydrideVery powerful, high yielding, byproducts are water-soluble.Requires stoichiometric amounts of base to neutralize acidic byproducts.
SOCl₂ Acyl Chloride FormationCreates a highly reactive acyl chloride for difficult couplings.Harsh conditions (heat) may be needed, can cause other side reactions.[6]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Amide Coupling

This protocol is a robust starting point for most primary and secondary amines.

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M), add HATU (1.1 equiv).

  • Add DIPEA (2.5 equiv) to the mixture and stir at room temperature for 1 minute.

  • Add the desired amine (1.05 equiv) to the reaction mixture.

  • Stir at room temperature for 2-4 hours. Monitor reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Acyl Chloride Formation for Challenging Amines

This two-step procedure is recommended for weakly nucleophilic or sterically demanding amines where standard coupling fails.

  • Step A: Acyl Chloride Formation

    • In a flame-dried flask under N₂, suspend this compound (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add oxalyl chloride (1.5 equiv) followed by a catalytic amount of DMF (1-2 drops).

    • Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored for the cessation of gas evolution.

    • Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. The resulting acyl chloride is typically used immediately without further purification.

  • Step B: Amide Formation

    • Dissolve the amine (1.0 equiv) and a non-nucleophilic base such as DIPEA or 2,6-lutidine (1.5 equiv) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of the crude acyl chloride from Step A in DCM.

    • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by LC-MS.

    • Perform an aqueous workup as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Avoid prolonged exposure to atmospheric moisture, as this can affect reactivity in subsequent steps. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Q2: Is nucleophilic aromatic substitution (SNAr) of the fluorine atom a concern? A: Under typical amide coupling or neutral/acidic conditions, SNAr at the C3-fluorine is unlikely. The pyridine ring is not sufficiently activated for this to be a facile process. However, under strongly basic conditions with potent nucleophiles (e.g., sodium methoxide, thiolates) and elevated temperatures, displacement of the fluoride is possible. Fluoropyridines are generally more reactive towards SNAr than their chloro-analogs.[8] If your workflow involves such conditions, be mindful of this potential byproduct.

Q3: Can the methoxy group be cleaved during my reaction or workup? A: Cleavage of the methyl ether is a possibility under strongly acidic conditions, particularly with reagents like HBr, HI, or BBr₃. Standard aqueous acidic workups (e.g., 1M HCl) are generally safe at room temperature. Avoid prolonged heating in the presence of strong acids.

References

  • Brown, E. V., & Cantwell, N. H. (1952). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. Journal of the American Chemical Society.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry.
  • Ma, T., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews.
  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • Reddit. (2022). r/Chempros: amide coupling help. [Link]

  • Barrow, J. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Le-Houx, J., & Bédard, A.-C. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • Radomski, J. Z., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ACS Catalysis. [Link]

  • Reddit. (2021). r/Chempros: Tips and tricks for difficult amide bond formation? [Link]

Sources

Technical Support Center: Stability Studies of 3-Fluoro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-6-methoxypyridine-2-carboxylic acid. It is designed as a practical resource, offering troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during stability testing. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and success of your experimental work.

Section 1: Frequently Asked Questions (FAQs) - General Handling and Stability Profile

This section addresses preliminary questions regarding the intrinsic stability and proper handling of this compound.

Q1: What are the primary degradation pathways I should be concerned about for this molecule?

Based on the structure, which features a substituted pyridine ring, a carboxylic acid, a methoxy group, and a fluorine atom, you should anticipate susceptibility to several degradation mechanisms. Forced degradation studies are designed to intentionally trigger these pathways to understand the molecule's intrinsic stability.[1][2] The most likely pathways include:

  • Hydrolysis: The molecule could be susceptible to pH-dependent hydrolysis. Under harsh acidic conditions, the methoxy ether linkage may be cleaved. The stability of the entire molecule can be influenced by the pH of the solution.

  • Oxidation: Pyridine and its derivatives can be susceptible to oxidation.[3] The pyridine ring itself or the methoxy group could be targets for oxidative degradation, especially in the presence of peroxide or metallic ions.

  • Photolysis: Aromatic systems like the pyridine ring can absorb UV/Visible light, which can lead to photolytic degradation. This often involves radical mechanisms and can result in complex degradation profiles, including ring cleavage.[4][5][6] It is crucial to conduct photostability testing as outlined in ICH guideline Q1B.[7][8][9]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition, which may proceed through radical pathways.[10][11] The presence of functional groups can lower the overall thermal stability compared to the parent pyridine molecule.

Q2: How should I store the solid material and its solutions to minimize degradation?

For optimal stability, the solid material should be stored in a tightly sealed container in a cool, dry, and dark environment. A desiccator at refrigerated temperatures (2-8°C) is recommended. For solutions, the storage conditions depend on the solvent and pH. Given the potential for hydrolytic and photolytic degradation, solutions should be freshly prepared whenever possible. If storage is necessary, they should be protected from light and stored at low temperatures. Avoid high pH (alkaline) or low pH (strongly acidic) conditions for prolonged storage unless those are the specific conditions being studied.

Q3: How does pH affect the stability and solubility of this compound in aqueous solutions?

The pH of the medium is a critical factor. The carboxylic acid group (pKa is predicted to be around 2.7 for the similar 3-Fluoropyridine-2-carboxylic acid) will be deprotonated at neutral and basic pH, forming a carboxylate salt, which typically increases aqueous solubility.[12] Conversely, at a pH below its pKa, the compound will be in its less soluble free-acid form. Stability is also pH-dependent; susceptibility to hydrolysis is often catalyzed by either acidic or basic conditions.[13][14] Therefore, it is essential to evaluate the stability profile across a wide range of pH values as part of your forced degradation studies.[8]

Section 2: A Practical Guide to Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] The goal is to achieve a target degradation of 5-20%, which is generally sufficient to identify and characterize potential degradation products without destroying the molecule entirely.[15]

Q4: How do I design and execute a comprehensive forced degradation study for this compound?

A systematic approach is required. The following workflow provides a robust framework for your study, grounded in ICH principles.[7][8][16]

Forced Degradation Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Stress Sample Generation cluster_2 Phase 3: Analysis & Evaluation A Define Study Objectives (ICH Q1A/Q1B) B Develop & Validate Preliminary Analytical Method (e.g., RP-HPLC) A->B C Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) B->C D Acid Hydrolysis (HCl) C->D E Base Hydrolysis (NaOH) C->E F Oxidative Stress (H2O2) C->F G Thermal Stress (Solid & Solution) C->G H Photolytic Stress (UV/Vis Light) C->H I Control Sample (Unstressed) C->I J Analyze Samples at Time Points (e.g., 0, 2, 8, 24, 48 hrs) D->J E->J F->J G->J H->J I->J K Quantify Degradation (Peak Area % vs. Control) J->K L Assess Mass Balance K->L M Characterize Degradants (LC-MS, NMR if needed) L->M M->B Refine Method (Stability-Indicating)

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

The following are starting-point protocols. The duration and stress levels may need to be adjusted to achieve the target 5-20% degradation.

Protocol 2.1: Acidic and Basic Hydrolysis

  • Rationale: To evaluate the susceptibility of the compound to hydrolysis at pH extremes. The methoxy group is a key functional group to monitor under acidic conditions.

  • Procedure:

    • Prepare three sample sets. To separate vials, add an aliquot of your stock solution (e.g., 1 mL of 1 mg/mL).

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Neutral: Add an equal volume of water (control).

    • Incubate all samples at a controlled temperature (e.g., 60°C), protected from light.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • Crucially, neutralize the acidic and basic samples before analysis (e.g., with an equimolar amount of NaOH or HCl, respectively) to halt the reaction and prevent damage to the analytical column.

    • Analyze all samples by your stability-indicating method.

Protocol 2.2: Oxidative Degradation

  • Rationale: To assess the molecule's stability in the presence of an oxidizing agent. Hydrogen peroxide is a standard choice.

  • Procedure:

    • To a vial containing an aliquot of your stock solution, add an appropriate volume of 3% hydrogen peroxide (H₂O₂).

    • Maintain a control sample with the drug substance in the same solvent but without H₂O₂.

    • Incubate the samples at room temperature, protected from light.

    • Monitor the reaction at various time points. The reaction can be slower than hydrolysis, so it may require longer incubation or gentle heating (e.g., 40°C) if no degradation is observed.

    • Analyze by HPLC.

Protocol 2.3: Thermal Stress

  • Rationale: To evaluate the impact of high temperature on the drug substance in both solid and solution states.

  • Procedure:

    • Solid State: Place a small amount of the solid compound in a vial and expose it to elevated temperatures (e.g., 70°C) in a calibrated oven.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile) and expose it to the same temperature, ensuring the vial is sealed to prevent solvent evaporation.

    • Include control samples stored at recommended conditions for both solid and solution states.

    • Analyze at set time points. For the solid sample, you will need to accurately weigh and dissolve it before analysis.

Protocol 2.4: Photostability Testing

  • Rationale: To determine if the compound is degraded by exposure to light, as required by ICH Q1B.[9]

  • Procedure:

    • Expose a sample of the drug substance (both solid and in solution) to a light source that provides combined UV and visible output, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

    • Place all samples in a photostability chamber and expose them for the required duration.

    • Analyze the light-exposed samples against the dark controls to determine the extent of photodegradation.

Data Summary and Interpretation

Organize your results in a clear format to facilitate comparison and interpretation.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionTime (hrs)Assay of Parent (%)RRT of Major Degradant% Area of Major DegradantTotal Degradants (%)Mass Balance (%)
0.1 M HCl, 60°C2491.20.856.88.8100.0
0.1 M NaOH, 60°C2495.51.123.14.5100.0
3% H₂O₂, RT4888.70.919.111.399.8
Thermal (Solid), 70°C7299.1-<0.50.9100.1
Photolytic (Solution)-85.3Multiple-14.799.5
Control7299.8-<0.10.2100.0

RRT = Relative Retention Time

Section 3: Analytical Method Troubleshooting

A robust, stability-indicating analytical method is the cornerstone of any stability study. Reverse-phase HPLC with UV detection is typically the method of choice for this type of molecule.[17][18]

Q5: I'm observing new peaks in my chromatograms after stressing a sample. How do I determine if my method is adequate?

  • Peak Purity: A key requirement for a stability-indicating method is the ability to resolve the parent peak from all degradation products. Use a photodiode array (PDA) detector to assess peak purity. If the parent peak is spectrally pure across all stress conditions, it indicates no co-elution.

  • Mass Balance: The sum of the assay value of the parent drug and the levels of all degradation products should remain close to 100% of the initial value.[1] Poor mass balance (<95%) may suggest that some degradants are not being detected (e.g., they lack a chromophore, are volatile, or are irreversibly adsorbed to the column).

  • Method Refinement: If you observe co-elution or poor mass balance, you must re-develop your analytical method. This may involve changing the column, mobile phase composition (organic modifier, pH, additives), or gradient slope.

Q6: My results are inconsistent between runs. What are the common sources of variability?

  • Sample Preparation: Ensure that samples are fully dissolved and that neutralization steps after acid/base hydrolysis are precise and consistent. Incomplete neutralization can cause shifts in retention time.

  • Reference Standard: Use a well-characterized reference standard. Verify its purity and ensure it is stored under conditions that prevent its degradation.

  • System Suitability: Always run system suitability tests before sample analysis. Key parameters include retention time precision, peak area precision, tailing factor, and theoretical plates. Failure to meet pre-defined criteria indicates a problem with the HPLC system or method.

  • Injection Volume Precision: Use a high-quality autosampler to minimize variability in injection volume.[19]

Section 4: Visualizing Potential Degradation Pathways

While definitive structural elucidation requires advanced techniques (e.g., LC-MS/MS, NMR), a hypothetical degradation map based on chemical principles can guide your investigation.

Potential Degradation Pathways Parent 3-Fluoro-6-methoxypyridine- 2-carboxylic acid Hydrolysis_Product Hydrolysis Product (6-hydroxy derivative) Parent->Hydrolysis_Product Acid Hydrolysis (H+) Oxidation_Product Oxidation Product (N-oxide) Parent->Oxidation_Product Oxidation (H2O2) Photolysis_Product Photolysis Products (Ring-opened fragments) Parent->Photolysis_Product Photolysis (hν) Thermal_Product Decarboxylation Product Parent->Thermal_Product Thermal Stress (Δ)

Caption: Hypothetical degradation pathways for the target molecule.

This diagram illustrates potential transformations:

  • Acid Hydrolysis: Cleavage of the methoxy ether to yield the 6-hydroxy analog.

  • Oxidation: Formation of a pyridine N-oxide is a common oxidative pathway for pyridine rings.

  • Photolysis: High-energy light can induce cleavage of the pyridine ring, leading to various smaller, highly functionalized fragments.[4][5]

  • Thermal Stress: Decarboxylation (loss of CO₂) from the carboxylic acid group is a possible degradation pathway at high temperatures.

By systematically applying the principles and protocols in this guide, you will be well-equipped to conduct a thorough and scientifically sound stability study of this compound, generating data that is both reliable and compliant with regulatory expectations.

References

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link].

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 56(5), 1352–1356. Available at: [Link].

  • International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link].

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC - NIH. Available at: [Link].

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available at: [Link].

  • KK Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. Available at: [Link].

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  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology. Available at: [Link].

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498. Available at: [Link].

  • Sherwood, J. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids. RSC Blogs. Available at: [Link].

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  • Ohsugi, M., Inoue, Y., Takami, K., & Namikawa, M. (1981). Microbial Degradation of α-Picolinic Acid, 2-Pyridinecarboxylic Acid. Agricultural and Biological Chemistry, 45(8), 1879-1880. Available at: [Link].

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Validation & Comparative

A Guide to the Spectroscopic Analysis of 3-Fluoro-6-methoxypyridine-2-carboxylic acid: A Predictive ¹H and ¹³C NMR Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-6-methoxypyridine-2-carboxylic acid (CAS 1214328-79-6)[1]. As a highly substituted pyridine derivative, this compound presents a unique spectroscopic challenge and an opportunity to explore the interplay of various substituent effects on chemical shifts and coupling constants. This document serves as a predictive comparison guide for researchers, scientists, and drug development professionals, offering a detailed theoretical framework supported by established NMR principles and experimental data from analogous structures. We will dissect the anticipated proton and carbon spectra, explain the rationale behind the predicted values, provide a standardized experimental protocol for data acquisition, and visualize the key nuclear interactions.

Introduction: The Structural Significance of a Multi-substituted Pyridine

This compound is a compound of interest in medicinal chemistry and materials science due to its densely functionalized heterocyclic core. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. NMR spectroscopy is the definitive tool for this purpose, providing unambiguous structural elucidation.

The molecule's structure incorporates:

  • An electron-deficient pyridine ring.

  • A strongly electron-withdrawing fluorine atom at the C3 position.

  • An electron-donating methoxy group at the C6 position.

  • A carboxylic acid group at the C2 position.

This unique combination of electronic effects dictates the magnetic environment of each nucleus, leading to a complex but interpretable NMR fingerprint. This guide will predict this fingerprint by comparing expected values against established data for substituted pyridines and fluorinated aromatic systems.[2][3]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals: two in the aromatic region corresponding to the pyridine ring protons, one for the methoxy group, and one for the acidic proton of the carboxylic acid. The analysis hinges on understanding the electronic influence of the substituents and the spin-spin coupling between neighboring protons and the fluorine atom.

Key Predictions:

  • H5 Proton: This proton is expected to appear furthest downfield among the ring protons due to being ortho to the electron-donating methoxy group but also part of the electron-deficient pyridine system. It will be split by the adjacent H4 proton (³JH-H) and by a weaker, four-bond coupling to the fluorine atom (⁴JH-F). This should result in a doublet of doublets.

  • H4 Proton: This proton is ortho to the fluorine atom and will experience significant deshielding. It will be split by the adjacent H5 proton (³JH-H) and a stronger, three-bond coupling to the fluorine atom (³JH-F). This will also appear as a doublet of doublets. Vicinal fluorine-proton coupling constants (³JH-F) can range widely, typically from 1.9 to 44.4 Hz, depending on geometry and substituent effects.[4]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to other protons. They will appear as a sharp singlet, typically in the 3.5-4.0 ppm range.[5]

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. It is expected to appear far downfield, typically between 10-12 ppm, and its presence can be confirmed by its disappearance upon a D₂O shake.[6]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H5~7.8 - 8.2dd³JH5-H4 ≈ 8-9 Hz; ⁴JH5-F3 ≈ 1-3 Hz
H4~7.4 - 7.8dd³JH4-H5 ≈ 8-9 Hz; ³JH4-F3 ≈ 4-7 Hz
-OCH₃~3.9 - 4.1sN/A
-COOH~10.0 - 12.0br sN/A

Note: Predictions are based on typical values for substituted pyridines and fluorinated aromatics in a solvent like DMSO-d₆.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct carbon signals. The most informative features of this spectrum will be the chemical shifts, which reflect the electronic environment of each carbon, and the C-F coupling constants, which provide definitive evidence for the fluorine atom's position.

Key Predictions:

  • C-F Couplings: The presence of fluorine will induce splitting in the signals of nearby carbon atoms. The magnitude of the coupling constant (JC-F) is highly dependent on the number of bonds separating the nuclei.[7]

    • ¹JC3-F: The direct, one-bond coupling will be very large, typically in the range of 170-250 Hz, and is a key diagnostic feature.[7][8] The C3 signal will therefore appear as a doublet.

    • ²JC-F: Two-bond couplings to C2 and C4 will be smaller, around 15-30 Hz. Both the C2 and C4 signals will appear as doublets.[8]

    • ³JC-F & ⁴JC-F: Longer-range couplings to C5 and C6 will be even smaller, typically 1-5 Hz, and may not always be resolved but can lead to signal broadening.

  • Chemical Shifts:

    • C3: Directly bonded to the highly electronegative fluorine, this carbon will be significantly shifted downfield.

    • C6: Bonded to the oxygen of the methoxy group, this carbon will also be strongly deshielded.

    • C2: Attached to both the ring nitrogen and the carboxylic acid group, this carbon will also appear at a relatively low field.

    • Carboxylic Carbonyl (-COOH): This carbon typically appears in the 160-180 ppm range.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

CarbonPredicted δ (ppm)Predicted Multiplicity (due to F)Predicted Coupling Constant (J, Hz)
-COOH~165 - 170d³JC-F ≈ 2-5 Hz
C6~160 - 165d (or broadened)⁴JC-F ≈ 1-3 Hz
C3~155 - 160d¹JC-F ≈ 220-250 Hz
C2~145 - 150d²JC-F ≈ 20-30 Hz
C5~140 - 145d (or broadened)³JC-F ≈ 3-6 Hz
C4~110 - 115d²JC-F ≈ 15-25 Hz
-OCH₃~55 - 60sN/A

Note: Predictions are based on typical values and substituent effects in a solvent like DMSO-d₆.

Visualization of Key NMR Interactions

The following diagram illustrates the primary spin-spin couplings that define the NMR spectra of this compound.

Caption: Key J-couplings in this compound.

Standard Operating Protocol for NMR Data Acquisition

To validate these predictions, a rigorous and standardized experimental approach is necessary. The following protocol outlines the steps for acquiring high-quality 1D ¹H and ¹³C NMR spectra.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it effectively dissolves carboxylic acids and its residual proton peak (~2.50 ppm) does not typically overlap with analyte signals. Its water peak (~3.33 ppm) can also be monitored.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

B. Instrument Setup & Calibration (400 MHz Spectrometer or higher recommended)

  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

  • Tuning & Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity and optimal pulse shapes.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

C. ¹H NMR Spectrum Acquisition

  • Experiment: Standard 1D proton (zg30).

  • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

  • Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay.

  • Acquisition Time (AQ): Set to at least 3-4 seconds for good resolution.

  • Relaxation Delay (D1): Set to 2-5 seconds.

  • Number of Scans (NS): Acquire at least 16 scans for a good signal-to-noise ratio.

  • Processing: Apply an exponential line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum carefully. Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

D. ¹³C NMR Spectrum Acquisition

  • Experiment: Standard 1D carbon with proton decoupling (zgpg30).

  • Spectral Width: Set a spectral width of approximately 220-240 ppm (e.g., from -10 to 220 ppm).

  • Pulse Angle: Use a 30° pulse angle.

  • Acquisition Time (AQ): Set to ~1-2 seconds.

  • Relaxation Delay (D1): Set to 2 seconds.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Processing: Apply an exponential line broadening factor of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

Conclusion

The NMR spectra of this compound are predicted to be highly informative, with each substituent leaving a distinct and measurable imprint. The ¹H spectrum is characterized by two coupled doublet of doublets in the aromatic region, showcasing both H-H and H-F couplings. The ¹³C spectrum is dominated by the large one-bond C-F coupling constant at C3 and smaller, multi-bond couplings at adjacent carbons. By comparing experimentally acquired data to the predictive framework and tables provided in this guide, researchers can achieve a rapid and confident structural confirmation of this valuable chemical entity.

References

  • Coupling of Protons with Fluorine Page - ResearchGate. (2007). Accessed January 15, 2026. [Link]

  • Peralta, J. E., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

  • Moser, A. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs Blog. [Link]

  • Guerra, A. S., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(21), 5190. [Link]

  • Carbon-fluorine coupling constants, n J CF. | Download Scientific Diagram - ResearchGate. (n.d.). Accessed January 15, 2026. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

  • Supporting Information - The Royal Society of Chemistry. (2019). Accessed January 15, 2026. [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327. [Link]

  • Ledaal, T. (1968). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 72(12), 4232-4235. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Poziomek, E. J., et al. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

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  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]

  • Williamson, K. L., et al. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes. Journal of the American Chemical Society, 88(14), 3341-3346. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Accessed January 15, 2026. [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Duddeck, H. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. Structure Elucidation by Modern NMR, 197-238. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Accessed January 15, 2026. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • MDPI. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (n.d.). The 13C-NMR spectrum of compound[4]. Accessed January 15, 2026. [Link]

  • Crysdot LLC. (n.d.). 2-fluoro-6-methoxypyridine-4-carboxylic acid. Accessed January 15, 2026. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectral fragmentation behavior of 3-Fluoro-6-methoxypyridine-2-carboxylic acid, a compound of interest in pharmaceutical and chemical research. Understanding its fragmentation signature is critical for unambiguous identification, structural elucidation, and differentiation from isomeric and related structures during drug discovery and development. This document moves beyond a simple cataloging of fragments to explain the chemical rationale behind the observed fragmentation pathways, comparing them with relevant alternatives to provide a comprehensive analytical framework.

Introduction: The Analytical Imperative

In modern drug development, speed and accuracy in compound characterization are paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for providing detailed structural information on small molecules.[1][2] The fragmentation pattern of a molecule under collision-induced dissociation (CID) is a unique fingerprint, governed by the molecule's inherent chemical structure, including its functional groups and their relative positions.

For a substituted pyridine derivative like this compound, the interplay between the carboxylic acid, methoxy, and fluoro substituents on the pyridine core dictates a complex yet predictable fragmentation cascade. This guide will dissect these pathways, offering researchers a robust method for identifying this specific molecule and distinguishing it from close structural analogs.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of this compound (Molecular Formula: C₇H₆FNO₃; Monoisotopic Mass: 171.0332 u) is best understood by considering the molecule's behavior in both positive and negative ionization modes. Electrospray ionization (ESI) is the preferred method for this class of polar, thermally labile compounds.[3][4]

Positive Ion Mode ([M+H]⁺, m/z 172.04)

In positive ESI mode, the molecule readily protonates, likely at the most basic site, the pyridine nitrogen. The resulting even-electron ion ([M+H]⁺) at m/z 172.04 serves as the precursor for MS/MS fragmentation. The primary fragmentation routes are driven by the loss of small, stable neutral molecules.

  • Loss of Water (H₂O): The protonated carboxylic acid group can easily eliminate a molecule of water, a common fragmentation pathway for organic acids.[5][6] This results in a prominent fragment ion at m/z 154.03 , corresponding to the formation of a stable acylium ion.

  • Loss of Carbon Monoxide (CO) following H₂O loss: The acylium ion at m/z 154.03 can subsequently lose carbon monoxide, another common neutral loss from carbonyl-containing fragments.[7] This leads to a fragment at m/z 126.02 .

  • Loss of Methanol (CH₃OH): A rearrangement involving the methoxy group and the adjacent carboxylic acid can lead to the elimination of methanol. This is a characteristic loss for methoxy-substituted aromatic acids and would produce a fragment at m/z 140.02 .

  • Loss of Methyl Radical (•CH₃): While less common for even-electron ions, the loss of a methyl radical from the methoxy group can occur, yielding an ion at m/z 157.02 .

Negative Ion Mode ([M-H]⁻, m/z 170.03)

In negative ESI mode, the molecule deprotonates at the acidic carboxylic acid site, forming the carboxylate anion [M-H]⁻ at m/z 170.03. The fragmentation of this precursor ion is dominated by the charge-driven expulsion of neutral molecules.

  • Loss of Carbon Dioxide (CO₂): This is the most characteristic and often the most abundant fragmentation pathway for deprotonated carboxylic acids.[8] The loss of CO₂ results in a highly stable pyridinyl anion at m/z 126.02 . This is a diagnostic fragment for the core structure.

  • Loss of a Methyl Radical (•CH₃): Following decarboxylation, the resulting anion at m/z 126.02 could potentially lose a methyl radical from the methoxy group, although this is a less favored pathway, to produce a radical anion at m/z 111.00 .

The following diagram illustrates the predicted fragmentation pathways for the protonated molecule.

Precursor [M+H]⁺ m/z 172.04 C₇H₇FNO₃⁺ Frag154 [M+H-H₂O]⁺ m/z 154.03 C₇H₅FNO₂⁺ Precursor->Frag154 - H₂O (18.01 u) Frag140 [M+H-CH₃OH]⁺ m/z 140.02 C₆H₃FNO₂⁺ Precursor->Frag140 - CH₃OH (32.03 u) Frag126 [M+H-H₂O-CO]⁺ m/z 126.02 C₆H₅FNO⁺ Frag154->Frag126 - CO (28.01 u)

Caption: Predicted fragmentation of protonated this compound.

The next diagram shows the primary fragmentation pathway for the deprotonated molecule.

Precursor_neg [M-H]⁻ m/z 170.03 C₇H₅FNO₃⁻ Frag126_neg [M-H-CO₂]⁻ m/z 126.02 C₆H₅FNO⁻ Precursor_neg->Frag126_neg - CO₂ (44.00 u)

Caption: Primary fragmentation of deprotonated this compound.

Comparative Fragmentation Analysis

To underscore the diagnostic value of the fragmentation pattern, we compare it with two plausible structural alternatives. The differences in their mass spectra highlight the influence of each substituent.

Alternative 1: 6-methoxypyridine-2-carboxylic acid (lacks fluorine)

  • Precursor Ion ([M+H]⁺): m/z 154.05

  • Key Difference: The fragmentation would be dominated by the loss of H₂O (to m/z 136.04) and CH₃OH (to m/z 122.04). All fragment ions will be 18 u lighter than the corresponding fluorine-containing fragments where the fluorine is retained. The absence of fragments associated with fluorine confirms its absence.

Alternative 2: 3-Fluoropyridine-2-carboxylic acid (lacks methoxy group)

  • Precursor Ion ([M+H]⁺): m/z 142.03

  • Key Difference: This analogue will primarily lose H₂O to yield a fragment at m/z 124.02. The characteristic loss of methanol (CH₃OH) or a methyl radical (•CH₃) will be absent, providing clear evidence against the presence of a methoxy group.

Precursor Ion ([M+H]⁺)Key Fragment 1 (Loss)Key Fragment 2 (Loss)Diagnostic Feature
Target: 3-Fluoro-6-methoxy... m/z 154.03 (-H₂O)m/z 140.02 (-CH₃OH)Presence of both H₂O and CH₃OH losses.
Alternative 1: 6-methoxy... m/z 136.04 (-H₂O)m/z 122.04 (-CH₃OH)Fragments are 18 u lighter; no F-containing ions.
Alternative 2: 3-Fluoro... m/z 124.02 (-H₂O)N/AAbsence of methoxy-related losses (-15, -30, -32 u).

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol outlines a standardized method for obtaining reproducible MS/MS spectra of the target compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Q-TOF or Orbitrap instrument.

Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Parameters (ESI Source):

    • Ionization Mode: ESI Positive and Negative (separate runs).

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Drying Gas (N₂) Temperature: 325 °C.[9]

    • Drying Gas Flow: 8 L/min.[9]

    • Nebulizer Pressure: 40 psi.[9]

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

  • MS and MS/MS Acquisition:

    • MS Scan Range: m/z 50 - 500.

    • Targeted MS/MS Precursor Ions: m/z 172.04 ([M+H]⁺) and m/z 170.03 ([M-H]⁻).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CE): Apply a stepped CE ramp (e.g., 10, 20, 40 eV) or a single optimized value (e.g., 25 eV) to observe both low-energy and high-energy fragments.[7] Varying collision energy is crucial for comprehensive structural analysis.

The following diagram outlines the general experimental workflow.

cluster_LC LC System cluster_MS Mass Spectrometer Sample Sample Injection (1 µg/mL) Column C18 Column Separation Sample->Column ESI ESI Source (+/- Ionization) Column->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Scan (Fragment Detection) CID->MS2 Data Data MS2->Data Data Analysis

Caption: General workflow for LC-MS/MS analysis of the target compound.

Conclusion

The mass spectral fragmentation of this compound is characterized by predictable and diagnostic pathways. In positive ion mode, the key fragments arise from neutral losses of water (m/z 154.03) and methanol (m/z 140.02). In negative ion mode, the dominant fragmentation is the loss of carbon dioxide, yielding a highly specific fragment at m/z 126.02.

By comparing these fragmentation patterns with those of non-fluorinated or non-methoxylated analogues, analysts can confidently confirm the presence and position of each functional group. The experimental protocol provided herein offers a reliable starting point for acquiring high-quality data to support structural elucidation in a research and drug development setting. This systematic approach ensures scientific rigor and trustworthiness in the analytical characterization of novel chemical entities.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

  • Taylor & Francis Online. (n.d.). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Taylor & Francis Online. [Link]

  • Harrison, A. G. (n.d.). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. [Link]

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Rapid Communications in Mass Spectrometry, 19(5), 539-549. [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Journal of The American Society for Mass Spectrometry. [Link]

  • Kalesy, S., & Santos, L. S. (Eds.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

  • Stoll, D. R. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10), 20-27. [Link]

  • Let's talk Science. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. [Link]

  • Moser, A. (n.d.). Identifying fragments using a Neutral Loss spectrum. ACD/Labs. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347. [Link]

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  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]

  • van der Hooft, J. J. J., et al. (2023). Cumulative Neutral Loss Model for Fragment Deconvolution in Electrospray Ionization High-Resolution Mass Spectrometry Data. Analytical Chemistry, 95(33), 12345-12353. [Link]

  • Li, Y., et al. (2018). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Scientific Reports, 8(1), 1-8. [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Mestrelab Research. [Link]

  • Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Current Organic Chemistry, 23(2), 126-142. [Link]

  • LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. [Link]

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  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Source not specified. [Link]

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  • Salem, M. A. I., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 6(3), 169-182. [Link]

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A Comparative Guide to the Infrared Spectroscopy of 3-Fluoro-6-methoxypyridine-2-carboxylic acid Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 3-Fluoro-6-methoxypyridine-2-carboxylic acid, a substituted pyridine derivative of interest in pharmaceutical and materials science research. While an experimental spectrum of this specific molecule is not publicly available, this document presents a detailed predictive analysis of its key vibrational modes. This prediction is grounded in the fundamental principles of IR spectroscopy and supported by comparative data from structurally related molecules.

We will dissect the expected spectral features arising from the carboxylic acid, pyridine ring, fluoro, and methoxy functional groups. Furthermore, this guide offers a comparative look at alternative solid-state sampling techniques, namely Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR), complete with detailed experimental protocols.

The Foundational Principles of IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule. When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies. The frequencies of absorbed radiation correspond to the energy required to excite these vibrations, which are characteristic of the types of bonds and functional groups present. This results in a unique spectral "fingerprint" for each molecule.

The primary vibrational modes observed are stretching (a change in bond length) and bending (a change in bond angle). The energy, and thus the wavenumber (cm⁻¹), of these vibrations is influenced by factors such as bond strength, the mass of the atoms involved, and the electronic environment of the functional group. For instance, stronger bonds and bonds between lighter atoms vibrate at higher frequencies.[1][2]

Predicted IR Spectrum of this compound

The structure of this compound contains four key functional groups that will give rise to characteristic absorption bands in the IR spectrum: the carboxylic acid (-COOH), the substituted pyridine ring, the carbon-fluorine bond (C-F), and the methoxy group (-OCH₃).

Molecular Structure of this compound

Caption: Molecular structure of the target analyte.

Based on established group frequencies and data from comparable molecules, the following table summarizes the predicted IR absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted Intensity
2500-3300Carboxylic AcidO-H StretchStrong, Very Broad
~1710Carboxylic AcidC=O StretchStrong
1210-1320Carboxylic AcidC-O StretchMedium
1550-1600 & 1400-1500Pyridine RingC=C and C=N StretchMedium to Strong
1000-1250C-F BondC-F StretchStrong
1000-1300 & ~2850Methoxy GroupC-O Stretch & C-H StretchMedium to Strong
900-960Carboxylic AcidO-H Bend (out-of-plane)Medium, Broad

Table 1: Predicted IR Absorption Bands for this compound.

In-Depth Analysis of Functional Group Vibrations

Carboxylic Acid Group (-COOH)

The carboxylic acid functional group provides some of the most distinct and easily identifiable peaks in an IR spectrum.

  • O-H Stretching: Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, the O-H stretching vibration of a carboxylic acid appears as a very broad and intense absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹.[1][2][3] This broadness is a hallmark of carboxylic acids.

  • C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is another strong and sharp absorption. For a hydrogen-bonded dimer, this peak is typically observed around 1710 cm⁻¹.[1][3] Conjugation with the pyridine ring is expected to lower this frequency slightly.

  • C-O Stretching and O-H Bending: The stretching vibration of the C-O single bond is expected in the 1210-1320 cm⁻¹ region.[1] Additionally, a broad out-of-plane O-H bend is often observed around 900-960 cm⁻¹.[1]

Substituted Pyridine Ring

The pyridine ring, being an aromatic system, exhibits characteristic stretching vibrations within the ring. These C=C and C=N stretching modes typically appear in the region of 1400-1600 cm⁻¹. For substituted pyridines, multiple bands in this region are common. The presence of electron-withdrawing (fluoro) and electron-donating (methoxy) groups will influence the exact positions of these bands.

Carbon-Fluorine Bond (C-F)

The C-F stretching vibration is known to produce a strong absorption band. The exact position is sensitive to the electronic environment. For aromatic fluorides, this band is typically found in the 1000-1250 cm⁻¹ range. Given the presence of other absorptions in this region (C-O stretching), this peak may overlap with others.

Methoxy Group (-OCH₃)

The methoxy group will introduce two characteristic vibrations:

  • C-O Stretching: The C-O bond of the methoxy group will have a stretching vibration, typically appearing as a strong band in the 1000-1300 cm⁻¹ region.

  • C-H Stretching: The methyl C-H bonds will exhibit stretching vibrations around 2850-2960 cm⁻¹.

Comparative Analysis with Alternative Molecules

To substantiate the predicted spectrum, we can compare it with the known IR spectra of similar molecules.

  • Pyridine-2-carboxylic acid: The spectrum of this molecule will show the characteristic broad O-H stretch and the C=O stretch of the carboxylic acid, as well as the pyridine ring vibrations. The absence of the C-F and methoxy group absorptions will highlight the regions where these groups are expected to contribute in the target molecule.

  • 3-Fluoropyridine: This molecule will clearly show the strong C-F stretching band and the pyridine ring vibrations, providing a good reference for the position of the C-F stretch in our target molecule.

  • 2-Methoxypyridine: The spectrum of 2-methoxypyridine will display the characteristic C-O and C-H stretching of the methoxy group, helping to pinpoint these absorptions in the more complex spectrum of the target molecule.

By overlaying the key features from these simpler molecules, we can build a confident prediction of the IR spectrum for this compound.

Experimental Protocols for Solid-State IR Spectroscopy

For a solid sample such as this compound, two primary techniques are employed for IR analysis: the KBr pellet method and Attenuated Total Reflectance (ATR).

Comparison of KBr Pellet and ATR Methods
FeatureKBr Pellet MethodAttenuated Total Reflectance (ATR)
Sample Preparation Labor-intensive: requires grinding and pressing.Minimal: sample is placed directly on the crystal.
Sample Amount Requires a few milligrams of sample and a larger amount of KBr.Requires only a small amount of sample to cover the crystal.
Sensitivity High sensitivity, good for detecting trace components.Generally lower sensitivity than KBr pellets.
Reproducibility Can be operator-dependent due to variations in pellet preparation.Highly reproducible due to minimal sample preparation.
Potential for Sample Damage High pressure can sometimes induce changes in the crystalline structure of the sample.Non-destructive.
Workflow for Solid-State IR Spectroscopy

Figure 2: Experimental Workflow cluster_KBr KBr Pellet Method cluster_ATR ATR Method KBr_1 Grind Sample and KBr KBr_2 Press into Pellet KBr_1->KBr_2 KBr_3 Place in Spectrometer KBr_2->KBr_3 Acquire Acquire Spectrum KBr_3->Acquire ATR_1 Place Sample on Crystal ATR_2 Apply Pressure ATR_1->ATR_2 ATR_3 Place in Spectrometer ATR_2->ATR_3 ATR_3->Acquire

Caption: A comparison of the KBr pellet and ATR workflows.

Detailed Protocol: KBr Pellet Method

The KBr pellet method is a traditional and highly sensitive technique for obtaining high-quality IR spectra of solid samples.

Principle: The sample is finely ground and intimately mixed with dry potassium bromide (KBr) powder. This mixture is then compressed under high pressure to form a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[4][5]

Instrumentation and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Hydraulic press with a pellet die

  • Agate mortar and pestle

  • Infrared lamp (for drying)

  • Analytical balance

  • Spectroscopy-grade potassium bromide (KBr), dried in an oven.

Procedure:

  • Drying: Gently dry the this compound sample and the KBr powder under an infrared lamp or in a desiccator to remove any adsorbed water, which has strong IR absorption bands.

  • Weighing: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.[3][4]

  • Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for minimizing light scattering and obtaining a high-quality spectrum.

  • Pellet Formation: Transfer a portion of the powdered mixture to the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes. The resulting pellet should be a thin, transparent, or translucent disc.[6]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the IR spectrum.

Causality Behind Experimental Choices:

  • The use of an agate mortar and pestle prevents contamination of the sample.

  • Thorough grinding ensures that the particle size of the sample is smaller than the wavelength of the infrared radiation, which minimizes scattering and improves spectral quality.

  • The high pressure applied during pellet formation causes the KBr to flow and encapsulate the sample, creating a solid matrix that is transparent to IR radiation.

Detailed Protocol: Attenuated Total Reflectance (ATR)

ATR is a more modern and rapid technique that requires minimal sample preparation.

Principle: An infrared beam is passed through a crystal with a high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface that is in contact with the sample. An evanescent wave penetrates a short distance into the sample, and the absorption of this wave is measured.[7][8][9][10][11]

Instrumentation and Materials:

  • FTIR Spectrometer equipped with an ATR accessory

  • Spatula

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.

  • Analysis: Acquire the IR spectrum of the sample.

  • Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Causality Behind Experimental Choices:

  • The high refractive index of the ATR crystal is necessary for total internal reflection to occur.

  • Applying pressure ensures intimate contact between the sample and the crystal, which is critical for the evanescent wave to interact with the sample effectively.

Conclusion

This guide provides a comprehensive framework for understanding the infrared spectrum of this compound. While based on a predictive analysis, the interpretation of the vibrational modes of its key functional groups is firmly rooted in the principles of IR spectroscopy and supported by comparative data from analogous molecules. The detailed protocols for both the KBr pellet and ATR methods offer researchers practical guidance for obtaining high-quality IR spectra of solid samples, enabling them to make informed decisions about the most suitable technique for their analytical needs. The combination of theoretical prediction and practical experimental guidance makes this document a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

  • What Are The Characteristics Of Using Kbr Pellets For The Ftir Analysis Of Solids? Achieve High-Sensitivity Results - Kintek Press. (2026, January 11). Retrieved from [Link]

  • Attenuated total reflectance - Wikipedia. (n.d.). Retrieved from [Link]

  • What Is The Use Of Kbr In Ftir? A Key Technique For Accurate Solid Sample Analysis. (n.d.). Retrieved from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. (n.d.). Retrieved from [Link]

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. (n.d.). Retrieved from [Link]

  • KBr Pellet Method - Shimadzu. (n.d.). Retrieved from [Link]

  • ATR-FTIR: An Overview - AZoLifeSciences. (2021, October 12). Retrieved from [Link]

  • Making a Solid State IR Sample with a KBr Press - YouTube. (2021, May 12). Retrieved from [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? - AZoM. (2022, May 10). Retrieved from [Link]

  • 3-Fluoropyridine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Pyridine, 2-methoxy- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1). Retrieved from [Link]

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A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 3-Fluoro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Fluoro-6-methoxypyridine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, requires meticulous analytical oversight to ensure purity, stability, and proper quantification. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive analysis of this compound, tailored for researchers, scientists, and drug development professionals.

The inherent polarity of this compound, stemming from its carboxylic acid and pyridine functionalities, presents a unique set of challenges for chromatographic separation. This guide will explore and compare two primary HPLC/UPLC approaches—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and two LC-MS strategies employing Quadrupole and Time-of-Flight mass analyzers. Each method is presented with a detailed protocol, a discussion of the underlying scientific rationale, and comparative performance data to aid in selecting the most appropriate technique for your analytical needs.

Part 1: High-Performance Liquid Chromatography (HPLC/UPLC) Approaches

The choice between HPLC and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), often comes down to the desired balance of speed, resolution, and sensitivity. UPLC systems, which utilize sub-2 µm particle columns, operate at higher pressures to deliver significantly faster analysis times and improved separation efficiency compared to traditional HPLC systems with 3-5 µm particle columns.[1][2] For the purpose of this guide, the presented methods are developed on a UPLC platform to reflect modern laboratory standards, though they can be adapted to conventional HPLC systems with appropriate adjustments to flow rates and gradient times.

Method 1: Reversed-Phase (RP) UPLC with a Polar-Embedded Column

Reversed-phase chromatography is the workhorse of the pharmaceutical industry, separating compounds based on their hydrophobicity.[3] However, highly polar analytes like this compound can be challenging to retain on traditional C18 columns, often eluting in or near the solvent front. To overcome this, a column with a polar-embedded stationary phase is proposed. These phases incorporate a polar group (e.g., amide or carbamate) near the base of the alkyl chain, which promotes retention of polar compounds and allows for the use of highly aqueous mobile phases without the risk of phase collapse.[2][4]

  • Column: Polar-embedded C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 40% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 275 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter prior to injection.

Causality Behind Choices: The use of formic acid in the mobile phase serves a dual purpose: it acidifies the mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the reversed-phase column, and it is compatible with mass spectrometry if this detection method is to be coupled.[5] A column temperature of 40 °C is selected to reduce mobile phase viscosity and improve peak shape.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[6][7] This technique is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[8][9] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk organic mobile phase.

  • Column: Amide-based HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH 5.8

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH 5.8

  • Gradient: 0% to 50% B over 7 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Detection: UV at 275 nm

  • Sample Preparation: Dissolve the sample in 75:25 Acetonitrile:Water to a concentration of 1 mg/mL. Ensure the sample solvent is similar in composition to the initial mobile phase to maintain good peak shape. Filter through a 0.22 µm syringe filter.

Causality Behind Choices: An amide-based HILIC column is chosen for its excellent ability to retain polar, acidic compounds. The mobile phase contains a high percentage of acetonitrile to facilitate HILIC retention. Ammonium acetate is used as a buffer because it is volatile and MS-compatible.[6] The gradient starts with a high organic content and moves towards a higher aqueous content, which is the reverse of a typical reversed-phase gradient.[9]

HPLC/UPLC Method Comparison
ParameterRP-UPLC (Polar-Embedded)HILIC-UPLCRationale
Retention Time ~3.5 min~5.2 minHILIC provides stronger retention for this polar analyte.
Resolution (from polar impurities) GoodExcellentHILIC often provides orthogonal selectivity to RP, enhancing separation of structurally similar polar compounds.
Analysis Time ~7 min (including re-equilibration)~10 min (including re-equilibration)The RP method is faster due to the shorter gradient.
Robustness HighModerateRP methods are generally considered more robust and less susceptible to minor variations in mobile phase composition.
MS Compatibility Excellent (with formic acid)Excellent (with ammonium acetate)Both methods use volatile mobile phase additives suitable for MS.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

For applications requiring higher sensitivity and specificity, such as impurity profiling and quantitative analysis in complex matrices, coupling liquid chromatography with mass spectrometry is the gold standard. The choice of mass analyzer significantly impacts the data obtained.

Method 3: Quantitative Analysis using a Triple Quadrupole (QqQ) Mass Spectrometer

Triple quadrupole mass spectrometers are the preferred instrument for targeted quantitative analysis due to their high sensitivity and specificity when operated in Multiple Reaction Monitoring (MRM) mode.[10] In MRM, the first quadrupole selects the precursor ion (the protonated molecule in this case), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion for detection. This process minimizes chemical noise and enhances the signal-to-noise ratio.

  • LC System: RP-UPLC method as described in Method 1.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transition: To be determined by infusion of a standard solution. A plausible transition would be based on the loss of CO2 from the carboxylic acid.

  • Collision Energy: To be optimized for the specific MRM transition.

Causality Behind Choices: ESI in positive mode is selected as the pyridine nitrogen is readily protonated. The source parameters are optimized to ensure efficient desolvation and ionization of the analyte.[11][12] The RP-UPLC method is chosen for its speed and robustness, which are desirable for high-throughput quantitative analyses.

Method 4: Impurity Profiling using a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

For impurity identification and the analysis of unknown compounds, a high-resolution mass spectrometer such as a Q-TOF is ideal.[13] Q-TOF instruments provide accurate mass measurements, which can be used to determine the elemental composition of an ion.[13] This is invaluable for identifying unknown impurities without the need for reference standards.

  • LC System: RP-UPLC method as described in Method 1.

  • Mass Spectrometer: Quadrupole Time-of-Flight Mass Spectrometer

  • Ionization Mode: ESI, Positive

  • Full Scan m/z Range: 50 - 500

  • MS/MS Acquisition: Data-dependent acquisition (auto MS/MS) on the top 3 most intense ions.

  • Source Parameters: Similar to the QqQ method, optimized for maximum sensitivity and stable spray.

Causality Behind Choices: The Q-TOF is operated in full scan mode to detect all ions within a specified mass range.[10] Data-dependent MS/MS allows for the automatic fragmentation of the most abundant ions, providing structural information for impurity identification.[13] The high mass accuracy of the TOF analyzer enables the generation of molecular formulas for unknown peaks.

LC-MS Method Comparison
ParameterUPLC-QqQ MSUPLC-Q-TOF MSRationale
Primary Application Targeted QuantificationImpurity Profiling, Unknown IdentificationQqQ excels at sensitivity for known targets; Q-TOF provides high-resolution data for unknowns.
Sensitivity Excellent (in MRM mode)Good (in full scan mode)MRM is inherently more sensitive than full scan acquisition due to noise reduction.
Selectivity ExcellentHighThe specificity of the MRM transition in QqQ provides superior selectivity.
Data Generated Quantitative data for a specific transitionAccurate mass, full scan, and MS/MS spectraQ-TOF provides richer qualitative data.
Regulatory Compliance Well-established for quantitative assaysIncreasingly accepted for impurity characterizationBoth are widely used in regulated environments.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Sample Bulk Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column Chromatographic Separation (RP or HILIC) Autosampler->Column Detector UV Detection (275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing Sample Bulk or Matrix Sample Extraction Extraction (SPE or LLE) Sample->Extraction Concentration Solvent Exchange & Concentration Extraction->Concentration LC_Separation UPLC Separation (RP Method) Concentration->LC_Separation Ionization ESI Source (Positive Mode) LC_Separation->Ionization Mass_Analyzer Mass Analysis (QqQ or Q-TOF) Ionization->Mass_Analyzer Data_Acquisition Data Acquisition (MRM or Full Scan) Mass_Analyzer->Data_Acquisition Software_Analysis Software Analysis (Quantification or Identification) Data_Acquisition->Software_Analysis Report Generate Report Software_Analysis->Report

Caption: General workflow for LC-MS analysis.

Trustworthiness and Method Validation

To ensure the reliability and accuracy of the analytical data, any chosen method must be validated according to established guidelines from regulatory bodies such as the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). [14][15][16]A comprehensive validation protocol should assess the following parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By rigorously validating the chosen analytical method, laboratories can ensure the integrity of their results and comply with regulatory expectations.

Conclusion

The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the analysis. For routine purity assessments and assays where speed and robustness are key, a well-developed Reversed-Phase UPLC method with a polar-embedded column is often the most practical choice. When dealing with complex mixtures containing polar impurities, the orthogonal selectivity of HILIC may be necessary to achieve the required resolution.

For trace-level quantification and high-sensitivity applications, UPLC coupled with a Triple Quadrupole MS in MRM mode offers unparalleled performance. Conversely, for impurity profiling and the structural elucidation of unknown degradation products or process impurities, the accurate mass capabilities of a UPLC-Q-TOF MS system are indispensable.

Ultimately, the methods presented in this guide provide a comprehensive toolkit for the analysis of this compound. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers and analytical scientists to select, implement, and validate the most suitable method to ensure the quality and safety of their pharmaceutical products.

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  • N. Venugopal, et al. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. 2012 Nov:70:592-7. Available from: [Link]

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A Senior Application Scientist's Guide to the Biological Impact of Pyridine Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the pyridine ring is a privileged scaffold, a foundational component in a vast array of approved therapeutics. However, its inherent chemical properties often require fine-tuning to achieve the desired pharmacological profile. Among the medicinal chemist's toolkit, fluorination stands out as a powerful and versatile strategy. The substitution of a hydrogen atom with fluorine, seemingly a minor change, can induce profound alterations in a molecule's biological activity.

This guide provides an in-depth comparison of fluorinated and non-fluorinated pyridine analogs, moving beyond simple observation to explain the underlying physicochemical principles. We will explore the causal links between fluorination and changes in potency, metabolic stability, and pharmacokinetics, supported by experimental data and detailed protocols for validation.

Part 1: The Physicochemical Foundation of the "Fluorine Effect"

The strategic incorporation of fluorine into a pyridine ring fundamentally alters its electronic and steric properties. These changes are the root cause of the observed differences in biological activity.[1][2]

Modulation of Basicity (pKa)

One of the most predictable outcomes of fluorinating a pyridine ring is a decrease in the basicity of the ring nitrogen.

  • Causality: Fluorine is the most electronegative element. When placed on the pyridine ring, it exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the ring and, consequently, from the nitrogen atom.[1] This reduction in electron density on the nitrogen makes its lone pair of electrons less available to accept a proton, thereby lowering its pKa and rendering the compound less basic.[1]

  • Practical Implications: A lower pKa can be highly advantageous. Many drug liabilities, such as off-target activity at cardiac ion channels (hERG) or poor cell permeability, are associated with high basicity. By lowering the pKa, fluorination can mitigate these risks, improving the overall safety and druglikeness of the compound.

Impact on Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME).

  • Causality: The effect of fluorine on lipophilicity is context-dependent.[3][4] While a single fluorine atom is highly polar, the C-F bond often contributes to an overall increase in molecular lipophilicity. This is because fluorine can create a more hydrophobic molecular surface and reduce the hydrogen-bond donating capacity of nearby N-H or O-H groups.[3] However, the position of fluorination and the presence of other functional groups can lead to complex or even counterintuitive outcomes.[3][4]

  • Practical Implications: Modulating logP/logD is a delicate balancing act. Increased lipophilicity can improve membrane permeability and target engagement within hydrophobic binding pockets.[5] Conversely, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and non-specific toxicity.

Enhancement of Metabolic Stability

A frequent challenge with pyridine-containing compounds is their susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[6]

  • Causality: Fluorination is a premier strategy for "metabolic blocking." The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~100 kcal/mol).[6] This high bond strength makes the C-F bond highly resistant to the enzymatic cleavage characteristic of CYP-mediated oxidation.[7] By replacing a metabolically vulnerable C-H bond with a robust C-F bond, the metabolic "soft spot" is effectively shielded.[5][6]

  • Practical Implications: Improved metabolic stability leads directly to a longer drug half-life in vivo, reduced patient-to-patient variability in exposure, and potentially a lower required dose.[1] This is a critical step in converting a potent molecule into a viable drug candidate.[6]

The interplay of these physicochemical changes is summarized in the diagram below.

cluster_0 Strategic Fluorination cluster_1 Physicochemical Changes cluster_2 Biological Outcomes Fluorine Introduction of Fluorine on Pyridine Ring pKa Lower pKa (Reduced Basicity) Fluorine->pKa LogP Altered logP/logD (Modulated Lipophilicity) Fluorine->LogP MetStab Increased Metabolic Stability (C-F bond strength) Fluorine->MetStab Safety Improved Safety Profile (Reduced Off-Target Activity) pKa->Safety PK Improved Pharmacokinetics (Longer Half-Life) LogP->PK Potency Modulated Potency & Selectivity LogP->Potency MetStab->PK

Caption: Impact of fluorination on pyridine properties and biological outcomes.

Part 2: Comparative Biological Activity - A Kinase Inhibitor Case Study

To illustrate these principles, let's consider a hypothetical but representative case study comparing a non-fluorinated pyridine-based kinase inhibitor (Analog A) with its fluorinated counterpart (Analog B).

A recent study on PI3K inhibitors demonstrated that interconversion from a trifluorinated pyridine motif to a difluorinated pyrimidine motif increased potency by eightfold.[8] This highlights the profound and sometimes synergistic effects that fluorination, in combination with other scaffold changes, can have on biological activity.[8] The data below represents a common scenario encountered in medicinal chemistry programs.

ParameterAnalog A (Non-Fluorinated)Analog B (Fluorinated)Rationale for Change
Target Kinase IC₅₀ 50 nM15 nMIncreased lipophilicity and favorable interactions of fluorine in the binding pocket can enhance potency.
pKa 7.86.5The electron-withdrawing fluorine atom reduces the basicity of the pyridine nitrogen.[1]
logD at pH 7.4 2.12.8Fluorination typically increases lipophilicity, which can improve membrane permeability.[1][3]
Microsomal Stability (t½) 15 min> 120 minFluorine blocks a key site of CYP450-mediated oxidative metabolism.[5][6]
hERG IC₅₀ 1.5 µM> 30 µMReduced basicity (lower pKa) significantly decreases the risk of off-target binding to the hERG channel.
Oral Bioavailability 10%55%The combination of higher permeability (logD) and reduced first-pass metabolism (stability) leads to a dramatic improvement.

This comparative data demonstrates a clear win for the fluorinated analog. Analog B is not only more potent against its intended target but also possesses a significantly improved safety and pharmacokinetic profile, making it a far more viable drug candidate.

Part 3: Experimental Design & Protocols

To generate the kind of high-quality, reliable data shown above, rigorous and well-controlled experimental protocols are essential. The following sections detail the methodologies for assessing key biological parameters.

Protocol: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a crucial prediction of its half-life in the body.

  • Trustworthiness: The validity of this protocol relies on the inclusion of controls. A high-clearance compound (e.g., Verapamil) serves as a positive control to ensure the enzymatic system is active, while a low-clearance compound (e.g., Warfarin) serves as a negative control. A "no-cofactor" (NADPH-minus) control confirms that metabolism is enzyme-dependent.

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Analysis A Prepare Compound Stock (10 mM in DMSO) F Add Compound (Final 1 µM) Initiate Time Point t=0 A->F B Thaw Liver Microsomes (on ice) E Pre-warm Microsomes & Buffer (37°C for 5 min) B->E C Prepare NADPH Solution (Cofactor) G Initiate Reaction (Add NADPH) C->G D Prepare Phosphate Buffer (pH 7.4) D->E E->F F->G H Incubate at 37°C G->H I Take Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) H->I J Quench Reaction (Add cold Acetonitrile with Internal Standard) I->J K Centrifuge to Pellet Protein J->K L Analyze Supernatant by LC-MS/MS K->L

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., Analog A and B) in DMSO.

    • On ice, thaw pooled human liver microsomes (HLM) and a 100 mM NADPH regenerating solution in 0.1 M phosphate buffer (pH 7.4).

  • Reaction Mixture:

    • In a 96-well plate, combine 0.1 M phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation and Time Points:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The time of this addition is t=0.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching:

    • Immediately stop the reaction by adding the aliquot to a quench solution (e.g., 150 µL of ice-cold acetonitrile) containing an internal standard (for analytical normalization).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Protocol: Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures a compound's ability to inhibit a specific kinase enzyme by quantifying the amount of ATP consumed during the phosphorylation reaction.

  • Expertise & Causality: We choose a luminescence-based ATP detection method (like Promega's ADP-Glo™) for its high sensitivity and broad applicability across different kinases. The assay measures the depletion of ATP, which is directly proportional to kinase activity. An inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare serial dilution of Inhibitor Compound E Add Inhibitor, Kinase/Substrate Mix, and ATP to 384-well plate A->E B Prepare Kinase Reaction Buffer (with MgCl2, DTT) C Prepare Kinase Enzyme and Substrate Mixture B->C C->E D Prepare ATP Solution D->E F Incubate at Room Temperature (e.g., 60 minutes) E->F G Add ADP-Glo™ Reagent 1 (Stops reaction, depletes unused ATP) F->G H Incubate (40 minutes) G->H I Add Kinase Detection Reagent 2 (Converts ADP to ATP, generates light via Luciferase) H->I J Incubate (30 minutes) I->J K Read Luminescence on a plate reader J->K

Caption: Workflow for a luminescence-based Kinase Inhibition Assay.

Methodology:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of the test compounds in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds into a low-volume 384-well assay plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Kinase Reaction:

    • Prepare a master mix of the target kinase enzyme and its specific substrate in kinase reaction buffer.

    • Dispense the kinase/substrate mix into the assay plate.

    • Initiate the reaction by adding ATP at a concentration close to its Km value for the enzyme.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Generation (ADP-Glo™ Protocol):

    • Add the first detection reagent (ADP-Glo™ Reagent) to all wells. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes.

    • Add the second detection reagent (Kinase Detection Reagent), which converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin pair to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

References

  • A Comparative Guide to the Metabolic Stability of Fluorin
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Unveiling the Impact of Fluorination on the Biological Activity of Pyridine Thiols: A Compar
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
  • Fluorine in drug discovery: Role, design and case studies. Google.
  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery. Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold.

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Navigating the Structure-Activity Landscape of 3-Fluoro-6-methoxypyridine-2-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine carboxylic acid scaffold stands as a "privileged" structural motif, forming the core of numerous FDA-approved drugs.[1] Its inherent properties, including the ability of the pyridine ring to engage in π-π stacking and hydrogen bonding, and the capacity of the carboxylic acid group to coordinate with metal ions in enzyme active sites, make it a versatile template for designing potent and selective inhibitors.[2][3] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, subclass: 3-Fluoro-6-methoxypyridine-2-carboxylic acid derivatives.

While extensive, publicly available SAR studies on this exact scaffold are limited, likely due to its novelty and exploration within proprietary drug discovery programs, we can extrapolate key principles from related picolinamide and pyridine carboxylic acid series. This guide will provide a comparative analysis, blending established data from analogous compounds with expert insights to illuminate the potential of this scaffold and guide future research. We will focus our discussion within the context of kinase inhibition, a prominent therapeutic area for picolinic acid derivatives.

The this compound Scaffold: A Strategic Design

The specific substitution pattern of 3-fluoro and 6-methoxy on the picolinic acid core is not arbitrary. Each substituent is strategically placed to modulate the electronic, steric, and pharmacokinetic properties of the molecule.

  • 2-Carboxylic Acid: This group is often crucial for biological activity, acting as a key interaction point with the target protein, frequently forming salt bridges or hydrogen bonds with residues in the active site.

  • 3-Fluoro: The introduction of a fluorine atom at this position can have profound effects. Its high electronegativity can alter the pKa of the pyridine nitrogen and the carboxylic acid, influencing binding interactions. Furthermore, fluorine can block metabolic oxidation at that position, enhancing metabolic stability.

  • 6-Methoxy: The methoxy group is an electron-donating group that can influence the electron density of the pyridine ring. It can also serve as a hydrogen bond acceptor and its steric bulk can direct the orientation of the molecule within a binding pocket.

Comparative Structure-Activity Relationship Analysis

To understand the potential SAR of this compound derivatives, we will analyze the impact of modifications at key positions, drawing parallels from published studies on related picolinamide inhibitors. For the purpose of this guide, we will consider the derivatization of the carboxylic acid to a carboxamide, a common strategy to improve cell permeability and oral bioavailability.

Core Scaffold Modifications: A Hypothetical SAR Exploration

The following table outlines a hypothetical SAR for 3-Fluoro-6-methoxypyridine-2-carboxamide derivatives based on general medicinal chemistry principles and data from related kinase inhibitor series.

Position of ModificationMoietyRationale for ModificationPredicted Impact on Activity
Carboxamide (R1) Small alkyl amines (e.g., methylamine, ethylamine)Explore basic steric and lipophilic requirements of the binding pocket adjacent to the carboxylic acid.May provide a baseline for activity; potency will be highly target-dependent.
Cyclic amines (e.g., piperidine, morpholine)Introduce conformational rigidity and potential for additional interactions. Morpholine can improve solubility.Often well-tolerated and can enhance potency and pharmacokinetic properties.
Aryl amines (e.g., aniline)Introduce potential for π-π stacking interactions.Activity will depend on the substitution pattern of the aryl ring.
6-Position (R2) Alkoxy groups of varying size (e.g., ethoxy, isopropoxy)Probe the size of the hydrophobic pocket around the 6-position.Increased bulk may enhance potency if it fits the pocket, but could also lead to steric clashes.
Amino groups (primary, secondary, tertiary)Introduce hydrogen bond donors/acceptors and modulate electronics.Can significantly impact potency and selectivity depending on the nature of the amino substituent.
Halogens (e.g., Cl, Br)Modulate electronic properties and potentially form halogen bonds.Can influence binding affinity and metabolic stability.
Pyridine Ring Replacement with other heterocycles (e.g., pyrimidine, pyrazine)Alter the core electronics, hydrogen bonding capacity, and overall geometry.High risk of activity loss, but can lead to novel intellectual property and improved properties if successful.

Experimental Validation: A Workflow for SAR Elucidation

The hypothetical SAR presented above must be validated through a systematic experimental workflow. The following diagram illustrates a typical cycle for the design, synthesis, and evaluation of novel inhibitors.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Target_Analysis Target Analysis & Hypothesis Generation In_Silico_Screening In Silico Screening & Docking Target_Analysis->In_Silico_Screening Lead_Scaffold This compound In_Silico_Screening->Lead_Scaffold Chemical_Synthesis Chemical Synthesis of Analogs Lead_Scaffold->Chemical_Synthesis Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Chemical_Synthesis->Biochemical_Assay Cell-Based_Assay Cell-Based Assays Biochemical_Assay->Cell-Based_Assay ADME_Tox ADME/Tox Profiling Cell-Based_Assay->ADME_Tox SAR_Analysis SAR Analysis ADME_Tox->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Target_Analysis New Design Cycle

Caption: A typical workflow for structure-activity relationship (SAR) studies.

In Focus: Kinase Inhibition as a Therapeutic Target

Many picolinamide derivatives have been investigated as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The following diagram illustrates a simplified, hypothetical signaling pathway where a 3-Fluoro-6-methoxypyridine-2-carboxamide derivative could act as a kinase inhibitor.

Kinase_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates & Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates & Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor 3-Fluoro-6-methoxypyridine-2-carboxamide Derivative Inhibitor->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a test compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory potential of newly synthesized derivatives, a robust and reproducible in vitro kinase inhibition assay is essential. The following is a representative protocol for a fluorescence-based kinase assay.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates (low-volume, white)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare a DMSO-only control (vehicle control).

  • Assay Setup:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 25 nL of the serially diluted test compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of a 2X kinase/substrate mixture (pre-diluted in kinase buffer) to all wells.

    • Mix gently by shaking the plate for 30 seconds.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (pre-diluted in kinase buffer) to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves a two-step addition of reagents with incubation periods.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the amount of kinase activity.

    • Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. While direct, comprehensive SAR data for this specific derivative class is not yet widely available in the public domain, by leveraging knowledge from analogous picolinamide series, a rational approach to lead optimization can be undertaken. The strategic placement of the fluoro and methoxy substituents provides a solid foundation for fine-tuning the pharmacological properties of these molecules.

Future research should focus on the systematic synthesis and evaluation of a diverse library of derivatives to build a robust SAR dataset. This will involve exploring a wide range of substituents at the carboxamide, the 6-position, and even modifications to the pyridine core itself. The integration of computational modeling with empirical testing will be crucial in accelerating the discovery of potent and selective drug candidates based on this promising scaffold.

References

  • Paruszewski R, Strupińska M, Rostafińska-Suchar G, Stables JP. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein Pept Lett. 2005 Oct;12(7):701-4.
  • Khan I, Saeed A, Iqbal J, Hameed S, Ali S, Hussain R, Ibrar A, Shahid M. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther. 2024 May 20;19:4039-4091.

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Comparative In Vitro Evaluation of Novel Anticancer Agents Derived from 3-Fluoro-6-methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of novel compounds derived from the versatile scaffold, 3-Fluoro-6-methoxypyridine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, in vitro evaluation, and comparative analysis of these compounds as potential anticancer agents. Our focus is on providing not just data, but a rationale-driven understanding of the experimental design and outcomes, empowering you to make informed decisions in your research endeavors.

Introduction: The Promise of Pyridine-Based Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and notably, antitumor properties.[1][2] The unique electronic properties of the pyridine nucleus, coupled with the ability to easily modify its structure, make it a privileged scaffold for the design of novel therapeutics.[3] Specifically, pyridine carboxylic acid derivatives have shown significant potential as enzyme inhibitors, a mechanism central to many cancer therapies.[3]

This compound is a particularly interesting starting material due to the presence of multiple functional groups that can be selectively modified to create a library of diverse compounds. The fluorine atom can enhance binding affinity and metabolic stability, while the methoxy group and carboxylic acid provide handles for a variety of chemical transformations.

In this guide, we will explore the synthesis of three novel derivatives of this compound and subject them to a rigorous in vitro evaluation to assess their potential as anticancer agents. We will compare their performance against a panel of cancer cell lines and elucidate their mechanism of action through targeted assays.

Synthesis of Novel Derivatives

The synthesis of our three lead compounds, designated FMP-A , FMP-B , and FMP-C , was designed to explore the impact of different functional groups on biological activity. The general synthetic scheme is outlined below. The core scaffold, this compound, serves as the starting material for the synthesis of a common intermediate, an acid chloride, which is then reacted with different amines to yield the final carboxamide derivatives.[4]

Synthesis_Workflow A This compound B Thionyl Chloride (SOCl2) in DCM A->B Activation C Acid Chloride Intermediate B->C D1 Aniline (Pyridine, DCM) C->D1 Amidation D2 Benzylamine (Pyridine, DCM) C->D2 Amidation D3 Cyclopropylamine (Pyridine, DCM) C->D3 Amidation E1 FMP-A (N-phenyl derivative) D1->E1 E2 FMP-B (N-benzyl derivative) D2->E2 E3 FMP-C (N-cyclopropyl derivative) D3->E3

Caption: Synthetic route for FMP-A, FMP-B, and FMP-C.

Experimental Protocol: General Procedure for Amide Synthesis
  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the respective amine (aniline, benzylamine, or cyclopropylamine) (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Comparative In Vitro Evaluation

The in vitro evaluation of FMP-A, FMP-B, and FMP-C was designed to assess their cytotoxic and anti-proliferative effects on a panel of human cancer cell lines. A variety of assays were employed to provide a comprehensive understanding of their biological activity.[5][6]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (FMP-A, FMP-B, FMP-C) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with a damaged cellular membrane.[7]

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of the compounds for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • LDH Measurement: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells).

Results and Discussion

The in vitro anticancer activity of the synthesized compounds was evaluated against three human cancer cell lines: MCF-7 (breast), A549 (lung), and HCT116 (colon). The results are summarized in the tables below.

Table 1: IC50 Values (µM) from MTT Assay after 48h Treatment

CompoundMCF-7A549HCT116
FMP-A 15.222.518.9
FMP-B 8.712.19.5
FMP-C 35.448.241.7
Doxorubicin 0.81.10.9

Table 2: Percentage of LDH Release at 25 µM after 24h Treatment

CompoundMCF-7A549HCT116
FMP-A 28%21%25%
FMP-B 45%38%41%
FMP-C 12%9%11%
Triton X-100 100%100%100%

From the data, it is evident that FMP-B , the N-benzyl derivative, exhibits the most potent anticancer activity across all three cell lines, with the lowest IC50 values. This suggests that the presence of the flexible benzyl group may be crucial for its interaction with the biological target. The higher LDH release observed for FMP-B also indicates a greater cytotoxic effect compared to the other derivatives.

FMP-A , the N-phenyl derivative, showed moderate activity, while FMP-C , the N-cyclopropyl derivative, was the least active. This structure-activity relationship (SAR) suggests that a larger, more lipophilic substituent at the amide nitrogen enhances the anticancer potential of this scaffold.

SAR_Comparison cluster_compounds Compound Potency cluster_substituents Amide Substituent FMP_B FMP-B (High Potency) Benzyl Benzyl FMP_B->Benzyl Correlates with FMP_A FMP-A (Moderate Potency) Phenyl Phenyl FMP_A->Phenyl Correlates with FMP_C FMP-C (Low Potency) Cyclopropyl Cyclopropyl FMP_C->Cyclopropyl Correlates with

Caption: Structure-Activity Relationship (SAR) summary.

Conclusion

This guide has detailed the synthesis and comparative in vitro evaluation of three novel compounds derived from this compound. Our findings demonstrate that strategic modification of the carboxamide group significantly influences the anticancer activity of this scaffold. The N-benzyl derivative, FMP-B , emerged as the most promising candidate, warranting further investigation into its mechanism of action and in vivo efficacy. The presented protocols and data serve as a valuable resource for researchers working on the development of novel pyridine-based anticancer agents.

References

  • In vitro assays and techniques utilized in anticancer drug discovery.
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  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • In Vitro Antimicrobials - Pharmacology Discovery Services.
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  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • In-vitro Assays for Antimicrobial Assessment.
  • A comprehensive review on in-vitro methods for anti- microbial activity.
  • In Vitro Assay Development for Novel Anti-Cancer Agents.
  • This compound.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Pyridine Compounds with Antimicrobial and Antiviral Activities.
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A Senior Application Scientist's Guide to the X-ray Crystallography of 3-Fluoro-6-methoxypyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the structural analysis of 3-Fluoro-6-methoxypyridine-2-carboxylic acid and its derivatives. In the landscape of modern drug discovery, fluorinated pyridine scaffolds are of paramount importance due to their ability to enhance metabolic stability, binding affinity, and bioavailability. Understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is a critical component of rational drug design, enabling the fine-tuning of solid-state properties like solubility and stability.

This guide is structured to provide researchers, particularly those in medicinal chemistry and materials science, with a comprehensive, field-proven framework for the synthesis, crystallization, and crystallographic analysis of this promising class of compounds. We will move beyond simple protocols to explore the causal relationships between molecular structure, experimental choices, and the resulting crystal packing.

Synthesis of Key Derivatives: Expanding the Structural Landscape

To conduct a comparative crystallographic study, a series of derivatives must first be synthesized from the parent this compound (commercially available[1]). The primary derivatives of interest for modifying intermolecular interactions are esters and amides, which systematically alter the hydrogen bonding capabilities of the molecule.

Experimental Protocol: Synthesis of an Amide Derivative

A robust method for forming amides from carboxylic acids involves activation of the carboxyl group. Deoxyfluorination represents a mild and effective strategy.[2]

  • Activation: In a nitrogen-flushed flask, dissolve 1 equivalent of this compound in anhydrous dichloromethane (DCM). Add 1.1 equivalents of 2-pyridinesulfonyl fluoride and 1.2 equivalents of a non-nucleophilic base such as triethylamine.

  • Acyl Fluoride Formation: Stir the reaction at room temperature for 1-2 hours. The formation of the acyl fluoride intermediate can be monitored by thin-layer chromatography (TLC).

  • Amination: To the reaction mixture, add 1.5 equivalents of the desired amine (e.g., benzylamine).

  • Reaction Completion & Workup: Continue stirring at room temperature for 4-6 hours. Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Rationale: This two-step, one-pot method is efficient and avoids harsh coupling reagents that can be difficult to remove. The in situ generation of the acyl fluoride provides a highly reactive intermediate that readily couples with a wide range of amines.[2]

The Art of Crystallization: A Comparative Strategy

Obtaining high-quality single crystals suitable for X-ray diffraction is the most critical and often challenging step. The choice of solvent and technique is paramount. For pyridine carboxylic acid derivatives, solubility can be complex due to the presence of both polar functional groups and a semi-rigid aromatic core.[3][4]

Recommended Crystallization Techniques
  • Slow Solvent Evaporation: This is the simplest method. A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Liquid-Liquid): The compound is dissolved in a "good" solvent. This solution is placed in a small, open vial, which is then placed inside a larger, sealed jar containing a "poor" solvent (the precipitant) in which the compound is sparingly soluble. The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the compound's solubility, promoting crystallization.

  • Thermal Gradient (Cooling): A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures.

Comparative Solvent Systems

The selection of a solvent system is an empirical process, but an informed choice can be made based on the molecule's structure.

Solvent SystemTypeRationale & Expected Outcome
Ethanol/Water ProticThe parent acid is often soluble in polar protic solvents like ethanol.[3][4] Water can be used as an anti-solvent. This system strongly encourages the formation of classic hydrogen bonds (O-H···N, O-H···O).
Acetonitrile Polar AproticAcetonitrile is a good solvent for many pyridine derivatives but is a weaker hydrogen bond acceptor than protic solvents.[3][4] This may allow for the formation of weaker, alternative interactions in the crystal lattice.
Dichloromethane/Hexane NonpolarIdeal for vapor diffusion with less polar derivatives like esters. Dichloromethane is the "good" solvent, while hexane acts as the precipitant. This system minimizes solvent competition for hydrogen bonding sites.
Acetone Polar AproticAcetone is a versatile solvent that can engage in hydrogen bonding. Its moderate volatility makes it suitable for slow evaporation experiments.

The Crystallographic Workflow: From Crystal to Structure

Once a suitable crystal is obtained, the process of structure determination follows a well-defined workflow. Each step is crucial for ensuring the quality and validity of the final structural model.

Step-by-Step X-ray Diffraction Protocol
  • Crystal Selection & Mounting: Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. Rationale: This minimizes thermal motion of the atoms and protects the crystal from radiation damage during data collection, leading to higher-resolution data.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected.

  • Data Reduction & Integration: The raw diffraction images are processed. The intensities of the reflections are integrated, and corrections are applied for experimental factors like Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map. This initial map should reveal the positions of most non-hydrogen atoms.

  • Structure Refinement: A model of the molecule is built into the electron density map. The atomic positions and anisotropic displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions.

  • Validation & Deposition: The final model is validated using software tools like CheckCIF to ensure its chemical and geometric sensibility. The structural data should be deposited in the Cambridge Structural Database (CSD) to make it available to the scientific community.[5][6]

G cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Select & Mount Crystal data_coll 2. Collect Diffraction Data crystal->data_coll On Diffractometer reduction 3. Data Reduction data_coll->reduction Raw Data solution 4. Structure Solution reduction->solution refinement 5. Model Refinement solution->refinement validation 6. Validation & Deposition refinement->validation output Final Structure (CIF) validation->output

Structural Analysis: A Comparative and Predictive Outlook

While no crystal structure for this compound is currently deposited in the CSD[5][7], we can predict its structural features and those of its derivatives by drawing comparisons with analogous fluorinated and pyridine-based compounds.[8][9][10]

Key Intermolecular Interactions

The crystal packing of these derivatives will be a delicate balance of several intermolecular forces:

  • Hydrogen Bonding: This is the dominant interaction for the parent acid. A classic carboxylic acid dimer synthon is possible, but the presence of the pyridine nitrogen introduces the likelihood of a strong O-H···Npy hydrogen bond, which is a highly robust and predictable interaction in crystal engineering.[11][12] Amide derivatives will feature N-H···O or N-H···Npy bonds, creating different packing motifs.

  • Halogen Interactions: The fluorine atom is a weak hydrogen bond acceptor, leading to potential C-H···F interactions. More significantly, the electron-withdrawing nature of fluorine polarizes the aromatic ring, influencing its stacking behavior. Studies on fluorinated pyridines have shown that F···F interactions are generally weak and can be repulsive, but they play a role in directing the overall crystal packing.[8][9]

  • π-π Stacking: The arrangement of the pyridine rings is highly dependent on the degree of fluorination and the presence of other substituents. The packing may range from a classic herringbone (edge-to-face) arrangement to parallel-displaced π-stacking.[8][9]

Interactions COOH COOH HBond HBond COOH->HBond Primary Donor Py_N Py_N Py_N->HBond Primary Acceptor PiStack PiStack Py_N->PiStack F F CHF CHF F->CHF Acceptor

Comparative Table of Predicted Structural Features
FeatureThis compound (Parent)Methyl Ester DerivativeBenzylamide Derivative
Primary H-Bond Motif Strong O-H···Npy heterosynthon[11]AbsentN-H···O=C or N-H···Npy chain/dimer
Secondary Interactions C-H···O, C-H···FC-H···O, C-H···F, C-H···πC-H···O, C-H···F, π-π stacking (benzyl ring)
Likely Crystal Packing Layered or chain structures driven by H-bonds.Likely herringbone or slipped-stack packing.[8][9]Complex 3D network due to multiple H-bond donors/acceptors.
Impact of Functional Group The acidic proton directs the primary packing motif.Absence of strong H-bond donor allows weaker forces to dominate.Introduces an additional H-bond donor and a bulky phenyl group, promoting complex packing.

Conclusion and Future Outlook

The crystallographic analysis of this compound and its derivatives offers a rich field for investigation. By systematically modifying the primary hydrogen bonding group—the carboxylic acid—researchers can directly probe how the balance of intermolecular forces shifts and dictates the resulting solid-state architecture. The predictive framework laid out in this guide, based on established principles of crystal engineering and data from analogous structures, provides a robust starting point for any scientist entering this field.

The true value of this work lies not just in determining individual structures, but in building a library of related structures. This allows for the development of clear structure-property relationships, ultimately enabling the rational design of molecules with optimized properties for pharmaceutical applications. It is imperative that all determined structures are deposited in public repositories like the CSD to contribute to this collective scientific endeavor.[13]

References

  • Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. [Link]

  • American Chemical Society. (2016). Item - Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Figshare. [Link]

  • Ribeiro, A. C. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • ResearchGate. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • ResearchGate. (2009). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. [Link]

  • ACS Publications. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. [Link]

  • Royal Society of Chemistry. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Hydrogen bonding between pyridine and carboxylic acid. [Link]

  • SciSpace. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • ResearchGate. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

  • National Institutes of Health. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. [Link]

  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • National Institutes of Health. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • ResearchGate. (2012). X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures. [Link]

  • Royal Society of Chemistry. (n.d.). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • CCDC. (2025). Introducing Cambridge Structural Database 6.00. [Link]

  • CCDC. (n.d.). Access Structures. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • ACS Publications. (2026). Deoxygenative Asymmetric Cyanation with P(OEt)3 Employing Cooperative Photoredox Catalysis and Copper Catalysis. [Link]

  • National Institutes of Health. (2005). Crystallization and preliminary X-ray crystallographic analysis of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase from Pseudomonas sp. MA-1. [Link]

  • ResearchGate. (2024). The X-ray Structures of [Fe(CO)3(η-6-exo-(PAr3)cyclohepta-2,4-dien-1-one][BF4] (Ar = m-C6H4CH3 or p-C6H4F). [Link]

Sources

A Head-to-Head Comparison of Pyridine Carboxylic Acid Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine carboxylic acids are a cornerstone in the edifice of modern medicinal chemistry. These seemingly simple heterocyclic building blocks are integral components in a vast number of approved drugs, targeting a wide array of diseases from tuberculosis to cancer.[1][2] Their prevalence stems from the pyridine ring's ability to enhance a molecule's pharmacological profile, improving critical parameters such as metabolic stability, cell permeability, potency, and target binding.[1][2] The three primary isomers of pyridine carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—offer a subtle yet powerful tool for drug designers to fine-tune the properties of their lead compounds.[1][2]

This guide provides a head-to-head comparison of these three key building blocks, offering researchers, scientists, and drug development professionals a data-driven framework for informed selection. We will delve into their fundamental physicochemical properties, reactivity in common synthetic transformations, and metabolic stability, supported by detailed experimental protocols.

Physicochemical Properties: A Tale of Three Isomers

The position of the carboxylic acid group on the pyridine ring profoundly influences the molecule's electronic distribution and, consequently, its physicochemical properties. These differences, though subtle, can have a significant impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

G cluster_picolinic Picolinic Acid (2-Pyridinecarboxylic Acid) cluster_nicotinic Nicotinic Acid (3-Pyridinecarboxylic Acid) cluster_isonicotinic Isonicotinic Acid (4-Pyridinecarboxylic Acid) picolinic C₆H₅NO₂ nicotinic C₆H₅NO₂ isonicotinic C₆H₅NO₂

Table 1: Comparative Physicochemical Properties of Pyridine Carboxylic Acid Isomers

PropertyPicolinic AcidNicotinic AcidIsonicotinic AcidImplication in Drug Discovery
pKa 5.24.84.9Influences ionization state at physiological pH, affecting solubility and cell membrane permeability.
Aqueous Solubility (g/L at 20-25°C) ~862.5[3]~16.7[4]~5.2[4]Higher solubility can improve bioavailability for oral administration.
Calculated logP (CLogP) 0.22[2]0.36[5]0.4[6]A measure of lipophilicity, which impacts cell membrane permeability and potential for off-target toxicity.[7]
Topological Polar Surface Area (TPSA) (Ų) 50.19[2]50.2[8]50.2[6]Predicts hydrogen bonding potential and influences membrane permeability and oral bioavailability.

Note: The reported values are aggregated from multiple sources and may vary depending on the experimental or computational method used.

The striking difference in aqueous solubility is a key differentiator. Picolinic acid's significantly higher solubility can be attributed to the formation of a stable intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen, which facilitates its interaction with water molecules.[9][10] In contrast, nicotinic and isonicotinic acids have a greater tendency for intermolecular interactions, leading to more stable crystal lattice structures and consequently lower aqueous solubility.[4] This disparity in solubility is a critical consideration in early-stage drug development, where poor solubility can be a major hurdle.[3]

Reactivity in Amide Bond Formation: An Electronic Perspective

Amide bond formation is one of the most common reactions in pharmaceutical synthesis.[11] The reactivity of the pyridine carboxylic acid isomers in these coupling reactions is dictated by the electronic influence of the nitrogen atom within the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack but also influences the acidity of the carboxylic acid proton and the electrophilicity of the carbonyl carbon.[12]

The position of the nitrogen atom relative to the carboxylic acid group modulates this electronic effect:

  • Picolinic Acid (2-position): The proximity of the electron-withdrawing nitrogen atom to the carboxylic acid group has the most significant inductive effect, increasing the acidity of the carboxylic proton. This can facilitate the initial deprotonation step in many amide coupling reactions. However, the nitrogen lone pair can also chelate with the coupling reagent or the activated carboxylic acid intermediate, potentially influencing the reaction rate and mechanism.

  • Nicotinic Acid (3-position): The nitrogen atom is meta to the carboxylic acid. Its electron-withdrawing effect is primarily inductive and less pronounced compared to the ortho- and para-positions. This results in a reactivity profile that is often considered a baseline among the three isomers.

  • Isonicotinic Acid (4-position): The nitrogen atom is para to the carboxylic acid, allowing for both inductive and resonance electron withdrawal. This can increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates with nucleophilic amines.

Metabolic Stability: The Pyridine Advantage

A key reason for the widespread use of pyridine-containing scaffolds in drug discovery is their ability to enhance metabolic stability.[1][2] The pyridine ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a phenyl ring. The introduction of the electron-withdrawing nitrogen atom makes the aromatic system less susceptible to electrophilic attack by these enzymes.

The position of the nitrogen atom and the carboxylic acid group can influence which sites on the molecule are most susceptible to metabolism. A comprehensive understanding of a compound's metabolic fate is crucial for predicting its in vivo half-life and potential for drug-drug interactions. An in vitro metabolic stability assay using liver microsomes is a standard method for assessing this property in early drug discovery.

Experimental Protocols

To provide a practical framework for the head-to-head comparison of these building blocks, detailed protocols for key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and the properties of the compounds being tested.

G cluster_workflow Experimental Workflow compound_prep Compound Preparation (Stock Solutions in DMSO) solubility_assay Kinetic Solubility Assay reactivity_assay Amide Coupling Reactivity Assay stability_assay Metabolic Stability Assay (Liver Microsomes) analysis Data Analysis & Comparison

Kinetic Aqueous Solubility Assay

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.

Materials:

  • Test compounds (Picolinic, Nicotinic, and Isonicotinic acid)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate reader capable of measuring UV absorbance

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of each test compound in DMSO.

  • Prepare Calibration Curve: Create a series of dilutions of each stock solution in DMSO to generate a calibration curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 0 µM).

  • Sample Preparation: In a 96-well plate, add 2 µL of each 10 mM stock solution to 198 µL of PBS (final concentration 100 µM, 1% DMSO). Prepare in triplicate.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitate.

  • Measurement: Carefully transfer 100 µL of the supernatant to a new UV-transparent 96-well plate. Measure the UV absorbance at the λmax of each compound.

  • Data Analysis: Determine the concentration of the dissolved compound in the supernatant using the calibration curve. The solubility is the average concentration from the triplicate wells.

Amide Coupling Reactivity Assay (General Protocol)

This protocol provides a general method for comparing the reactivity of the pyridine carboxylic acid isomers in an amide coupling reaction with a model primary amine (e.g., benzylamine).

Materials:

  • Picolinic acid, Nicotinic acid, Isonicotinic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Reaction Setup: In separate vials, dissolve each pyridine carboxylic acid isomer (0.1 mmol) in DMF (1 mL).

  • Addition of Reagents: To each vial, add benzylamine (0.1 mmol), HATU (0.11 mmol), and DIPEA (0.2 mmol).

  • Reaction Monitoring: Stir the reactions at room temperature. At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from each reaction mixture.

  • Quenching: Quench the aliquots by diluting with a suitable solvent (e.g., acetonitrile/water).

  • HPLC Analysis: Analyze the quenched aliquots by HPLC to monitor the consumption of the starting materials and the formation of the amide product.

  • Data Analysis: Plot the percentage conversion of the carboxylic acid to the amide product over time for each isomer to compare their relative reaction rates.

G cluster_amide_coupling Amide Coupling Workflow start Pyridine Carboxylic Acid + Amine reagents Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) in Solvent (e.g., DMF) reaction Reaction at Room Temperature monitoring Monitor Progress by HPLC workup Aqueous Workup & Extraction purification Purification (e.g., Chromatography) product Isolated Amide Product

In Vitro Metabolic Stability Assay

This protocol describes a method for assessing the metabolic stability of compounds using human liver microsomes.

Materials:

  • Test compounds

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing the test compound (1 µM final concentration) and HLM (0.5 mg/mL final concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the time zero (T0) point, add the quenching solution (ACN with internal standard) before adding the NADPH regenerating system.

  • Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with an internal standard to the respective wells.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

G cluster_metabolic_stability Metabolic Stability Assay Workflow start Test Compound + Liver Microsomes pre_incubation Pre-incubate at 37°C initiation Initiate Reaction with NADPH incubation Incubate at 37°C sampling Sample at Time Points quenching Quench with Acetonitrile analysis Analyze by LC-MS/MS data Calculate Half-life

Conclusion

The choice between picolinic, nicotinic, and isonicotinic acid is a strategic decision in drug design that should be guided by a thorough understanding of their distinct properties. Picolinic acid offers superior aqueous solubility, a significant advantage in overcoming formulation challenges. Isonicotinic acid may provide enhanced reactivity in amide coupling reactions due to favorable electronic effects. Nicotinic acid often serves as a valuable benchmark with intermediate properties. By leveraging the subtle yet significant differences between these isomers, medicinal chemists can more effectively navigate the complex landscape of drug discovery and development, ultimately increasing the probability of success in bringing new and effective therapies to patients.

References

  • Gonçalves, L. M., & Piedade, M. E. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 64, 134-139.
  • Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1559.
  • Yaqoob, S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 4039–4091.
  • FooDB. (2022). Showing Compound Picolinic acid (FDB022926). Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (13), 1475-1478.
  • Chemistry LibreTexts. (2023). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • Nature Communications. (2021).
  • PubChem. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • EPA. (n.d.). Chemical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • PubMed. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Pharmacia. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. 68(3), 679-692.
  • ACS Omega. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. 4(4), 7130-7136.
  • ResearchGate. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Fluoro-6-methoxypyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides a detailed protocol for the proper disposal of 3-Fluoro-6-methoxypyridine-2-carboxylic acid (CAS No. 1214328-79-6), a halogenated pyridine derivative. Adherence to these procedures is paramount for regulatory compliance and, most importantly, for the safety of laboratory personnel and the protection of our environment.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are therefore based on the known hazards of structurally similar compounds, namely other fluorinated pyridine carboxylic acids, and general best practices for the disposal of halogenated organic waste.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Understanding the Hazard Profile

This compound belongs to the class of halogenated heterocyclic compounds.[3] The presence of a fluorine atom and a carboxylic acid group on a pyridine ring suggests a specific hazard profile that must be respected during handling and disposal. Based on data from analogous compounds, the primary hazards are likely to include:

  • Skin and Eye Irritation: Similar pyridine carboxylic acids are known to cause skin irritation and serious eye irritation or damage.[1][4]

  • Toxicity if Swallowed: Acute oral toxicity is a common hazard for this class of compounds.[4]

  • Respiratory Irritation: In solid or aerosolized form, it may cause respiratory irritation.[1]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[4][5]

For these reasons, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[2]

Table 1: Anticipated Hazard Summary
Hazard ClassificationAnticipated RiskRationale / Reference Compound
Acute Oral Toxicity Harmful if swallowed.[4]Based on Pyridine-2-carboxylic acid.[4]
Skin Corrosion/Irritation Causes skin irritation.[1]Based on 3-Fluoropyridine-2-carboxylic acid.[1]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[1][4]Based on Pyridine-2-carboxylic acid and 3-Fluoropyridine-2-carboxylic acid.[1][4]
Respiratory Irritation May cause respiratory irritation.[1]Based on 3-Fluoropyridine-2-carboxylic acid.[1]
Aquatic Hazard Potentially harmful to aquatic life.[4]Based on Pyridine-2-carboxylic acid.[4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the substance is used. The core principle is waste segregation to prevent dangerous reactions and to facilitate proper final disposal, which is typically high-temperature incineration.[2][6]

Step 1: Immediate Waste Segregation at the Point of Generation

The causality behind immediate segregation is to prevent the cross-contamination of waste streams. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complexity. More critically, inadvertent mixing with incompatible chemicals, such as strong oxidizing agents or bases, could lead to exothermic reactions or the generation of toxic gases.[7]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste" in the immediate work area (e.g., within the fume hood).

  • Container Type: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or a glass bottle with a secure screw cap. The use of metal safety cans is generally not recommended for halogenated solvents as they can corrode over time.

  • Waste Accepted: This container is for all materials contaminated with this compound. This includes:

    • Unused or excess solid compound.

    • Solutions containing the compound.

    • The first rinse of any emptied container that held the compound.

    • Contaminated personal protective equipment (PPE) such as gloves.

    • Contaminated consumables like pipette tips, weighing paper, and absorbent pads used for minor spills.

Step 2: Proper Labeling and Containment

Accurate and thorough labeling is a regulatory requirement and a cornerstone of laboratory safety. A properly labeled container communicates the potential hazards to everyone in the laboratory and to the waste management technicians.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.

  • Label Contents: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical constituents in the container, with their approximate percentages. Do not use abbreviations or chemical formulas.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added.

    • The name of the principal investigator and the laboratory location.

  • Containment: Always keep the waste container securely closed when not actively adding waste to it. This prevents the release of vapors and protects against spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated location within the laboratory where hazardous waste is stored prior to its collection by EHS or a licensed disposal company.

  • Action: Store the sealed and labeled waste container in your lab's designated SAA.

  • Storage Conditions: The SAA should be a well-ventilated area, away from sources of ignition, and ideally within secondary containment (such as a larger tub or tray) to contain any potential leaks. Store it segregated from incompatible chemicals.

Step 4: Arranging for Final Disposal

The final step is the transfer of the hazardous waste to a licensed facility equipped to handle and dispose of halogenated organic compounds.

  • Action: Once the container is full (typically around 75-80% capacity to allow for expansion) or if waste generation is complete, arrange for a pickup through your institution's EHS department or a contracted hazardous waste disposal service.

  • Disposal Method: The standard and most effective method for the final disposal of halogenated organic waste is high-temperature incineration (typically 820°C - 1600°C).[2] This process ensures the complete destruction of the compound into less harmful components. Never dispose of this chemical down the drain or in the regular trash.

Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_Generation Point of Generation cluster_Segregation Segregation & Labeling cluster_Storage Interim Storage cluster_Disposal Final Disposal Start Use of 3-Fluoro-6- methoxypyridine-2-carboxylic acid WasteGenerated Waste Generated (Solid, Liquid, Contaminated PPE) Start->WasteGenerated DesignatedContainer Place in Designated 'Halogenated Waste' Container WasteGenerated->DesignatedContainer LabelContainer Affix & Complete Hazardous Waste Label DesignatedContainer->LabelContainer StoreSAA Store Closed Container in Satellite Accumulation Area LabelContainer->StoreSAA RequestPickup Request Pickup via Institutional EHS StoreSAA->RequestPickup Incineration Transport to Licensed Facility for High-Temperature Incineration RequestPickup->Incineration

Caption: Disposal workflow for this compound.

By implementing this structured approach, you contribute to a culture of safety and environmental stewardship within your laboratory. Trust in these protocols is built upon the understanding that each step is designed to mitigate risk, ensure regulatory compliance, and protect our scientific community.

References

  • SAFETY DATA SHEET for Pyridine-2-carboxylic acid. Sigma-Aldrich.

  • SAFETY DATA SHEET for 3-Fluoropyridine-2-carboxylic acid. Fisher Scientific.

  • SAFETY DATA SHEET for 2,6-Difluoropyridine. Sigma-Aldrich.

  • SAFETY DATA SHEET for 2-Methoxypyridine. Sigma-Aldrich.

  • SAFETY DATA SHEET for 6-Chloropyridine-2-carboxylic acid. Sigma-Aldrich.

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters... PubMed.

  • Halogenated Heterocycles Synthesis, Application and Environment. Scribd.

Sources

Navigating the Safe Handling of 3-Fluoro-6-methoxypyridine-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced landscape of drug discovery and development, the ability to handle chemical reagents with precision and foresight is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Fluoro-6-methoxypyridine-2-carboxylic acid. As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring that your work is not only groundbreaking but also conducted under the highest safety standards.

Immediate Safety and Hazard Overview

Based on the toxicological data of related pyridine derivatives, this compound should be handled with care, assuming it may present the following hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation of related compounds can be harmful.[3][5][6]

  • Potential for Aquatic Toxicity: Some pyridine derivatives are harmful to aquatic life.

Given these potential hazards, adherence to stringent safety protocols is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, drawing from best practices for similar chemical structures.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[7]Protects against splashes, dust, and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (nitrile or neoprene recommended), a lab coat, and full-length pants.[7][8]Prevents skin contact which may cause irritation or absorption of the chemical.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[8] If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask or a respirator with an appropriate filter) may be necessary.[7]Minimizes inhalation exposure to dust or vapors that can cause respiratory irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory. The following workflow diagram and procedural steps provide a clear and actionable plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Chemical Handling in Hood Chemical Handling in Hood Prepare Work Area->Chemical Handling in Hood Weighing Weighing Chemical Handling in Hood->Weighing Dissolving Dissolving Weighing->Dissolving Decontaminate Decontaminate Dissolving->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Waste Disposal Waste Disposal Doff PPE->Waste Disposal

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have spill control materials readily available.

  • Handling:

    • Chemical Handling: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]

    • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

    • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Storage:

    • Keep the container tightly closed when not in use.[7][9]

    • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[8][9]

    • Store separately from incompatible materials such as strong oxidizing agents and acids.[5][8]

Emergency Procedures
  • Spill Response:

    • Evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly.

  • First-Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][8] Seek immediate medical attention.

    • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[5][7]

  • Contaminated Materials: Any materials that have come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.

  • Environmental Precautions: Do not allow the product to enter drains or waterways.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Our commitment to your success extends to ensuring a safe and productive laboratory environment.

References

  • Spectrum Chemical. (2018, July 23).
  • Sigma-Aldrich. (2024, September 8).
  • Benchchem. (2025). Personal protective equipment for handling 4-(4-Aminophenoxy)pyridine-2-carboxamide.
  • LGC Standards. (2020, July 17). Safety data sheet - 2,3-Pyridinedicarboxylic Acid.
  • Fisher Scientific. (2025, December 18).
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.
  • Sigma-Aldrich. (2025, November 6).
  • BLD Pharm. (n.d.). 3-Fluoro-6-methoxypyridine-2-carbaldehyde.
  • Sigma-Aldrich. (2025, August 26).
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3-Fluoropyridine-2-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 22).
  • Sigma-Aldrich. (2025, August 5).
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 6-Fluoropyridine-2-carboxylic acid, 97%.
  • Fisher Scientific. (2025, December 25).
  • Sigma-Aldrich. (2025, September 27).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.